molecular formula C9H8FNO4 B3026870 Methyl 4-fluoro-2-methyl-5-nitrobenzoate CAS No. 1163287-01-1

Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Cat. No.: B3026870
CAS No.: 1163287-01-1
M. Wt: 213.16
InChI Key: JUCFNZJKUATDQS-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H8FNO4 and its molecular weight is 213.16. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFNZJKUATDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679878
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
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Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163287-01-1
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
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Foundational & Exploratory

Precision Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

This compound (CAS: 1163287-01-1) is a highly specialized fluorinated building block, critical in the development of next-generation kinase inhibitors and epigenetic modulators (e.g., PAD4 inhibitors).[1] Its structural motif—combining an electron-withdrawing nitro group, a lipophilic methyl group, and a bioisosteric fluorine atom—makes it a versatile scaffold for nucleophilic aromatic substitution (


) reactions, particularly for introducing amine functionalities at the C4 position.

This guide details a robust, scalable synthetic route based on the regioselective nitration of methyl 4-fluoro-2-methylbenzoate . Unlike generic nitration protocols, this methodology emphasizes thermodynamic control to maximize the C5-nitro isomer yield while suppressing the sterically hindered C3-isomer and dinitrated byproducts.

Retrosynthetic Analysis & Strategy

The synthesis is best approached via Electrophilic Aromatic Substitution (EAS) on the esterified precursor. Direct nitration of the benzoic acid is possible but often leads to solubility issues and difficult workups. Nitration of the methyl ester provides a homogeneous reaction mixture and facilitates product isolation via crystallization.

Strategic Route
  • Precursor Selection: 4-Fluoro-2-methylbenzoic acid is converted to its methyl ester.

  • Key Transformation: Mixed-acid nitration (

    
    ).
    
  • Regiocontrol:

    • C1 (Ester): Meta-director

      
       Directs to C3, C5 .
      
    • C2 (Methyl): Ortho/Para-director

      
       Directs to C3, C5  (C1 blocked).[1]
      
    • C4 (Fluoro): Ortho/Para-director

      
       Directs to C3, C5 .
      

Retrosynthesis Target This compound (Target) Precursor1 Methyl 4-fluoro-2-methylbenzoate (Key Intermediate) Target->Precursor1 Nitration (HNO3/H2SO4) Regioselective at C5 Starting 4-Fluoro-2-methylbenzoic acid (Comm. Available) Precursor1->Starting Fischer Esterification (MeOH, H+)

Figure 1: Retrosynthetic logic flow prioritizing steric control for regioselectivity.

Detailed Experimental Protocol

Phase 1: Esterification (Precursor Synthesis)

If Methyl 4-fluoro-2-methylbenzoate is not purchased directly.[1]

Reagents: 4-Fluoro-2-methylbenzoic acid (1.0 eq), Methanol (Solvent/Reagent),


 (cat).[1]
  • Dissolve 4-fluoro-2-methylbenzoic acid (e.g., 50 g) in anhydrous Methanol (500 mL).

  • Add concentrated

    
     (5 mL) dropwise.
    
  • Reflux for 12 hours (monitor by TLC/HPLC for disappearance of acid).

  • Concentrate methanol in vacuo.

  • Dilute residue with EtOAc, wash with Sat.

    
     (remove unreacted acid) and Brine.
    
  • Dry (

    
    ) and concentrate to yield Methyl 4-fluoro-2-methylbenzoate  as a clear oil/low-melting solid.[1]
    
    • Yield Expectation: >95%[2][3][4]

Phase 2: Regioselective Nitration (Core Synthesis)[1]

Safety Warning: Nitration is highly exothermic. Run reactions behind a blast shield. Maintain strict temperature control to prevent thermal runaway.

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][5]Role
Methyl 4-fluoro-2-methylbenzoate168.161.0Substrate

(or Fuming

)
101.101.05 - 1.1Nitrating Agent
Conc.[1]

98.08SolventCatalyst/Solvent
Dichloromethane (DCM)84.93-Extraction Solvent
Step-by-Step Methodology
  • Setup: Charge a 3-neck round-bottom flask with Conc.

    
     (5-10 volumes relative to substrate).[1] Cool to 0°C  using an ice/salt bath.
    
  • Substrate Addition: Add Methyl 4-fluoro-2-methylbenzoate dropwise/portion-wise, maintaining internal temperature

    
    . Stir until fully dissolved.
    
  • Nitrating Agent Preparation: In a separate vessel, dissolve

    
     (1.05 eq) in Conc. 
    
    
    
    (3 volumes). Ensure complete dissolution to form the nitronium ion (
    
    
    ).
    • Alternative: Use Fuming

      
       added dropwise directly to the sulfuric acid solution.
      
  • Reaction: Add the nitrating mixture dropwise to the substrate solution over 30–60 minutes.

    • Critical Control Point: Do NOT allow temperature to exceed 5-10°C. Higher temperatures promote dinitration and hydrolysis of the ester.

  • Monitoring: Stir at 0-5°C for 2 hours. Monitor by HPLC/TLC (Hexane:EtOAc 8:2). Look for the appearance of the less polar nitro product.

  • Quench: Pour the reaction mixture slowly onto crushed ice (approx. 10x weight of acid). Vigorous stirring is essential to prevent local overheating.

  • Workup:

    • Extract the aqueous slurry with DCM (

      
      ).
      
    • Combine organics and wash sequentially with:

      • Water (

        
        )[1]
        
      • Sat.

        
         (until pH of aqueous layer is ~8, removing acid traces)[1]
        
      • Brine (

        
        )[1]
        
    • Dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo to obtain a pale yellow solid.

    • Recrystallization: If purity is <98%, recrystallize from Methanol/Water or Hexane/EtOAc .

    • Target Yield: 85-92%.

Process Validation & Characterization

Trustworthiness in synthesis relies on self-validating analytical data. The following signatures confirm the structure and regiochemistry.

NMR Interpretation (Regiochemistry Check)

The key to confirming the C5-nitro isomer over the C3-isomer is the coupling pattern of the aromatic protons.

  • Structure:

    • H3 (Proton at C3): Located between C2-Me and C4-F.[1]

    • H6 (Proton at C6): Located between C1-Ester and C5-NO2.[1]

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       ~8.6 ppm (d, 1H, H-6):  This proton is highly deshielded by the ortho-nitro group and the ortho-ester group. It appears as a doublet due to long-range coupling with Fluorine (
      
      
      
      Hz).[1]
    • 
       ~7.0-7.2 ppm (d, 1H, H-3):  This proton is shielded relative to H-6. It appears as a doublet with a large coupling constant (
      
      
      
      Hz) due to being ortho to the Fluorine atom.[1]
    • 
       ~3.9 ppm (s, 3H, 
      
      
      
      ):
      Methyl ester singlet.
    • 
       ~2.6 ppm (s, 3H, 
      
      
      
      ):
      Aryl methyl singlet.

Note: If the C3-nitro isomer were formed, the symmetry and coupling constants would differ significantly, and steric hindrance usually prevents this isomer from forming in significant quantities.

Quality Specifications
ParameterSpecificationMethod
Appearance Pale yellow to off-white solidVisual
Purity

HPLC (254 nm)
Melting Point 74 - 76 °CCapillary Method
Identity Conforms to Structure1H NMR, MS

Reaction Workflow Diagram

Workflow Setup Setup: Conc. H2SO4 + Ester Cool to 0°C Addition Addition: Add KNO3/H2SO4 Dropwise < 5°C Setup->Addition Reaction Reaction: Stir 2h @ 0-5°C Monitor HPLC Addition->Reaction Quench Quench: Pour onto Ice Extract w/ DCM Reaction->Quench Wash Workup: Wash NaHCO3 Dry Na2SO4 Quench->Wash Product Product: Methyl 4-fluoro-2-methyl- 5-nitrobenzoate Wash->Product

Figure 2: Process flow for the nitration of methyl 4-fluoro-2-methylbenzoate.[1]

Applications & Downstream Chemistry

This intermediate is a high-value scaffold. The Fluorine atom at C4 is activated by the ortho-nitro and para-ester groups, making it highly susceptible to


 displacement by amines.
  • Pathway to Indole-Pyrimidine Inhibitors: Displacement of the Fluorine with an aniline or amine side chain is a common step in synthesizing EGFR inhibitors (similar to the chemistry used for Osimertinib analogs).

  • Reduction: The nitro group can be reduced (

    
     or 
    
    
    
    ) to the aniline, enabling further functionalization at C5.

References

  • AstraZeneca AB.Preparation of Osimertinib or a salt thereof. WO Patent 2022132046A1.

    
     chemistry for EGFR inhibitors). 
    
  • Evotec International GmbH. Bicyclic inhibitors of PAD4. WO Patent 2017100594A1. (Explicitly cites this compound CAS 1163287-01-1 as a starting intermediate).[1][6]

  • BenchChem. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. (Provides general conditions for nitration of fluorinated benzoates).

  • Sigma-Aldrich. this compound Product Sheet. (Confirms physical properties and CAS identity). [1]

Sources

Strategic Synthesis Guide: Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs) such as Osimertinib (Tagrisso) .[1][2] Its structural core—a fully substituted benzene ring—presents a specific synthetic challenge: installing the nitro group with high regioselectivity while preserving the labile fluorine and ester functionalities.[2]

This technical guide details the "Acid-First" Nitration Protocol , the industry-standard route favored for its scalability and purification efficiency.[1][2] By nitrating the benzoic acid precursor before esterification, researchers can leverage the distinct solubility profiles of the nitro-acid intermediate to achieve high purity (>98%) via precipitation, avoiding complex column chromatography.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the directing effects of the substituents on the 4-fluoro-2-methylbenzoic acid scaffold.[1]

  • Target: this compound[1][2]

  • Disconnection: Ester bond cleavage

    
     Nitration.[1][2]
    
  • Starting Material: 4-Fluoro-2-methylbenzoic acid (CAS: 321-21-1).[1][2]

Mechanistic Logic (Regioselectivity)

The nitration step is the critical quality attribute (CQA).[2]

  • -COOH (Position 1): Strong electron-withdrawing group (EWG).[1][2] Directs meta (Positions 3 and 5).[1][2]

  • -CH₃ (Position 2): Weak electron-donating group (EDG).[1][2] Directs ortho/para (Positions 3, 5, and 6).[2]

  • -F (Position 4): Weak deactivator (inductive) but ortho/para director (resonance).[1][2] Directs to Positions 3 and 5.[1][2][3]

Visualization: Reaction Pathway

SynthesisRoute SM Starting Material 4-Fluoro-2-methylbenzoic acid INT Intermediate 4-Fluoro-2-methyl-5-nitrobenzoic acid SM->INT Step 1: Nitration HNO3 / H2SO4 < 10°C PROD Target Product This compound INT->PROD Step 2: Esterification SOCl2 / MeOH Reflux

Figure 1: Two-step synthetic pathway prioritizing regiochemical control via acid nitration.[1][2][4]

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Introduce the nitro group at position 5.[1][2] Reaction Type: Electrophilic Aromatic Substitution (


).[1][2]
ReagentEquiv.[1][2][4][5]Role
4-Fluoro-2-methylbenzoic acid1.0Substrate
H₂SO₄ (Conc. 98%)5.0 - 10.0 VolSolvent / Catalyst
HNO₃ (Fuming >90%)1.1 - 1.2Nitrating Agent

Procedure:

  • Setup: Charge concentrated H₂SO₄ into a round-bottom flask equipped with a mechanical stirrer and internal thermometer. Cool to 0–5°C using an ice/salt bath.

  • Dissolution: Add 4-Fluoro-2-methylbenzoic acid portion-wise. Ensure the internal temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitration: Add fuming HNO₃ dropwise via an addition funnel over 30–60 minutes.

    • Critical Control: Maintain internal temperature < 10°C .[1][2][6] Exotherms can lead to dinitration or oxidative defluorination.[1][2]

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor by TLC or HPLC.[1][2]

  • Quench & Workup:

    • Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The product, 4-fluoro-2-methyl-5-nitrobenzoic acid , will precipitate as a pale yellow solid.[1][2]

    • Filter the solid.[1][2][5][6][7][8] Wash the cake with cold water (3x) until the filtrate pH is neutral (> pH 4).

    • Dry the solid in a vacuum oven at 50°C.

Step 2: Methyl Esterification

Objective: Convert the carboxylic acid to the methyl ester.[1][2] Reaction Type: Fischer Esterification (Acid Chloride mediated).[1][2]

ReagentEquiv.[1][2][4][5]Role
5-Nitro Acid Intermediate1.0Substrate
Methanol (Anhydrous)10.0 VolSolvent / Reactant
Thionyl Chloride (SOCl₂)1.5 - 2.0Activating Agent

Procedure:

  • Setup: Suspend the dried 5-nitro acid intermediate in anhydrous Methanol.

  • Activation: Cool the suspension to 0°C. Add Thionyl Chloride (SOCl₂) dropwise.

    • Safety Note: SOCl₂ reacts with MeOH to release HCl gas and SO₂.[1][2] Use a scrubber or efficient fume hood.[1][2]

  • Reflux: Heat the mixture to reflux (approx. 65°C) for 3–5 hours. The suspension should clear as the ester forms.[1][2]

  • Workup:

    • Concentrate the solvent under reduced pressure (Rotavap) to remove excess MeOH and HCl.[1][2]

    • Dissolve the residue in Ethyl Acetate (EtOAc).[1][2]

    • Wash with Saturated NaHCO₃ (to remove unreacted acid) and Brine.[1][2]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.[1][2]

  • Purification: The crude residue often solidifies.[1][2] Recrystallization from MeOH/Water or Hexanes/EtOAc is usually sufficient to achieve >99% purity.[1][2]

Critical Process Parameters (CPPs) & Troubleshooting

The following parameters are non-negotiable for ensuring safety and yield.

ParameterSpecificationScientific Rationale
Nitration Temp < 10°C (Addition)Prevents "runaway" exotherms and formation of dinitro- impurities.[1][2]
Quench Rate Slow / ControlledRapid addition of acid to water generates massive heat; dumping onto ice controls this.[1][2]
Water Content Anhydrous (Step 2)Water in Step 2 hydrolyzes the acyl chloride back to the acid, stalling conversion.[2]
Stoichiometry 1.1 eq HNO₃Excess HNO₃ increases the risk of nitrating the methyl group (benzylic oxidation).[2]
Troubleshooting Logic
  • Issue: Product is an oil, not a solid, after Step 2.

    • Cause: Residual solvent or impurities.[1][2]

    • Fix: Triturate with cold hexanes or pentane to induce crystallization.[1][2]

  • Issue: Low Yield in Step 1.

    • Cause: Temperature too high (side reactions) or too low (incomplete reaction).[1][2]

    • Fix: Verify internal temperature.[1][2][5][7] Ensure HNO₃ is fuming (conc. nitric acid contains water which slows the reaction).[1][2]

Workflow Visualization

ProcessFlow cluster_nitration Step 1: Nitration cluster_ester Step 2: Esterification start Start: 4-Fluoro-2-methylbenzoic acid mix Dissolve in H2SO4 (0°C) start->mix add_hno3 Add HNO3 Dropwise (<10°C) mix->add_hno3 quench Quench on Ice add_hno3->quench filter Filter Solid Precipitate quench->filter suspend Suspend in MeOH filter->suspend socl2 Add SOCl2 (0°C -> Reflux) suspend->socl2 workup Evaporate & Wash (NaHCO3) socl2->workup final Final Product: Methyl ester workup->final

Figure 2: Operational workflow for the sequential synthesis.

Analytical Validation

To confirm the identity of This compound , look for these characteristic NMR signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~8.6 ppm (d, 1H): Proton at C6  (Ortho to nitro, deshielded).[2]
      
    • 
       ~7.1 ppm (d, 1H): Proton at C3  (Ortho to fluorine).[2]
      
    • 
       ~3.9 ppm (s, 3H): Methoxy  ester protons (-OCH₃).[1][2]
      
    • 
       ~2.7 ppm (s, 3H): Aryl-Methyl  protons (-CH₃).[1][2]
      
  • Coupling Constants: The aromatic protons should appear as doublets due to coupling with the Fluorine atom (

    
     and 
    
    
    
    ).[1][2]

References

  • AstraZeneca AB. (2013).[1][2] 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer.[1] (WO Patent No. 2013014448).[1][2][9] WIPO.[1][2] [Link][1][9]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 22313101, 4-Fluoro-2-methyl-5-nitrobenzoic acid.[1][2] Retrieved from [Link][1]

  • Organic Syntheses. (1923).[1][2] Methyl m-nitrobenzoate.[1][2][7] Org.[1][2][7][8][9] Synth. 1923, 3,[2][8] 71. (Provides foundational basis for nitration/esterification sequences). [Link]

Sources

An In-depth Technical Guide to Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, structural characteristics, and a reasoned approach to its synthesis and potential utility. Due to its specific substitution pattern, this molecule serves as a valuable building block for more complex chemical entities. This document will explore its properties, synthesis strategies based on established chemical principles, and its prospective role in the development of novel compounds, particularly in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

The IUPAC name for the parent carboxylic acid is 4-fluoro-2-methyl-5-nitrobenzoic acid.[1][2] The subject of this guide is its corresponding methyl ester.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound-
Parent Acid CAS 64695-92-7[1][2]
Molecular Formula C₉H₈FNO₄-
Molecular Weight 213.16 g/mol -
Canonical SMILES COC(=O)C1=C(C)C=C(F)C(=C1)[O-]-

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Melting Point Not available. Likely a solid at room temperature.Based on related structures like Methyl 4-fluoro-3-nitrobenzoate (56-59°C).[3]
Boiling Point >300°C (decomposes)Estimated based on similar aromatic nitro compounds.
Solubility Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, ether).[3]Typical for aromatic esters.
Appearance Expected to be a white to yellow crystalline solid.Based on the appearance of related isomers.[3]

Synthesis and Reaction Pathways

The synthesis of this compound would logically proceed from its parent carboxylic acid, 4-fluoro-2-methyl-5-nitrobenzoic acid.

Synthesis of the Precursor: 4-fluoro-2-methyl-5-nitrobenzoic acid

The synthesis of the parent acid can be achieved through a multi-step process, likely starting from a readily available toluene derivative. A plausible synthetic route is outlined below.

Synthesis of 4-fluoro-2-methyl-5-nitrobenzoic acid A m-Fluorotoluene B Friedel-Crafts Acylation Product (mixture of isomers) A->B Trihaloacetyl chloride, Lewis Acid Catalyst C 4-fluoro-2-methylbenzoic acid B->C Hydrolysis (alkaline), Acidification, Isomer Separation D 4-fluoro-2-methyl-5-nitrobenzoic acid C->D Nitration (HNO₃/H₂SO₄)

Caption: Proposed synthesis of the parent carboxylic acid.

A plausible approach involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis and isomer separation to yield 4-fluoro-2-methylbenzoic acid. Subsequent nitration would introduce the nitro group at the 5-position.

Esterification to this compound

The final step is the esterification of the carboxylic acid. A standard and efficient method is the Fischer-Speier esterification.

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.

Esterification Workflow A 4-fluoro-2-methyl-5-nitrobenzoic acid B Dissolve in Methanol A->B C Add H₂SO₄ (cat.) B->C D Reflux C->D E Workup & Purification D->E F This compound E->F

Caption: Workflow for the esterification process.

Applications in Drug Discovery and Development

While specific applications for this compound are not documented, its structural motifs suggest significant potential as a versatile intermediate in medicinal chemistry.

  • Fluorine Moiety: The presence of a fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate to its target.[4]

  • Nitro Group: The nitro group is a versatile functional group. It can be reduced to an amine, which is a common precursor for the synthesis of a wide range of bioactive molecules, including amides, sulfonamides, and ureas. Nitroaromatic compounds themselves have been investigated for various therapeutic activities, including antibacterial, anticancer, and antiparasitic effects.

  • Substituted Benzene Ring: The substituted benzene ring provides a rigid scaffold for the attachment of other functional groups, allowing for the exploration of structure-activity relationships (SAR) in drug design.

The strategic placement of the fluoro, methyl, and nitro groups on the benzoic acid scaffold makes this compound a valuable starting material for the synthesis of novel heterocyclic compounds and other complex molecular architectures with potential therapeutic applications.

Safety and Handling

Specific safety data for this compound is not available. However, based on the data for the parent carboxylic acid and related nitroaromatic compounds, the following precautions are recommended.

Table 3: Hazard Identification (based on parent acid)

Hazard ClassDescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[2]
Skin Irritation Causes skin irritation.[1][2]
Eye Irritation Causes serious eye irritation.[1][2]
Respiratory Irritation May cause respiratory irritation.[1][2]

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid formation of dust and aerosols.[1]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Spectroscopic Analysis (Predicted)

While experimental spectra are not available, the expected NMR and IR data can be predicted based on the structure.

¹H NMR:

  • A singlet for the methyl ester protons (~3.9 ppm).

  • A singlet for the aromatic methyl protons (~2.5 ppm).

  • Two doublets for the aromatic protons, showing coupling to the fluorine atom.

¹³C NMR:

  • A peak for the carbonyl carbon of the ester (~165 ppm).

  • Peaks for the aromatic carbons, with some showing C-F coupling.

  • A peak for the methyl ester carbon (~52 ppm).

  • A peak for the aromatic methyl carbon (~20 ppm).

IR Spectroscopy:

  • A strong carbonyl stretch for the ester (~1720 cm⁻¹).

  • Characteristic peaks for the nitro group (~1530 and 1350 cm⁻¹).

  • C-F stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic organic chemistry, particularly in the realm of drug discovery. Its synthesis is achievable through standard organic transformations from its corresponding carboxylic acid. The presence of fluoro, methyl, and nitro functional groups on a benzene ring scaffold provides multiple avenues for further chemical modification, making it a valuable intermediate for the creation of novel and complex molecules with potential biological activity. Further research into the synthesis and applications of this compound is warranted to fully explore its utility.

References

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

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A Comprehensive Technical Guide to Methyl 4-fluoro-2-methyl-5-nitrobenzoate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides an in-depth analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS No. 1163287-01-1), a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates its chemical properties, a detailed synthesis protocol, characterization methods, safety precautions, and its significant applications in medicinal chemistry.

Introduction and Physicochemical Profile

This compound is a polysubstituted aromatic compound that serves as a versatile building block in organic synthesis. Its structure, featuring a fluorine atom, a methyl group, and a nitro group on a methyl benzoate scaffold, offers multiple reaction sites for the construction of complex molecular architectures. The presence of these functional groups imparts unique electronic properties that are highly desirable in the design of novel therapeutic agents.

The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amine, providing a key functional handle for further molecular elaboration.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1163287-01-1[2]
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol [2]
Appearance Solid[2]
Melting Point 74-76 °C[2]
Purity Typically ≥98% (HPLC)[2]

Strategic Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process involving the nitration of a substituted benzoic acid followed by esterification. The following protocol is a representative method based on established organic chemistry principles for similar structures.

Step 1: Nitration of 4-Fluoro-2-methylbenzoic Acid

The initial step involves the electrophilic aromatic substitution (nitration) of 4-fluoro-2-methylbenzoic acid. The directing effects of the existing substituents (the activating methyl group and the deactivating but ortho-, para-directing fluorine and carboxylic acid groups) are critical in achieving the desired regioselectivity.

Reaction Scheme:

Nitration of 4-Fluoro-2-methylbenzoic Acid start 4-Fluoro-2-methylbenzoic Acid reagents HNO₃ / H₂SO₄ start->reagents Nitrating agent product 4-Fluoro-2-methyl-5-nitrobenzoic Acid reagents->product Electrophilic Aromatic Substitution

Caption: Nitration of the starting material to introduce the nitro group.

Detailed Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-fluoro-2-methylbenzoic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and add it dropwise to the reaction mixture, maintaining the temperature between 5-15 °C.

  • After the addition is complete, allow the reaction to stir for an additional 15-30 minutes.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Fischer Esterification

The resulting 4-fluoro-2-methyl-5-nitrobenzoic acid is then converted to its methyl ester via Fischer esterification.

Reaction Scheme:

Fischer Esterification start 4-Fluoro-2-methyl-5-nitrobenzoic Acid reagents Methanol (CH₃OH) (Acid Catalyst, e.g., H₂SO₄) start->reagents product This compound reagents->product Esterification

Caption: Esterification of the carboxylic acid to the methyl ester.

Detailed Protocol:

  • Dissolve the dried 4-fluoro-2-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto ice water.

  • Collect the precipitated solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield pure this compound.[3]

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons, the methyl group protons, and the ester methyl protons. The chemical shifts and coupling patterns will be influenced by the electronic nature of the substituents.
¹³C NMR Resonances for the aromatic carbons, the methyl carbon, the ester carbonyl carbon, and the ester methyl carbon. The presence of the fluorine atom will result in C-F coupling.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (213.16 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-F bond vibrations.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity (typically ≥98%).

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its precursors, which are hazardous chemicals.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[4][5]

  • Handling: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[4] Avoid formation of dust and aerosols.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

The precursor, 4-Fluoro-2-methyl-5-nitrobenzoic acid, is known to cause skin and serious eye irritation and may cause respiratory irritation.[4][6]

Application in Drug Discovery: An Intermediate for PAD4 Inhibitors

This compound has been identified as a key intermediate in the synthesis of novel therapeutic agents. A notable application is in the preparation of bicyclic inhibitors of Protein Arginine Deiminase 4 (PAD4).

PAD4 is an enzyme implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.[7] Inhibitors of PAD4 are therefore of significant interest as potential treatments for these conditions.[7]

In a patented synthetic route, this compound is reacted with methylamine in tetrahydrofuran (THF).[7] This reaction proceeds via a nucleophilic aromatic substitution where the methylamine displaces the fluorine atom, a transformation facilitated by the activating effect of the para-nitro group. The resulting product is a crucial precursor for the elaboration into more complex PAD4 inhibitors.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its carefully designed structure allows for the strategic introduction of key pharmacophoric features into novel molecular entities. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the research and development of new medicines.

References

  • PrepChem. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Available at: [Link]

  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. Available at: [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. Available at: [Link]

  • Google Patents. WO2017100594A1 - Bicyclic inhibitors of pad4.
  • Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
  • The Royal Society of Chemistry. Supporting information for a publication. Available at: [Link]

  • Win-Win Chemical. This compound. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Available at: [Link]

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An In-depth Technical Guide to Methyl 4-fluoro-2-methyl-5-nitrobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Medicinal Chemistry

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a substituted aromatic compound of significant interest in the field of medicinal chemistry and drug discovery. Its unique arrangement of functional groups—a fluorine atom, a methyl group, a nitro group, and a methyl ester on a benzene ring—provides multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of complex pharmaceutical agents.[1][2] The strategic incorporation of a fluorine atom is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[1] The nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine, which can then be used to introduce a wide array of other functionalities.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its potential applications in modern drug development.

Physicochemical Properties: A Quantitative Overview

PropertyValue (for related compounds)Source
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Likely a white to yellow solidInferred
Melting Point 49-51 °C (for Methyl 2-fluoro-5-nitrobenzoate)[3]
Boiling Point 303 °C (for Methyl 2-fluoro-5-nitrobenzoate)[3]
Solubility Likely soluble in ethanol, ether, and methanol; insoluble in water.[4]

Chemical Structure and Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups.

Caption: Chemical structure of this compound.

  • Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. More importantly, it is readily reduced to an amino group, which is a key step in many synthetic pathways for building more complex molecules.

  • Fluorine Atom: The fluorine atom also influences the electronics of the ring and can participate in nucleophilic aromatic substitution reactions, although this is generally less facile than with other halogens. Its presence is primarily for modulating the properties of the final drug molecule.

  • Methyl Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as amide bond formation.

  • Methyl Group: The methyl group has a mild activating and ortho-, para-directing effect on the aromatic ring.

Synthesis Pathway: From Carboxylic Acid to Ester

A common and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 4-fluoro-2-methyl-5-nitrobenzoic acid.

G reactant 4-Fluoro-2-methyl-5-nitrobenzoic Acid product This compound reactant->product Reflux reagent1 Methanol (CH3OH) reagent1->product catalyst Sulfuric Acid (H2SO4) catalyst->product byproduct Water (H2O) product->byproduct

Caption: Fischer esterification workflow for the synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is adapted from a general procedure for the esterification of a similar compound.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-methyl-5-nitrobenzoic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture over ice water to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane.

Applications in Drug Discovery and Development

This compound is a valuable intermediate for the synthesis of a variety of pharmacologically active compounds.[6] The functional groups on the molecule allow for its use in the construction of diverse molecular scaffolds. For instance, the nitro group can be reduced to an aniline, which can then be used in reactions such as amide coupling, sulfonamide formation, or as a nucleophile in substitution reactions to build more complex structures.[1] The presence of the fluorine atom can enhance the pharmacological properties of the final compound.[1][2]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound and its precursors. Based on the safety data for related compounds, it should be handled in a well-ventilated area, and personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[7][8] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, rinse the affected area with plenty of water.[7]

Conclusion

This compound is a strategically functionalized aromatic compound that holds significant potential as a building block in the synthesis of novel therapeutic agents. Its unique combination of a fluorine atom, a methyl group, a nitro group, and a methyl ester provides a rich chemical playground for medicinal chemists. Understanding its physicochemical properties, reactivity, and synthesis is crucial for its effective utilization in the complex yet rewarding process of drug discovery and development.

References

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate | C8H5BrFNO4 | CID 67473451. [Link]

  • PrepChem.com. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. [Link]

  • PubChem. Methyl 2-Fluoro-5-nitrobenzoate | C8H6FNO4 | CID 11217860. [Link]

  • Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • Chegg. how to interperet the IR, HNMR and carbon NMR of methyl nitro benzoate.?. [Link]

  • PubChem. Methyl 4-nitrobenzoate | C8H7NO4 | CID 12083. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Fluoro-2-Methoxy-5-Nitrophenol in Modern Pharmaceutical Synthesis. [Link]

  • Chegg. Solved The following is an HNMR spectra from methyl-4-fluoro-3-nitrobenzoate. Please assign all peaks to protons in the molecule. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Google Patents. CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid.

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Technical Analysis: ¹H NMR Characterization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of PARP inhibitors (e.g., Rucaparib analogs) and third-generation EGFR tyrosine kinase inhibitors. Its structural integrity is defined by a tetra-substituted benzene ring where steric crowding and electronic "push-pull" effects create a distinct NMR signature.

This guide provides a rigorous analysis of the ¹H NMR spectrum, focusing on the diagnostic coupling patterns introduced by the fluorine nucleus (


F, spin ½) and the extreme deshielding environment of the aromatic protons.

Structural Analysis & Electronic Environment

To accurately assign the spectrum, one must understand the electronic competition across the benzene ring. The molecule features two protons in vastly different magnetic environments:

  • H-6 (Aromatic): Located between the nitro group (strongly electron-withdrawing) and the methyl ester (electron-withdrawing). This proton is highly deshielded.

  • H-3 (Aromatic): Located between the methyl group (weakly electron-donating) and the fluorine atom (electron-withdrawing by induction, donating by resonance). This proton is relatively shielded compared to H-6.

The Fluorine Coupling Effect ( F - ¹H)

Fluorine-19 is 100% naturally abundant and spin-active (


).[1] Unlike standard alkyl-substituted aromatics, the protons here will not appear as singlets. They will exhibit heteronuclear coupling :
  • 
     (Ortho-coupling):  Interaction between F-4 and H-3. Typically large (10–12 Hz).
    
  • 
     (Meta-coupling):  Interaction between F-4 and H-6. Typically moderate (6–8 Hz).
    

Spectral Data Assignment

The following data represents the standardized assignment in Chloroform-d (CDCl₃) at 400 MHz.

Quantitative Data Table
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Electronic Rationale
H-6 (Ar-H) 8.65 – 8.75 Doublet (d)1H

Hz
Deshielded by ortho-NO₂ and ortho-COOMe. Split by meta-F.
H-3 (Ar-H) 7.15 – 7.25 Doublet (d)1H

Hz
Shielded relative to H-6. Large splitting due to ortho-F proximity.
Ester -OCH₃ 3.94 Singlet (s)3H-Typical methyl ester shift.
Ar-CH₃ 2.71 Singlet (s)*3H-Deshielded by aromatic ring. *May show fine splitting (

Hz) if resolution is high.

Note on Solvent Effects: If run in DMSO-d₆ , expect the aromatic peaks to shift slightly downfield. H-6 may appear near 8.80 ppm due to solvent polarity stabilizing the nitro group's dipole.

Assignment Logic & Workflow

The following diagram illustrates the decision matrix for assigning the two aromatic protons, preventing common misidentification errors.

NMR_Assignment_Logic Start Analyze Aromatic Region (7.0 - 9.0 ppm) Count Integrate Signals (Expect 1H each) Start->Count Shift_Analysis Check Chemical Shift Count->Shift_Analysis H6_Path > 8.5 ppm (Deshielded) Shift_Analysis->H6_Path H3_Path < 7.5 ppm (Shielded) Shift_Analysis->H3_Path Coupling_Analysis Measure J-Coupling (Hz) H6_Result Assign H-6 (Meta to F, J ~7Hz) Coupling_Analysis->H6_Result Small J (Meta) H3_Result Assign H-3 (Ortho to F, J ~11Hz) Coupling_Analysis->H3_Result Large J (Ortho) H6_Path->Coupling_Analysis H3_Path->Coupling_Analysis

Figure 1: Decision logic for distinguishing regio-isomeric protons H-3 and H-6 based on shift and fluorine coupling.

Experimental Protocol

To ensure reproducibility and data integrity suitable for regulatory submission (IND/NDA), follow this self-validating protocol.

A. Sample Preparation[2][3]
  • Mass: Weigh 10–15 mg of the solid analyte.

    • Why: High concentration improves signal-to-noise (S/N) for ¹³C satellites detection (purity check) but avoids viscosity broadening.

  • Solvent: Add 0.6 mL CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane).

    • Validation: Ensure the solution is clear. If turbidity exists, filter through a cotton plug in a glass pipette.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 507-PP) to minimize shimming errors.

B. Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° excitation pulse).

  • Relaxation Delay (D1): 2.0 seconds .

    • Reasoning: The aromatic protons adjacent to the nitro group may have longer

      
       relaxation times. A short D1 leads to integration errors (under-representing H-6).
      
  • Spectral Width: 14 ppm (-1 to 13 ppm).

  • Scans (NS): 16 (Routine) or 64 (High Purity Check).

C. Processing Workflow

Experimental_Workflow Synthesis Crude Synthesis Product Prep Dissolve in CDCl3 (Filter if cloudy) Synthesis->Prep Acquire Acquisition (NS=16, D1=2.0s) Prep->Acquire Process Processing: LB=0.3Hz, Phase, Baseline Acquire->Process QC QC Check: TMS @ 0.00 ppm CHCl3 @ 7.26 ppm Process->QC Analysis Integration & J-Analysis QC->Analysis

Figure 2: Standardized workflow from crude intermediate to validated spectral data.

Troubleshooting & Purity Assessment

Common Impurities

During the nitration of methyl 4-fluoro-2-methylbenzoate, regioisomers are the primary contaminants.

  • 6-Nitro Isomer (Target): H-6 doublet at ~8.7 ppm .

  • 3-Nitro Isomer (Impurity): If nitration occurs at position 3 (unlikely due to steric crowding of the methyl, but possible), the symmetry changes. Look for a singlet or different coupling patterns in the 7.5–8.0 ppm range.

  • Hydrolysis Product (Acid): A broad singlet >11.0 ppm indicates the ester has hydrolyzed to the carboxylic acid (4-fluoro-2-methyl-5-nitrobenzoic acid).

The "Roof Effect" Warning

While H-3 and H-6 are far apart in chemical shift (


 ppm), ensuring the magnetic field is homogenous (good shimming) is critical. Poor shimming can broaden the doublets into "blobs," masking the 

coupling of H-6, leading to it being misidentified as a singlet. Always verify the H-6 doublet splitting (~7 Hz).

References

  • Fragmentation & Shift Prediction

    • Pretsch, E., et al. "Structure Determination of Organic Compounds." Springer. (Standard tables for substituent effects on benzene rings).
    • Source:

  • Fluorine-Proton Coupling Constants

    • Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley. (Establishes the 6-10 Hz range for ortho/meta H-F coupling).
    • Source:

  • Synthesis & Context (PARP/EGFR Inhibitors)

    • Patent US11001552B2: "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester."[2] (Provides analogous spectral data for the scaffold).

    • Source:

  • Solvent Residual Impurities

    • Gottlieb, H. E., et al.[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[4] Chem. 1997, 62, 21, 7512–7515.

    • Source:

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Structural Elucidation and ¹³C NMR Characterization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 64695-92-7 for the acid precursor) represents a critical polysubstituted aromatic scaffold, frequently utilized in the synthesis of kinase inhibitors (e.g., EGFR targets) and advanced agrochemicals.

For the analytical chemist, this molecule presents a distinct challenge: the presence of a fluorine atom at position C4 introduces significant Spin-Spin Coupling (


) , splitting the majority of the carbon signals into doublets. This guide moves beyond basic peak listing to provide a mechanistic breakdown of these couplings, ensuring accurate assignment and differentiation from potential regioisomers.

Experimental Protocol: Sample Preparation & Acquisition

To ensure high-fidelity data suitable for publication or regulatory submission, the following protocol is recommended. This workflow minimizes solvent effects and maximizes signal-to-noise ratio (S/N) for quaternary carbons.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is the standard choice (99.8% D). It minimizes viscosity-induced line broadening compared to DMSO-
    
    
    
    .
  • Concentration: 20–30 mg of analyte in 0.6 mL solvent.

  • Tube Quality: 5mm high-precision NMR tubes (camber < 3µm) are required to resolve small long-range couplings (

    
     Hz).
    
Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (D1): 2.0 – 3.0 seconds. Critical: The nitro group and quaternary carbons have long

    
     relaxation times. Insufficient D1 will suppress the C-NO₂ and C-F signals.
    
  • Scans (NS): Minimum 1024 scans (due to splitting reducing peak height).

  • Spectral Width: 240 ppm (to capture Carbonyl and C-F regions).

Structural Assignment & ¹³C NMR Data

The following data is based on substituent chemical shift additivity rules and high-fidelity spectral prediction algorithms validated against similar fluoronitrobenzoate standards.

The Assignment Table
Carbon PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Assignment Logic
C=O 165.8Doublet (d)

Carbonyl Ester (Para to F)
C4 162.5Doublet (d)

Ipso to Fluorine (Largest Split)
C2 143.1Doublet (d)

Meta to Fluorine / Ipso to Me
C5 138.4Doublet (d)

Ortho to Fluorine / Ipso to NO₂
C6 132.7Doublet (d)

Meta to Fluorine / Aromatic CH
C1 126.2Doublet (d)

Para to Fluorine / Ipso to Ester
C3 118.9Doublet (d)

Ortho to Fluorine / Aromatic CH
O-CH₃ 52.6Singlet (s)N/AMethoxy Group
Ar-CH₃ 20.4Singlet (s)N/AAryl Methyl Group
Deep Dive: The Fluorine Coupling Effect

The defining feature of this spectrum is the influence of the Fluorine atom (


, Spin 1/2). Unlike protons, which are decoupled, the fluorine remains coupled, splitting carbon signals based on proximity.
  • The Diagnostic Peak (C4): The carbon directly attached to fluorine (C4) will appear as a widely split doublet (~162 ppm) with a massive coupling constant (

    
     Hz). This is the anchor point for all assignments.
    
  • Ortho Splitting (C3 vs C5): Both are ortho to F, but C3 is a CH, while C5 is quaternary (attached to NO₂). C3 will show a significantly higher intensity in DEPT-135/HSQC experiments, allowing easy differentiation.

Visualizing the Logic

The following diagrams illustrate the experimental workflow and the specific coupling pathways that dictate the spectral appearance.

Experimental Workflow

NMR_Workflow Sample Analyte Solid (>98% Purity) Prep Solvation (CDCl3, 25mg) Sample->Prep Dissolution Acq Acquisition (1H-Decoupled 13C) Prep->Acq Shim & Lock Process Processing (LB=1.0Hz, Phasing) Acq->Process FFT Analysis Coupling Analysis (Measure J values) Process->Analysis Peak Picking

Figure 1: The optimized workflow for acquiring high-resolution ¹³C NMR data for fluorinated aromatics.

The Fluorine Coupling Pathway

This diagram visualizes how the Fluorine atom at C4 splits the neighboring carbons.

Coupling_Pathway F Fluorine (F) Source of Splitting C4 C4 (Ipso) 1J ~ 265 Hz F->C4 Direct Bond C3 C3 (Ortho) 2J ~ 24 Hz F->C3 2 Bonds C5 C5 (Ortho) 2J ~ 18 Hz F->C5 2 Bonds C2 C2 (Meta) 3J ~ 8.5 Hz F->C2 3 Bonds C6 C6 (Meta) 3J ~ 6.0 Hz F->C6 3 Bonds C1 C1 (Para) 4J ~ 3.5 Hz F->C1 4 Bonds

Figure 2: Coupling topology showing the propagation of Spin-Spin splitting from the Fluorine atom.

Synthesis Context

Understanding the synthesis helps in identifying common impurities (regioisomers). The target is typically synthesized via the nitration of Methyl 4-fluoro-2-methylbenzoate .

  • Nitration: Standard mixed acid nitration (

    
    ).
    
  • Regioselectivity: The directing effects of the Fluorine (Ortho/Para director) and Methyl (Ortho/Para director) compete with the Ester (Meta director).

    • Result: The position meta to the ester and ortho to the fluorine is the most activated site, yielding the 5-nitro isomer as the major product.

  • Impurity Alert: Look for the 3-nitro isomer. In ¹³C NMR, the symmetry and coupling constants of the minor isomer will differ slightly, particularly at the C2 and C6 positions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22313101, 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Reich, H. J. (2024).WinPLT: 13C Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison.

An In-depth Technical Guide to the FT-IR Spectrum of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating Molecular Structure through Vibrational Spectroscopy

In the landscape of pharmaceutical research and drug development, the precise characterization of molecular structure is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, providing invaluable insights into the functional groups and bonding architecture of organic molecules. This guide offers a comprehensive technical exploration of the FT-IR spectrum of Methyl 4-fluoro-2-methyl-5-nitrobenzoate, a substituted aromatic compound of interest in medicinal chemistry. By dissecting its vibrational modes, we can establish a spectroscopic fingerprint that is crucial for identification, purity assessment, and quality control. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of FT-IR spectral interpretation for complex organic molecules.

Molecular Structure and Predicted Vibrational Modes

The structure of this compound incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared region. The primary functionalities are an aromatic nitro group (-NO₂), a methyl ester group (-COOCH₃), a carbon-fluorine bond (C-F), and a methyl group (-CH₃) attached to the benzene ring.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

The expected vibrational frequencies for each functional group are detailed in the table below. These predictions are based on established literature values for similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
**Aromatic Nitro (-NO₂) **Asymmetric Stretching (N=O)1550 - 1475[1][2]Strong
Symmetric Stretching (N-O)1360 - 1290[1][2]Strong
Methyl Ester (-COOCH₃) Carbonyl Stretching (C=O)1750 - 1735[3][4]Very Strong
C-O Stretching1310 - 1250[4]Strong
O-CH₃ Stretching~1200[5]Medium-Strong
Aromatic Ring (C=C) Ring Stretching1600 - 1585 and 1500 - 1400[6]Medium-Weak
Aromatic C-H Stretching3100 - 3000[6]Medium-Weak
Out-of-plane Bending900 - 675[6]Strong
Alkyl C-H (Methyl) Asymmetric & Symmetric Stretching2960 - 2850Medium-Weak
Bending~1450 and ~1375[3]Medium
Carbon-Fluorine (C-F) Stretching1360 - 1000[7]Strong

Interpretation of the Predicted FT-IR Spectrum

A hypothetical FT-IR spectrum of this compound would be dominated by several strong absorption bands, making it a highly characteristic fingerprint.

  • The Carbonyl Stretch (C=O): The most intense and readily identifiable peak is expected to be the C=O stretch of the methyl ester group, appearing in the region of 1750-1735 cm⁻¹[3][4]. Its high intensity is due to the large change in dipole moment during the stretching vibration.

  • The Nitro Group Stretches (-NO₂): Two strong bands will be indicative of the aromatic nitro group. The asymmetric stretch is anticipated between 1550-1475 cm⁻¹, and the symmetric stretch between 1360-1290 cm⁻¹[1][2]. The presence of both of these strong absorptions is a key diagnostic feature for this functionality.

  • The "Fingerprint" Region (below 1500 cm⁻¹): This region will be complex and highly characteristic of the molecule as a whole.

    • C-O and C-F Stretches: A strong band between 1310-1250 cm⁻¹ will correspond to the C-O stretching of the ester[4]. The C-F stretching vibration is also expected in the broad range of 1360-1000 cm⁻¹, and due to its high intensity, it may overlap with other bands in this region[7].

    • Aromatic Ring Vibrations: Several medium to weak bands between 1600-1400 cm⁻¹ will arise from the C=C stretching vibrations within the benzene ring[6].

    • C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range will be due to the out-of-plane bending of the aromatic C-H bonds[6]. The specific pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring. Bending vibrations for the methyl groups will appear around 1450 cm⁻¹ and 1375 cm⁻¹[3].

  • The C-H Stretching Region (above 3000 cm⁻¹):

    • Aromatic C-H: Weak to medium bands are expected between 3100-3000 cm⁻¹ for the aromatic C-H stretches[6].

    • Alkyl C-H: Absorptions corresponding to the methyl C-H stretches will be found just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.

Experimental Protocol for Acquiring the FT-IR Spectrum

The following protocol outlines the steps for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the KBr pellet technique. This method is chosen for its ability to produce sharp, well-resolved spectra for solid-state materials.

Diagram of the KBr Pellet Preparation Workflow

A Grind Sample and KBr B Mix Homogeneously A->B C Load into Pellet Die B->C D Apply Pressure C->D E Form Transparent Pellet D->E F Analyze in FT-IR E->F

Caption: Workflow for KBr pellet preparation for FT-IR analysis.

Materials and Equipment:
  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Spatula

  • Pellet press with die set

  • FT-IR spectrometer

Step-by-Step Procedure:
  • Sample and KBr Preparation:

    • Gently grind a small amount (1-2 mg) of the this compound sample in an agate mortar.

    • Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar[8].

    • Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Ensure the surface of the powder is level.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet[8]. A clear pellet indicates good mixing and sufficient pressure.

  • Spectral Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a background subtraction.

    • Identify and label the major absorption peaks.

    • Compare the obtained spectrum with the predicted vibrational frequencies to confirm the identity and purity of the compound.

Conclusion: A Powerful Tool for Molecular Characterization

The FT-IR spectrum of this compound, while predicted in this guide, provides a clear and detailed spectroscopic signature. The strong, characteristic absorptions of the carbonyl, nitro, and carbon-fluorine groups, in conjunction with the more complex fingerprint region, offer a powerful tool for the unambiguous identification of this molecule. For researchers in drug discovery and development, a thorough understanding of these spectral features is indispensable for ensuring the quality and integrity of their compounds. The provided experimental protocol offers a reliable method for obtaining high-quality data, forming a critical component of the analytical workflow.

References

  • FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. Available at: [Link]

  • The experimental FTIR[1] and calculated IR spectra of 4-methoxybenzaldehydeN-methyl-4-stilbazolium tosylate. - ResearchGate. Available at: [Link]

  • How To Identify The IR Of Methyl M-Nitrobenzoate - Sciencing. Available at: [Link]

  • Methyl 2-fluoro-4-nitrobenzoate - SIELC Technologies. Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. Available at: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available at: [Link]

  • Fourier Transform Infrared (FTIR) Analysis of Fatty Acid Methyl Ester from Congolese Non-Edible Afzelia bella Seeds Oil | Asian Journal of Applied Chemistry Research. Available at: [Link]

  • Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid - PubMed. Available at: [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids - PMC - NIH. Available at: [Link]

  • IR: nitro groups. Available at: [Link]

  • Table of Characteristic IR Absorptions. Available at: [Link]

  • FT-IR and FT-Raman vibrational assignment of 2-bromobenzoic acid with the help of ab initio and DFT calculations - PubMed. Available at: [Link]

  • Interpret the infrared spectrum of methyl m-nitrobenzoate. Indicate the product formed on nitration of each of the following compounds: benzene, toluene, chlorobenzene, and benzoic acid. | Homework.Study.com. Available at: [Link]

  • Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate - ResearchGate. Available at: [Link]

  • Carbon–fluorine bond - Wikipedia. Available at: [Link]

Sources

An In-Depth Technical Guide to the Purity Analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Numbers

In the landscape of pharmaceutical development, the journey from a promising molecule to a life-changing therapeutic is paved with rigorous scientific scrutiny. The purity of each chemical entity, particularly key intermediates like Methyl 4-fluoro-2-methyl-5-nitrobenzoate, is not merely a quality control metric; it is the bedrock upon which the safety and efficacy of the final Active Pharmaceutical Ingredient (API) are built. An unidentified impurity or a potential degradant can have profound implications downstream.

This guide is designed for the practicing researcher and drug development professional. It eschews a rigid, templated approach in favor of a logical, field-proven workflow. We will not just list protocols; we will delve into the causality behind each experimental choice, grounding our methods in an authoritative framework. Our objective is to construct a self-validating analytical system—a multi-faceted, orthogonal approach that ensures a comprehensive understanding of the purity profile of this compound.

Chapter 1: The Workhorse of Purity Assessment: Reversed-Phase HPLC

For a substituted nitrobenzoate ester, which is a non-volatile and polar organic molecule, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the quintessential starting point and the primary tool for purity determination and impurity profiling. Its robustness, resolving power, and compatibility with UV detection make it ideal for quantifying the main component and separating it from closely related process impurities.

The Causality Behind the Method

The choice of an analytical method is a deliberate process guided by the physicochemical properties of the analyte.

  • Why Reversed-Phase? this compound possesses both polar (ester, nitro) and non-polar (aromatic ring, methyl group) characteristics. This amphiphilic nature makes it perfectly suited for retention on a non-polar stationary phase (like C18) with elution controlled by a polar mobile phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the universal starting point due to its strong hydrophobic retention and wide availability. Its ability to resolve compounds with subtle differences in polarity is critical for separating potential regioisomers—a common challenge in the synthesis of substituted aromatics.[1][2][3]

  • Mobile Phase Strategy: A gradient elution using a mixture of a weak organic solvent (acetonitrile or methanol) and an aqueous buffer is employed. A gradient is crucial because it allows for the elution of early, more polar impurities while also ensuring that any late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time with good peak shape. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • Detector Selection: The presence of the nitro-substituted benzene ring provides a strong chromophore, making UV detection highly effective.[4] An analysis of the UV spectrum of the compound would reveal a wavelength maximum (λ-max) where sensitivity is optimal and potential interference is minimal, typically around 254 nm for nitroaromatic compounds.[5]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard Solution (Known Concentration) injection Inject Solutions onto RP-HPLC System prep_std->injection prep_sample Prepare Sample Solution (Accurately Weighed) prep_sample->injection separation Gradient Elution on C18 Column injection->separation detection UV Detection at 254 nm separation->detection integration Integrate Peak Areas detection->integration calculation Calculate Purity (% Area) and Impurity Levels integration->calculation validation Validate Method (per ICH Q2(R1)) calculation->validation GC_Workflow cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Processing prep_gc Dissolve Sample in a Volatile Solvent (e.g., Methylene Chloride) injection_gc Inject into Heated Inlet prep_gc->injection_gc separation_gc Temperature-Programmed Separation in Capillary Column injection_gc->separation_gc detection_gc Flame Ionization Detector (FID) separation_gc->detection_gc integration_gc Integrate Peak Areas detection_gc->integration_gc calculation_gc Calculate % Area Purity integration_gc->calculation_gc ID_Workflow cluster_chrom Chromatographic Separation cluster_ms Mass Spectrometry cluster_nmr Structure Elucidation hplc HPLC Analysis Reveals Main Peak and Unknown Impurity Peak lcms LC-MS Analysis hplc->lcms isolate Isolate Impurity (Prep-HPLC) hplc->isolate mw Determine Molecular Weight of Impurity lcms->mw frag Analyze MS/MS Fragmentation Pattern lcms->frag elucidate Propose Structure mw->elucidate frag->elucidate nmr Perform NMR (1H, 13C, 19F, 2D) isolate->nmr nmr->elucidate

Sources

Technical Handling & Safety Guide: Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Handling & Safety Guide (SDS+) Topic: Methyl 4-fluoro-2-methyl-5-nitrobenzoate CAS: 1163287-01-1[1][2][3]

Executive Summary & Application Context

This compound (CAS: 1163287-01-1) is a highly specialized fluorinated nitro-aromatic intermediate used primarily in the synthesis of bioactive scaffolds, including tetrahydroquinoxalines and Hepatitis B core protein modulators .

Its utility in drug discovery stems from its "Activated Core" architecture :

  • SNAr Susceptibility: The fluorine atom at the C4 position is highly activated by the ortho-nitro group (C5) and the para-ester group (C1), making it an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions with amines or thiols.

  • Regiochemical Control: The C2-methyl group provides steric guidance, ensuring high regioselectivity during functionalization.

Critical Safety Note: While valuable, this compound presents a dual-hazard profile: chemical reactivity (skin/eye damage via alkylation/arylation) and thermal instability (nitro-group associated decomposition). This guide supersedes standard generic SDS documents by focusing on R&D operational safety.

Physicochemical Profile

PropertyValueTechnical Note
CAS Number 1163287-01-1 Verified Identifier
Formula C₉H₈FNO₄Fluorinated Nitrobenzoate Ester
Molecular Weight 213.16 g/mol
Physical State Solid (Crystalline Powder)Typically white to pale yellow/green
Melting Point 74–76 °C Sharp melt indicates high purity; monitor for broadening (decomposition)
Density ~1.3 g/cm³Predicted
Solubility DMSO, DMF, DCM, MeOHLow solubility in water; hydrolyzes slowly in aqueous base
LogP ~2.1Lipophilic; penetrates skin barriers easily

Hazard Architecture & Reactivity Logic

GHS Classification (derived from functional group analysis)
  • Signal Word: WARNING

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H302/H312: Harmful if swallowed or in contact with skin (Predicted due to nitro/fluoro moieties).

Mechanistic Hazards (The "Why")
  • The "SNAr" Hazard: The same mechanism that makes this chemical useful (displacement of Fluorine by nucleophiles) makes it hazardous to biological tissue. It can irreversibly alkylate proteins in the skin and eyes (cysteine/lysine residues), leading to sensitization or chemical burns.

  • Thermal Runaway: Nitro-aromatics possess high potential energy. While this mono-nitro compound is not a primary explosive, it can undergo rapid exothermic decomposition if heated beyond 150°C or subjected to strong Lewis acids without cooling.

  • Combustion Byproducts: In a fire, the fluorine atom is liberated as Hydrogen Fluoride (HF) , a corrosive gas that causes deep tissue necrosis and systemic toxicity.

Operational Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) backfill is recommended. The ester moiety is susceptible to hydrolysis; the nitro group is oxidative.

  • Container: Amber glass with PTFE-lined cap. Avoid metal containers (potential for trace metal catalysis of decomposition).

Safe Synthesis Workflow (SNAr Reaction)
  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO, NMP) to accelerate SNAr, but limit temperature to <100°C to prevent thermal runaway.

  • Base Addition: When using bases (e.g., K₂CO₃, Cs₂CO₃) to drive the reaction, gas evolution (CO₂) may occur. Add base in portions.

  • Quenching: Never quench large scale reactions directly with water if the pot temperature is >50°C. Cool to RT first to avoid "volcano" eruptions.

Emergency Response (Chemical Specific)
  • Eye Contact: Immediate irrigation for 15 minutes . If available, use Hexafluorine® or similar amphoteric washing solutions due to the potential for HF generation/acidic hydrolysis.

  • Spill Cleanup: Do NOT use acetone or ketones (can react with nitro compounds in basic media). Use dry sand/vermiculite.

Visualizations

Diagram 1: Hazard Cascade & Reactivity Logic

This diagram illustrates the causal link between the chemical structure and the specific safety risks.

HazardCascade Chem This compound Sub1 Nitro Group (-NO2) Chem->Sub1 Sub2 Activated Fluorine (C-F) Chem->Sub2 Risk1 Thermal Sensitivity (Decomposition >150°C) Sub1->Risk1 Risk2 SNAr Reactivity (Protein Alkylation) Sub2->Risk2 Risk3 HF Evolution (Combustion) Sub2->Risk3 In Fire Action1 Store < 8°C Avoid Metal Spatulas Risk1->Action1 Action2 Double Nitrile Gloves Chemical Fume Hood Risk2->Action2 Action3 Type B Fire Extinguisher Self-Contained Breathing App. Risk3->Action3

Caption: Structural moieties (Nitro, Fluoro) dictate specific risks (Thermal, Reactive), mapping directly to required safety protocols.

Diagram 2: Safe Handling Workflow (Synthesis Context)

A decision tree for researchers isolating the compound or using it in synthesis.

HandlingWorkflow Start Start: Weighing Reagent PPE Check PPE: Nitrile Gloves (Double) Safety Glasses Lab Coat Start->PPE Env Environment Check: Fume Hood On? Static Free? PPE->Env Reaction Reaction Setup: Solvent: DMF/DMSO Temp: <100°C Env->Reaction Exotherm Exotherm Control: Add Nucleophile Slowly Reaction->Exotherm Workup Workup/Isolation: Cool to RT Quench with Water/Brine Exotherm->Workup Waste Waste Disposal: Halogenated Organic Waste (Do NOT mix with Strong Oxidizers) Workup->Waste

Caption: Step-by-step workflow ensuring containment of chemical and thermal hazards during experimental use.

References

  • PubChem. (n.d.). Compound Summary: this compound.[1][3][4][5][6][7][8] National Library of Medicine. Retrieved from [Link]

  • Nandawadekar, L. D., et al. (2025).[9] Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis. Journal of Natural Products. (Demonstrates SNAr utility). Retrieved from [Link][9]

  • Google Patents. (2015). WO2015138895A1 - Hepatitis B core protein allosteric modulators. (Cites synthesis conditions).

Sources

Methodological & Application

Reactions of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1) acts as a high-value "linchpin" scaffold in the synthesis of third-generation covalent kinase inhibitors, particularly targeting EGFR (T790M/C797S mutations) and BTK.[1]

Its structural utility is defined by its orthogonal reactivity profile :

  • C4-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-nitro and para-ester electron-withdrawing groups (EWGs).[1]
    
  • C5-Nitro: A latent aniline precursor essential for forming benzimidazole cores or installing acrylamide "warheads" for covalent inhibition.[1]

  • C2-Methyl: Provides steric bulk distinct from the 2-methoxy analogs (e.g., Osimertinib intermediates), offering a lipophilic handle to modulate kinase selectivity.[1]

This guide provides optimized protocols for the three critical transformations:


 displacement, Nitro Reduction, and Cyclization cascades.[1]

Reaction Landscape & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.

ReactionLandscape Start Methyl 4-fluoro-2-methyl- 5-nitrobenzoate SnAr Intermediate A (C4-Amine/Indole) Start->SnAr SNAr (R-NH2 / Indole) Hydrolysis Acid Derivative (COOH) Start->Hydrolysis LiOH/THF Reduction Intermediate B (C5-Aniline) SnAr->Reduction Fe/NH4Cl or H2/Pd Cyclization Final Scaffold (Benzimidazole/Quinazoline) Reduction->Cyclization Formamidine or Urea

Figure 1: Divergent synthetic utility. The C4-F displacement is the rate-determining entry point for library generation.[1]

Protocol 1: Regioselective Displacement[1]

The most critical reaction is the displacement of the C4-fluorine.[1] Due to the steric hindrance of the C2-methyl group (compared to C2-H analogs), forcing conditions are often required, but the ortho-nitro group ensures high regioselectivity over the ester.[1]

Mechanistic Insight

The reaction proceeds via a Meisenheimer Complex .[1] The C5-nitro group stabilizes the negative charge intermediate more effectively than the C1-ester, directing the nucleophile exclusively to the C4 position.[1]

Optimized Protocol (Indole Coupling)

Targeting EGFR-inhibitor cores (e.g., AZD9291 analogs)[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: 3-(2-chloropyrimidin-4-yl)-1-methylindole (1.05 equiv) or substituted aniline.[1]

  • Base:

    
     (2.0 equiv) or DIPEA (3.0 equiv).[1]
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration).[1]

Step-by-Step:

  • Preparation: Charge a reaction vessel with the substrate, nucleophile, and

    
    . Purge with 
    
    
    
    for 5 minutes.
  • Solvation: Add anhydrous DMF via syringe.

  • Reaction: Heat to 85°C for 4–6 hours.

    • Note: The C2-methyl group creates steric drag.[1] If conversion is <50% at 2 hours, increase temperature to 100°C, but monitor for ester hydrolysis.

  • Workup: Cool to RT. Pour into ice-water (10x volume). The product usually precipitates as a yellow/orange solid.[1]

  • Purification: Filter and wash with water.[1][2] Recrystallize from MeCN or EtOH.[1]

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Low Conversion Steric hindrance at C4Switch solvent to NMP; increase Temp to 110°C.
Ester Hydrolysis Wet solvent / Hydroxide formationUse anhydrous solvent; Switch base to DIPEA.[1]
Dark Tarry Impurities Thermal decompositionDegas solvent thoroughly; add radical scavenger (BHT).[1]

Protocol 2: Chemoselective Nitro Reduction[1]

Following


, the nitro group must be reduced to an aniline without reducing the ester or dehalogenating any installed pyrimidines.[1]
Method A: Iron/Ammonium Chloride (Robust)

Best for scale-up and substrates sensitive to hydrogenation.[1]

Protocol:

  • Dissolve the nitro-intermediate (1.0 equiv) in EtOH/Water (4:1 ratio).[1]

  • Add

    
     (5.0 equiv) and Iron powder (5.0 equiv, <325 mesh).
    
  • Heat to reflux (80°C ) with vigorous stirring for 2 hours.

  • Critical Step: Filter hot through Celite to remove iron oxides.[1] Wash the pad with hot EtOH.[1]

  • Concentrate filtrate.[1] The aniline is often air-sensitive; store under Argon or use immediately.[1]

Method B: Catalytic Hydrogenation (Clean)

Best for small scale, provided no other halogens (Cl, Br, I) are present on the molecule.[1]

  • Solvent: MeOH or EtOAc.[1]

  • Catalyst: 10% Pd/C (5 wt%).

  • Atmosphere:

    
     balloon (1 atm).
    
  • Time: 1-3 hours at RT.

Protocol 3: Cyclization to Benzimidazoles

A common application of this scaffold is forming a benzimidazole core by reacting the newly formed aniline (at C5) with the amide/ester (at C1) or an external carbon source.[1]

Mechanism Visualization:

Cyclization Step1 C5-Aniline Intermediate Step2 Amidine Formation (Reaction with Formamidine Acetate) Step1->Step2 EtOH, Reflux Step3 Intramolecular Dehydration Step2->Step3 -NH3 Final Benzimidazole Core Step3->Final -H2O

Figure 2: Cyclization pathway to fused heterocycles.

Protocol:

  • Suspend the aniline intermediate (from Protocol 2) in 2-methoxyethanol.

  • Add Formamidine Acetate (3.0 equiv).[1]

  • Heat to 120°C for 12 hours.

  • Cool and concentrate. Partition between EtOAc and

    
    .[1]
    
  • The product (Benzimidazole) is purified via Flash Chromatography (DCM/MeOH).[1]

Safety & Handling (E-E-A-T)

  • Nitro Compounds: Potentially explosive if heated to dryness under pressure.[1] Always analyze DSC (Differential Scanning Calorimetry) before scaling >10g.[1]

  • Fluorinated Aromatics: Skin irritants.[1] The C4-F is labile; contact with skin proteins can cause sensitization.[1] Double-glove (Nitrile) recommended.[1]

  • Waste: Aqueous layers from Iron reduction contain heavy metals.[1] Dispose of as hazardous heavy metal waste.[1]

References

  • Finlay, M. R., et al. (2014).[1] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations that Spares the Wild Type Form of the Receptor."[1] Journal of Medicinal Chemistry, 57(20), 8249–8267.[1]

  • Liu, Y., et al. (2016).[1] "Synthesis and SAR studies of 4-fluoro-2-methyl-5-nitrobenzoate derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(15), 3560-3564.[1]

  • World Intellectual Property Organization. (2022).[1] "Improved process for preparing osimertinib or a salt thereof."[1] WO2022132046A1.[1] [1]

  • PubChem Compound Summary. (2025). "this compound."[1][3] National Center for Biotechnology Information.[1] [1]

Sources

Optimized Protocols for SNAr Functionalization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Application Note & Technical Guide Subject: Nucleophilic Aromatic Substitution (SNAr) Target Molecule: Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1 / Analogous Scaffolds) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This compound represents a "privileged scaffold" in modern drug discovery, particularly for the synthesis of kinase inhibitors (e.g., EGFR, BTK) and benzimidazole-based therapeutics. The presence of the ortho-nitro group relative to the fluorine atom creates a highly activated system for Nucleophilic Aromatic Substitution (SNAr), while the methyl ester provides a handle for further diversification or cyclization.

This guide provides field-validated protocols for displacing the C4-fluorine with various nucleophiles. Unlike standard textbook procedures, these protocols are optimized to suppress common side reactions such as ester hydrolysis and transesterification, ensuring high fidelity for library generation and scale-up.

Mechanistic Insight & Reactivity Profile

The Fluorine Advantage

While iodine and bromine are superior leaving groups in SN1/SN2 reactions, fluorine is the premier leaving group for SNAr . The high electronegativity of fluorine inductively stabilizes the anionic intermediate (Meisenheimer Complex), lowering the activation energy of the rate-determining addition step.

Electronic Activation

The substrate features a "Push-Pull" electronic environment, but the "Pull" dominates:

  • Nitro Group (C5): Strong -M (mesomeric) and -I (inductive) effect. Being ortho to the fluorine, it is the primary activator, delocalizing the negative charge in the transition state.

  • Methyl Ester (C1): Moderate -M effect. Located para to the fluorine, it provides secondary stabilization to the Meisenheimer complex.

  • Methyl Group (C2): Weak +I effect. It provides steric bulk that can influence the conformation of the final product but minimally impacts SNAr reactivity.

Reaction Pathway Visualization

The following diagram illustrates the addition-elimination mechanism, highlighting the critical resonance stabilization provided by the nitro group.[1]

SnAr_Mechanism cluster_stabilization Activation Factors Substrate Substrate (this compound) TS_1 Transition State 1 (Nucleophilic Attack) Substrate->TS_1 + Nu: Nucleophile Nucleophile (Nu:) Nucleophile->TS_1 Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) TS_1->Meisenheimer Rate Determining Step Product Substituted Product (C-Nu Bond Formed) Meisenheimer->Product Fast Elimination LeavingGroup Leaving Group (F-) Meisenheimer->LeavingGroup Nitro 5-NO2 Group (Primary Activator) Nitro->Meisenheimer Stabilizes (-) Ester 1-COOMe Group (Secondary Activator) Ester->Meisenheimer Stabilizes (-)

Caption: Figure 1. The SNAr Addition-Elimination mechanism.[1][2][3] The rate-determining formation of the Meisenheimer complex is accelerated by the electron-withdrawing nitro and ester groups.

Critical Process Parameters (CPPs)

Before executing the protocols, review these critical parameters to prevent failure modes.

ParameterRecommendationRationale
Solvent Selection DMF, DMSO, or NMP Polar aprotic solvents stabilize the polar transition state. Avoid alcohols if the product is an ester, to prevent transesterification.
Base Choice DIPEA (Hünig's Base) or K₂CO₃ DIPEA is non-nucleophilic and soluble in organics. K₂CO₃ is cheaper but requires vigorous stirring (heterogeneous). Avoid hydroxide bases (NaOH) to prevent ester hydrolysis.
Temperature 0°C to 60°C The substrate is highly activated. Start at 0°C for aliphatic amines to avoid bis-addition or impurities. Heat to 60°C only for anilines or weak nucleophiles.
Water Content < 0.1% (Anhydrous) Water acts as a competing nucleophile (forming the phenol/acid) and hydrolyzes the methyl ester. Use dry solvents.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Primary Application: Synthesis of Benzimidazole Precursors

This protocol describes the reaction with a primary amine (e.g., p-fluoroaniline or methylamine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine Nucleophile: 1.1 – 1.2 equiv

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M]

Step-by-Step Methodology:

  • Preparation: Charge a dried reaction vial with this compound (1.0 equiv).

  • Solvation: Add anhydrous DMF to achieve a concentration of 0.2 M. Stir until fully dissolved.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. The solution may darken slightly.

  • Nucleophile Addition:

    • For Liquid Amines: Add dropwise at 0°C (ice bath).

    • For Solid Amines: Dissolve in minimal DMF and add dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Checkpoint: Monitor by LC-MS or TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, and a colored product (often yellow/orange due to the nitroaniline chromophore) will appear (Rf ~0.4).

  • Workup (Precipitation Method - Preferred):

    • Pour the reaction mixture slowly into 10 volumes of ice-cold water with vigorous stirring.

    • The product should precipitate as a solid. Filter, wash with water (3x) to remove DMF/DIPEA salts, and dry under vacuum.

  • Workup (Extraction Method - If oil forms):

    • Dilute with EtOAc. Wash with water (3x), Brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: C-O Bond Formation (Etherification)

Primary Application: Alkoxy-substituted scaffolds

Caveat: Using sodium alkoxides (e.g., NaOMe) in methanol will result in transesterification if the ester group does not match the solvent. To install a complex alkoxy group (R-O-) while preserving the methyl ester, use the following method.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alcohol (R-OH): 1.2 equiv

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) - Milder than NaH, reduces byproduct risk.

  • Solvent: Anhydrous DMF or Acetonitrile.

Step-by-Step Methodology:

  • Complexation: In a vial, combine the Alcohol (1.2 equiv) and Cs₂CO₃ (1.5 equiv) in anhydrous DMF. Stir at RT for 15 minutes to generate the alkoxide in situ.

  • Addition: Add the substrate (1.0 equiv) to the mixture.

  • Reaction: Heat to 50–60°C. Reaction times are typically longer (4–12 hours) than aminations.

  • Quench: Cool to RT. Dilute with EtOAc and quench with saturated NH₄Cl solution (not water, to avoid basic hydrolysis during workup).

  • Purification: Flash column chromatography is usually required to separate the product from unreacted alcohol.

Workflow Optimization & Decision Tree

Use this logic flow to determine the optimal pathway for library synthesis.

Optimization_Flow Start Start: Select Nucleophile TypeCheck Nucleophile Type? Start->TypeCheck Amine Amine (R-NH2) TypeCheck->Amine Alcohol Alcohol (R-OH) TypeCheck->Alcohol AmineCond Condition A: DIPEA, DMF, RT Amine->AmineCond CheckEster Is Product Ester Same as Alcohol? Alcohol->CheckEster AlcoholCond Condition B: Cs2CO3, DMF, 60°C TransEst Risk: Transesterification Use bulky alcohol or switch to t-Butyl ester substrate CheckEster->TransEst No (e.g. Benzyl Alcohol) Safe Proceed Standard CheckEster->Safe Yes (e.g. MeOH) TransEst->AlcoholCond Safe->AlcoholCond

Caption: Figure 2. Decision tree for optimizing reaction conditions based on nucleophile type and side-reaction risks.

References

  • Shintre, S. A., et al. (2018). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Retrieved from [Link][4]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • PubChem. (2025).[5] Methyl 4-bromo-5-fluoro-2-nitrobenzoate Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application Note: High-Fidelity Reduction of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Context

This application note details the chemoselective reduction of the nitro group in Methyl 4-fluoro-2-methyl-5-nitrobenzoate to yield Methyl 5-amino-4-fluoro-2-methylbenzoate .

This transformation is a critical step in the synthesis of third-generation EGFR tyrosine kinase inhibitors, most notably Osimertinib (AZD9291) . The primary challenge in this reduction is chemoselectivity : the reaction conditions must reduce the nitro group (


) to an aniline (

) without triggering hydrodefluorination (loss of the fluorine atom) or hydrolysis of the methyl ester.

We present two validated protocols:

  • Method A (Iron-Mediated): High fidelity, zero defluorination risk; ideal for laboratory scale (<50g) and initial SAR studies.

  • Method B (Catalytic Hydrogenation): High throughput, scalable; ideal for process development (>100g) with strict pressure controls.

Chemical Context & Challenges[1][2][3][4][5][6]

Structural Analysis

The substrate features a highly functionalized benzene ring. The relative positioning of substituents dictates the reactivity profile:

  • C-1 (Ester): Susceptible to hydrolysis under strong basic conditions.

  • C-4 (Fluorine): Located para to the ester and ortho to the nitro group. The electron-withdrawing nature of the nitro group activates the C-F bond, making it susceptible to nucleophilic aromatic substitution (

    
    ) or hydrogenolysis (C-F cleavage) during vigorous hydrogenation.
    
  • C-5 (Nitro): The target for reduction.

The Defluorination Risk

In catalytic hydrogenation (Pd/C,


), the C-F bond is at risk of hydrogenolysis, particularly because the resulting aniline is electron-rich. If the reaction is allowed to proceed past the consumption of the nitro group, the catalyst may facilitate the cleavage of the C-F bond, yielding the des-fluoro impurity. This impurity is often inseparable by standard crystallization, necessitating a "right-first-time" reduction strategy.
Reaction Pathway Visualization

ReactionPathway Substrate Methyl 4-fluoro-2-methyl- 5-nitrobenzoate (Substrate) Nitroso Nitroso Intermediate (R-NO) Substrate->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Product Methyl 5-amino-4-fluoro- 2-methylbenzoate (Target) Hydroxylamine->Product 2e- / 2H+ (Rate Limiting) Impurity Des-fluoro Impurity (Over-reduction) Product->Impurity Pd/C, Excess H2 (Avoid this)

Figure 1: Stepwise reduction pathway showing the critical branch point for defluorination.

Method A: Iron/Ammonium Chloride Reduction (The "Safe" Route)

This method utilizes zero-valent iron (


) as the electron source. It is mechanistically incapable of cleaving the C-F bond under these conditions, ensuring 100% chemoselectivity.
Mechanism

The reaction proceeds via a single-electron transfer (SET) mechanism on the iron surface. Ammonium chloride (


) acts as a mild electrolyte and proton source, buffering the pH to prevent ester hydrolysis.
Protocol

Scale: 10.0 g (Substrate)

ReagentAmountEquivalentsRole
Substrate 10.0 g1.0Reactant
Iron Powder 12.0 g~5.0Reductant (325 mesh preferred)
Ammonium Chloride 11.5 g~5.0Electrolyte/Buffer
Ethanol 80 mL-Solvent
Water 20 mL-Co-solvent

Step-by-Step Procedure:

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve

    
     (11.5 g) in water (20 mL).
    
  • Solvent Addition: Add Ethanol (80 mL) and the Substrate (10.0 g). Stir to form a suspension.

  • Activation: Heat the mixture to 60°C.

  • Iron Addition: Add Iron powder (12.0 g) portion-wise over 15 minutes. Caution: The reaction is exothermic. Monitor internal temperature.

  • Reflux: Heat the mixture to reflux (approx. 75-80°C) for 2–4 hours.

    • Checkpoint: The reaction mixture will turn from a yellow suspension to a dark grey/rust slurry.

    • TLC Control: 30% EtOAc in Hexanes. Product is more polar (lower

      
      ) and fluorescent blue under UV.
      
  • Workup (Critical):

    • Cool to room temperature.[1][2][3][4]

    • Filter the mixture through a pad of Celite to remove iron oxide sludge. Wash the pad copiously with EtOAc (100 mL).

    • Concentrate the filtrate to remove Ethanol.[1]

    • Dilute residue with water (50 mL) and extract with EtOAc (3 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
  • Yield: Expect 8.5 – 9.0 g (90-95%) of an off-white to tan solid.

Method B: Catalytic Hydrogenation (The "Scalable" Route)

This method is cleaner (no iron waste) but requires strict control to prevent defluorination.

Optimization for Fluorine Retention

To minimize defluorination:

  • Solvent: Use Methanol or Ethanol. Avoid acidic media.

  • Catalyst: Use 5% Pd/C rather than 10% to reduce activity.

  • Pressure: Keep

    
     pressure low (1–3 bar / 15–45 psi).
    
  • Endpoint: Stop reaction immediately upon cessation of hydrogen uptake.

Protocol

Scale: 10.0 g (Substrate)

ReagentAmountRole
Substrate 10.0 gReactant
5% Pd/C (50% wet) 0.5 gCatalyst (5 wt% loading)
Methanol 100 mLSolvent
Hydrogen (

)
Balloon or 30 psiReductant

Step-by-Step Procedure:

  • Inerting: Purge a hydrogenation vessel (Parr shaker or flask) with Nitrogen (

    
    ).
    
  • Loading: Add Substrate (10.0 g) and Methanol (100 mL).

  • Catalyst Addition: Carefully add 5% Pd/C (0.5 g). Safety: Pd/C is pyrophoric. Keep wet with water or add under N2 flow.

  • Hydrogenation:

    • Evacuate and backfill with

      
       three times.
      
    • Pressurize to 30 psi (2 bar) or use a double-balloon setup.

    • Stir vigorously at Room Temperature (20–25°C).

  • Monitoring:

    • Reaction is typically fast (1–3 hours).

    • Critical: Monitor by HPLC.[5] Look for the "Des-fluoro" peak (M-18 relative to product). If observed, stop immediately.

  • Workup:

    • Filter through a 0.45

      
       nylon membrane or Celite to remove Pd/C.
      
    • Concentrate the filtrate to dryness.

  • Yield: Expect >95% yield. Product is usually pure enough for the next step (Acrylamide formation).

Decision Matrix & Troubleshooting

Method Selection Guide

DecisionMatrix Start Start: Select Method ScaleCheck Is Scale > 100g? Start->ScaleCheck MethodA Use Method A (Fe/NH4Cl) Robust, No Defluorination ScaleCheck->MethodA No (Lab Scale) MethodB Use Method B (Pd/C + H2) Scalable, Clean ScaleCheck->MethodB Yes (Process Scale) PurityCheck Is Defluorination Detected in H2 run? PurityCheck->MethodB No (<0.1%) MethodB_Mod Use Method B (Modified) Add 0.1 eq DIPEA or Switch to Pt/C PurityCheck->MethodB_Mod Yes (>0.5%) MethodB->PurityCheck Pilot Run MethodB_Mod->MethodA If still failing

Figure 2: Workflow for selecting the appropriate reduction strategy based on scale and impurity profile.

Troubleshooting Table
ProblemProbable CauseSolution
Incomplete Reduction Catalyst poisoning (Method B) or Stirring issue (Method A).(B) Wash catalyst or increase loading. (A) Increase mechanical stirring speed (iron is heavy).
Defluorination (>1%) Over-hydrogenation (Method B).Switch to Method A (Iron) or reduce reaction time/pressure.
Low Yield Product trapped in Iron sludge (Method A).Wash Celite pad with hot EtOAc or MeOH/DCM mixture.
Ester Hydrolysis pH too high or water content too high.Ensure anhydrous solvents for Method B; stick to

(mild buffer) for Method A.

Analytical Characterization

Methyl 5-amino-4-fluoro-2-methylbenzoate

  • Appearance: Off-white to light brown solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.15 (d, 1H, Ar-H), 6.80 (d, 1H, Ar-H).
      
    • 
       5.10 (s, 2H, 
      
      
      
      , broad exchangeable).
    • 
       3.80 (s, 3H, 
      
      
      
      ).
    • 
       2.35 (s, 3H, 
      
      
      
      ).
  • HPLC Purity: >98% (a/a).

  • Key Impurity Marker: Methyl 3-amino-6-methylbenzoate (Des-fluoro analog) – Check retention time.

References

  • Finlay, M. R. V., et al. (2014).[6][7] "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor."[5] Journal of Medicinal Chemistry, 57(20), 8249–8267.[6] [Link]

  • Yang, Z., et al. (2022). "Improved process for preparing osimertinib or a salt thereof."[8] World Intellectual Property Organization, Patent WO2022132046A1.

  • Kühnel, E., et al. (2007).[8][9] "Catalytic Hydrogenation of Fluorinated Aromatic Compounds." Angewandte Chemie International Edition, 46(25), 4712-4724. [Link]

Sources

Application Note: Strategic Hydrolysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate for the Synthesis of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of 4-fluoro-2-methyl-5-nitrobenzoic acid is a critical step in the development of various high-value pharmaceutical compounds. This carboxylic acid serves as a fundamental building block, notably as a key intermediate in the synthesis of advanced therapeutics like Enzalutamide, a second-generation anti-androgen for treating metastatic prostate cancer.[1] The most common and direct route to this acid is through the hydrolysis of its methyl ester, Methyl 4-fluoro-2-methyl-5-nitrobenzoate.

This application note provides an in-depth guide for researchers and drug development professionals on the strategic considerations and practical execution of this hydrolysis reaction. We will explore both base-catalyzed (saponification) and acid-catalyzed pathways, offering detailed protocols for each. The discussion is grounded in mechanistic principles to explain the causality behind experimental choices, ensuring both high yield and purity of the final product.

Mechanistic Insights: The Chemistry Behind the Cleavage

The hydrolysis of an ester is a cornerstone reaction in organic synthesis. The specific electronic and steric environment of this compound dictates the optimal conditions for this transformation.

Electronic Effects: An Activated System

The benzene ring of the substrate is decorated with three key substituents that significantly influence the reactivity of the ester's carbonyl carbon:

  • Nitro Group (-NO₂): Positioned meta to the ester, the nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. This effect strongly depletes electron density from the aromatic ring, which in turn makes the carbonyl carbon significantly more electrophilic and highly susceptible to nucleophilic attack. This electronic activation is a dominant factor, suggesting that hydrolysis should proceed readily.[2][3]

  • Fluoro Group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), further enhancing the electrophilicity of the carbonyl carbon.

  • Methyl Group (-CH₃): This group, located ortho to the ester, presents a potential challenge. Its primary influence is steric hindrance, which can impede the approach of a nucleophile (like a hydroxide ion or water) to the carbonyl center. While sterically hindered esters can be notoriously difficult to hydrolyze, the potent electronic activation provided by the nitro and fluoro groups is generally sufficient to overcome this moderate steric barrier, although it may necessitate heating to achieve a practical reaction rate.[4][5][6][7]

Two Pathways to the Same Goal

The hydrolysis can be effectively achieved under either basic or acidic conditions, with each pathway offering distinct mechanistic features and practical considerations.

1. Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method for ester hydrolysis due to its irreversible nature.[8][9] The reaction, known as saponification, proceeds via a nucleophilic acyl substitution mechanism.[9]

  • Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: This addition forms a transient, negatively charged tetrahedral intermediate.

  • Collapse & Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group.

  • Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion). This acid-base reaction forms a resonance-stabilized carboxylate salt and methanol. This final step is thermodynamically very favorable and renders the entire process irreversible, driving the reaction to completion.[8]

An acidic workup is required at the end of the reaction to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid.[9]

2. Acid-Catalyzed Hydrolysis

This pathway is the microscopic reverse of a Fischer esterification.[10] It is an equilibrium-controlled process.

  • Carbonyl Activation: The acid catalyst (e.g., H₃O⁺) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic.

  • Nucleophilic Attack: A weak nucleophile, water, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the attacking water molecule to the methoxy group, converting it into a good leaving group (methanol).

  • Elimination: The tetrahedral intermediate collapses, eliminating a neutral methanol molecule and yielding the protonated carboxylic acid.

  • Deprotonation: The catalyst is regenerated by the removal of a proton.

Because this reaction is reversible, it must be driven to completion by using a large excess of water, as dictated by Le Châtelier's principle.[11][12]

Visualizing the Process

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base-Catalyzed\nHydrolysis (Saponification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid-Catalyzed\nHydrolysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate [label="Sodium 4-fluoro-2-methyl-\n5-nitrobenzoate (Salt)", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Acidic Workup\n(e.g., HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="4-fluoro-2-methyl-5-nitrobenzoic acid", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Base [label="1. NaOH, H₂O/MeOH\n2. Heat (Reflux)"]; Start -> Acid [label="1. H₂SO₄ (cat.), H₂O\n2. Heat (Reflux)"]; Base -> Intermediate; Intermediate -> Workup; Workup -> Product; Acid -> Product; }

Caption: Overall experimental workflow for hydrolysis.

G

Caption: Key stages of the saponification mechanism.

G

Caption: Key stages of the acid-catalyzed mechanism.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Both the starting material and product are irritants.[13][14] Strong acids (H₂SO₄, HCl) and bases (NaOH) are corrosive and must be handled with extreme care.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification)

This method is generally high-yielding due to the irreversible nature of the reaction. The use of a co-solvent like methanol is recommended to ensure the ester is fully dissolved at the start of the reaction.

ParameterValueRationale
Starting Ester 1.0 eq-
Base (NaOH) 2.0 - 2.5 eqA stoichiometric excess ensures complete reaction.
Solvent System Methanol / Water (e.g., 4:1 v/v)Methanol solubilizes the organic ester, while water dissolves the NaOH.
Temperature Reflux (~70-80 °C)Increases reaction rate to overcome moderate steric hindrance.
Reaction Time 2 - 4 hoursMonitor by TLC for completion.
Expected Yield >90%Based on similar saponification procedures.[15]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 10.0 g).

  • Dissolution: Add methanol (e.g., 80 mL) and stir until the solid is completely dissolved.

  • Base Addition: In a separate beaker, dissolve sodium hydroxide (NaOH) pellets (e.g., 2.0 eq) in water (e.g., 20 mL). Carefully add this aqueous solution to the flask.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.

  • Cooling & Workup: Once complete, cool the reaction mixture to room temperature.

  • Acidification: In a larger beaker, prepare a solution of dilute hydrochloric acid (e.g., ~10% HCl). Crucially, pour the cooled reaction mixture slowly into the stirred acid solution. Adding the base to the acid ensures the immediate protonation of the carboxylate and prevents the precipitation of a less soluble acid salt intermediate.[15] A pale yellow solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified 4-fluoro-2-methyl-5-nitrobenzoic acid, preferably in a vacuum oven at a moderate temperature (~50-60 °C).

Protocol 2: Acid-Catalyzed Hydrolysis

This method can also be effective but requires careful control of conditions to drive the equilibrium towards the products.

ParameterValueRationale
Starting Ester 1.0 eq-
Acid (H₂SO₄) 10-20% v/vActs as the catalyst for the hydrolysis.
Solvent WaterA large excess of water is used to drive the equilibrium.[11][12]
Temperature Reflux (~100 °C)Provides the necessary activation energy for this reversible reaction.
Reaction Time 4 - 8 hoursTypically slower than saponification; monitor by TLC.
Expected Yield 75-85%Yields can be lower due to the reversible nature of the reaction.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask with a stir bar and reflux condenser, add this compound (e.g., 10.0 g).

  • Reagent Addition: Add a large volume of water (e.g., 100 mL) followed by the slow, careful addition of concentrated sulfuric acid (e.g., 10-20 mL).

  • Reaction: Heat the biphasic mixture to reflux with vigorous stirring to maximize the interfacial area between the reactants.

  • Monitoring: Monitor the reaction by TLC. The reaction may take longer than the base-catalyzed alternative.

  • Cooling & Precipitation: Once the reaction is complete, cool the flask in an ice bath. The carboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water to remove the acid catalyst.

  • Drying: Dry the product completely, preferably in a vacuum oven.

Validation and Characterization

A self-validating protocol requires rigorous monitoring and characterization.

  • Reaction Monitoring: Use TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase) to track the consumption of the starting ester and the formation of the more polar carboxylic acid product.

  • Product Identification:

    • Melting Point: Compare the observed melting point with the literature value for 4-fluoro-2-methyl-5-nitrobenzoic acid.

    • Spectroscopy:

      • ¹H NMR: Confirm the disappearance of the methyl ester singlet (~3.9 ppm) and the appearance of a broad carboxylic acid proton singlet (>10 ppm).

      • IR Spectroscopy: Look for the disappearance of the ester C=O stretch (~1720 cm⁻¹) and the appearance of the broad O-H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) characteristic of a carboxylic acid.

By carefully selecting the hydrolysis conditions based on a sound mechanistic understanding and executing the protocol with precision, researchers can reliably synthesize high-purity 4-fluoro-2-methyl-5-nitrobenzoic acid, paving the way for its use in complex drug development pipelines.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents.
  • Ch20: Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • m-NITROBENZOIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Methyl 4-fluoro-5-hydroxy-2-nitrobenzoate. MySkinRecipes. Available at: [Link]

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • Hydrolysis of esters - Mechanisms. YouTube. Available at: [Link]

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4. PubChem. Available at: [Link]

  • A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. ResearchGate. Available at: [Link]

  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Google Patents.
  • Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzoate. Pearson. Available at: [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. Available at: [Link]

  • Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Methyl p-nitrobenzoate has been found to undergo saponification faster than methyl benzoate. Filo. Available at: [Link]

  • Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]

  • WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO Patentscope. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.
  • (PDF) Mild alkaline hydrolysis of hindered esters in non-aqueous solution. ResearchGate. Available at: [Link]

  • Methyl p-nitrobenzoate has been found to undergo saponification... Study Prep in Pearson+. Available at: [Link]

  • Acid-Catalyzed Ester Hydrolysis: Videos & Practice Problems. Pearson. Available at: [Link]

  • (PDF) Nitration of Methyl Benzoate. ResearchGate. Available at: [Link]

  • Methyl 2-chloro-4-fluoro-5-nitrobenzoate | C8H5ClFNO4. PubChem. Available at: [Link]

Sources

Application Note: Strategic Utilization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the strategic utilization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1) .[1] This scaffold is a critical intermediate for synthesizing "privileged structures" in medicinal chemistry, particularly benzimidazoles (e.g., mIDH1 inhibitors) and quinoxalines .[1]

Executive Summary & Strategic Value

This compound is a trisubstituted benzene scaffold characterized by three chemically distinct "handles" that allow for orthogonal functionalization. Its value in drug discovery lies in the specific arrangement of the 4-fluoro and 5-nitro groups.

  • The "Warhead" (C4-F): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitro group.[1]

  • The "Trigger" (C5-NO₂): Serves as an electron-withdrawing group (EWG) to activate C4, then reduces to an amine to enable cyclization.[1]

  • The "Anchor" (C1-COOMe): A stable ester handle allowing late-stage attachment of solubilizing tails or pharmacophores after the heterocyclic core is built.[1]

Primary Applications:

  • mIDH1 Inhibitors: Synthesis of substituted benzimidazoles via amine displacement and reductive cyclization [1].[1]

  • Natural Product Revision: Construction of quinoxalinedione cores for structural reassignment of bioactive alkaloids [2].

  • Kinase Inhibitor Analogs: Access to 2-methyl-substituted bioisosteres of EGFR inhibitors (analogous to the Osimertinib core).[1]

Chemical Pathway Visualization

The following flowchart illustrates the divergent synthesis pathways accessible from this single starting material.

ReactionPathway Start Methyl 4-fluoro-2-methyl- 5-nitrobenzoate (Starting Material) SNAr Intermediate A: N-Alkylated-5-nitrobenzoate (SNAr Product) Start->SNAr Primary Amine (R-NH2), Base Reduction Intermediate B: 1,2-Diamine Derivative (Reduction Product) SNAr->Reduction Fe/NH4Cl or H2, Pd/C Benzimidazole Target 1: Benzimidazole Scaffold (mIDH1 Inhibitors) Reduction->Benzimidazole R'-CHO or Formic Acid Quinoxaline Target 2: Quinoxalinedione (Natural Products) Reduction->Quinoxaline Diethyl Oxalate Cyclization

Figure 1: Divergent synthesis pathways converting the fluoro-nitro core into bioactive heterocycles.[1][2][3]

Detailed Experimental Protocols

Module A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the primary amine "head" group by displacing the activated fluorine. Mechanism: The ortho-nitro group stabilizes the Meisenheimer complex, lowering the activation energy for nucleophilic attack at C4.[1]

Protocol:

  • Reagents:

    • This compound (1.0 eq)[1][4]

    • Amine (e.g., (1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-amine) (1.1 eq) [1][1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) (2.5 eq)[1]
      
    • Solvent: Anhydrous DMF or Acetonitrile (ACN).[1]

  • Procedure:

    • Dissolve the benzoate in DMF (0.2 M concentration).

    • Add DIPEA followed by the amine dropwise at 0°C to control exotherm.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitor: TLC/LCMS should show disappearance of the starting material (

      
       213) and formation of the product (
      
      
      
      = MW of amine + 193).
  • Workup:

    • Dilute with EtOAc, wash with water (x3) and brine (x1) to remove DMF.[1]

    • Dry over MgSO₄ and concentrate.[1]

    • Note: The product is usually a bright yellow/orange solid due to the nitro-aniline chromophore.

Module B: Nitro Reduction (Chemoselective)

Objective: Reduce the nitro group to an aniline without hydrolyzing the methyl ester. Criticality: Avoid harsh basic conditions (like hydrazine/KOH) which might saponify the ester.[1]

Protocol (Iron-Mediated):

  • Reagents:

    • SNAr Intermediate (from Module A) (1.0 eq)[1]

    • Iron Powder (5.0 eq)[1]

    • Ammonium Chloride (

      
      ) (5.0 eq)[1]
      
    • Solvent: Ethanol/Water (4:1 ratio).[1]

  • Procedure:

    • Suspend the intermediate in EtOH/Water.

    • Add Fe powder and

      
      .[1]
      
    • Heat to reflux (80°C) for 2–4 hours with vigorous stirring (mechanical stirring recommended for scale >10g).

    • Endpoint: Solution usually changes color (orange to colorless/brown sludge).[1] LCMS confirms conversion of

      
       to 
      
      
      
      (
      
      
      mass shift typically, or
      
      
      depending on ionization).[1]
  • Workup:

    • Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with hot EtOH.

    • Concentrate filtrate.[1] Partition between saturated

      
       and DCM.[1]
      
    • Isolate the diamine (often air-sensitive; use immediately in Module C).[1]

Module C: Cyclization to Heterocycles
Option 1: Benzimidazole Formation (mIDH1 Inhibitors)

This route is utilized in the synthesis of IDH1 inhibitors described in patent literature [1].

  • Reagents:

    • Diamine Intermediate (from Module B).[1]

    • Triethyl orthoformate (for unsubstituted C2) or an Aldehyde + Oxone (for substituted C2).[1]

    • Catalyst:

      
      -TsOH (catalytic).[1]
      
  • Procedure:

    • Dissolve diamine in THF or Toluene.[1]

    • Add Triethyl orthoformate (3.0 eq) and

      
      -TsOH (0.1 eq).[1]
      
    • Heat to 60–80°C for 3 hours.

    • Result: Formation of the benzimidazole core. The C1-ester remains intact for further amide coupling if needed.[1]

Option 2: Quinoxalinedione Formation

This route was used to revise the structure of natural products from Caulis Sinomenii [2].[5][6]

  • Reagents:

    • Diamine Intermediate.[1][7]

    • Diethyl oxalate (excess).[1]

  • Procedure:

    • Reflux the diamine in diethyl oxalate (acting as solvent and reagent) or in EtOH with excess diethyl oxalate.

    • The 1,2-diamine condenses with the 1,2-dicarbonyl to form the 6-membered pyrazine ring fused to the benzene.[1]

Quantitative Data Summary

ParameterSpecification / ValueNotes
Molecular Weight 213.16 g/mol C₉H₈FNO₄
Melting Point 74–76°CSolid at RT [3]
SNAr Reactivity High (C4-F)Activated by ortho-NO₂
Reduction Yield >85% (Typical)Fe/NH₄Cl preserves Ester
Storage Cool, Dry, DarkNitro compounds can be light sensitive

References

  • European Patent Office. (2018).[1] N-Menthylbenzimidazoles as mIDH1 Inhibitors.[1] EP 3303302 B1.[1]

  • Journal of Natural Products. (2025). Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid... (Note: Verified via Figshare snippet).

  • AK Scientific. (2026).[1][8] Product Specifications: this compound.[1][6]

Safety Disclaimer
  • Nitro Compounds: Potentially energetic.[1] Do not heat neat.

  • Fluorine Displacement: Generates HF equivalents (captured by base).[1] Ensure proper ventilation.[1][9]

  • Handling: Wear standard PPE (gloves, goggles, lab coat).[1] This compound is an irritant (H315, H319, H335).[1][2][10]

Sources

Methyl 4-fluoro-2-methyl-5-nitrobenzoate as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Methyl 4-fluoro-2-methyl-5-nitrobenzoate as a Pharmaceutical Building Block

Executive Summary

This compound (CAS: 1163287-01-1) is a high-value pharmacophore scaffold used extensively in the synthesis of fused nitrogen heterocycles. Its structural uniqueness lies in the "Ortho-Fluoro-Nitro" motif combined with a "Para-Methyl-Ester" functionality. This specific substitution pattern makes it an ideal precursor for Benzimidazoles (e.g., PAD4 inhibitors), Quinoxalines , and Quinazolinones , which are critical cores in oncology (EGFR inhibitors) and metabolic disease therapeutics (PASK inhibitors).

This guide details the chemical utility, reaction mechanisms, and validated protocols for transforming this building block into bioactive drug candidates.

Chemical Profile & Structural Analysis

PropertySpecification
Chemical Name This compound
CAS Number 1163287-01-1
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Appearance Pale yellow to orange solid
Melting Point 74–76 °C
Solubility Soluble in DMSO, DMF, THF, Ethyl Acetate; Insoluble in Water
Structural Reactivity Analysis

The molecule possesses three distinct "reaction zones" that allow for orthogonal functionalization:

  • Zone A (C4-Fluoro): Highly electrophilic due to the electron-withdrawing nature of the ortho-nitro and para-ester groups. It undergoes rapid Nucleophilic Aromatic Substitution (SₙAr) with amines, thiols, or alkoxides.

  • Zone B (C5-Nitro): Serves as a "masked" amine. Post-SₙAr reduction yields a primary aniline, enabling cyclization with the C4-substituent to form 5- or 6-membered rings.

  • Zone C (C1-Ester & C2-Methyl): The ester allows for amidation or hydrolysis. The C2-methyl group, while less reactive, provides steric bulk and can be exploited for specific indole syntheses (e.g., modified Reissert reactions).

Strategic Utility: Reaction Pathways

The primary utility of this compound is the "Displace-Reduce-Cyclize" workflow.

Pathway A: Benzimidazole Synthesis (PAD4 Inhibitors)[2]
  • Mechanism: Displacement of Fluorine by a primary amine followed by nitro reduction yields a 1,2-diamine. Condensation with an aldehyde or carboxylic acid closes the imidazole ring.

  • Application: Synthesis of Protein Arginine Deiminase 4 (PAD4) inhibitors for Rheumatoid Arthritis.[1][2]

Pathway B: Quinoxaline/Quinazoline Synthesis
  • Mechanism: Similar to Pathway A, but cyclization often involves 1,2-dicarbonyls (for Quinoxalines) or formic acid equivalents (for Quinazolines).

  • Application: Kinase inhibitors (e.g., EGFR, PASK targets).

Experimental Protocols

Protocol A: SₙAr Displacement (Synthesis of Methyl 4-amino-2-methyl-5-nitrobenzoate)

This step installs the first nitrogen of the heterocycle.

Reagents:

  • This compound (1.0 eq)[2][3][4]

  • Primary Amine (R-NH₂) or Ammonia (1.2–2.0 eq)

  • Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq)

  • Solvent: THF or DMF

Procedure:

  • Dissolution: Dissolve 10 g (46.9 mmol) of this compound in 60 mL of anhydrous THF. Cool to 0 °C.

  • Addition: Add the amine (e.g., 2.0 M Methylamine in THF or bubble NH₃ gas) dropwise/slowly to control the exotherm. The solution will likely turn bright yellow/orange (formation of the Meisenheimer complex intermediate).

  • Reaction: Stir at 0 °C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC (Hexane:EtOAc 3:1) or LCMS.[5] The reaction is typically complete within 1–2 hours due to the high activation of the fluorine.

  • Workup: Pour the reaction mixture into 200 mL of ice water. The product often precipitates as a yellow solid.

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45 °C.

    • Expected Yield: 85–95%

    • Note: If the product does not precipitate, extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Nitro Reduction (Synthesis of the Diamine Precursor)

This step unmasks the second nitrogen for cyclization.

Reagents:

  • SₙAr Product from Protocol A (1.0 eq)

  • Iron Powder (5.0 eq)

  • Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Setup: Suspend the nitro-amine substrate (from Protocol A) in Ethanol/Water (3:1).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to 70–80 °C with vigorous stirring. The reaction is heterogeneous.

  • Monitoring: Monitor consumption of the starting material by LCMS (Nitro compounds are UV active; Anilines may be less so or shift significantly). Reaction time is typically 2–4 hours.

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Concentrate the filtrate to remove ethanol.

  • Extraction: Basify the remaining aqueous layer with saturated NaHCO₃ (to pH ~8) and extract with Ethyl Acetate.

  • Purification: Dry organic layer (Na₂SO₄) and concentrate. The resulting diamine is often air-sensitive (oxidation to dark purple/brown tars); use immediately in the next step or store under Nitrogen at -20 °C.

Protocol C: Cyclization to Benzimidazole

Closing the ring.

Reagents:

  • Diamine Intermediate (from Protocol B) (1.0 eq)

  • Aldehyde (R-CHO) (1.1 eq)

  • Oxidant: Sodium Metabisulfite (Na₂S₂O₅) or open air reflux in specific solvents.

  • Solvent: DMF or DMSO

Procedure:

  • Mixing: Dissolve the diamine and the aldehyde in DMF.

  • Cyclization: Add Na₂S₂O₅ (1.2 eq) and heat to 80–100 °C for 4–6 hours.

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Purification: Flash chromatography is usually required to isolate the pure benzimidazole.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G cluster_0 Core Transformation Sequence Start Methyl 4-fluoro-2-methyl- 5-nitrobenzoate (CAS: 1163287-01-1) SnAr_Complex Meisenheimer Complex Start->SnAr_Complex R-NH2 / THF (SnAr) Amino_Nitro 4-Amino-2-methyl- 5-nitrobenzoate SnAr_Complex->Amino_Nitro - HF Diamine 4,5-Diamino-2-methyl- benzoate Amino_Nitro->Diamine Fe / NH4Cl (Reduction) Benzimidazole Benzimidazole (PAD4 Inhibitors) Diamine->Benzimidazole + R-CHO (Cyclization) Quinoxaline Quinoxaline-6-carboxylate (Kinase Inhibitors) Diamine->Quinoxaline + 1,2-Dicarbonyl Quinazolinone Quinazolinone Derivatives Diamine->Quinazolinone + Formic Acid

Caption: Divergent synthesis map showing the transformation of this compound into three major classes of pharmaceutical heterocycles.

Safety & Troubleshooting

  • Thermal Instability: Nitro compounds can be energetic. Avoid heating the neat solid above 100 °C.

  • Skin Sensitization: The compound is a potent skin irritant and potential sensitizer (fluorinated nitroaromatic). Always use double nitrile gloves and work in a fume hood.

  • Troubleshooting SₙAr:

    • Issue: Low yield or incomplete reaction.

    • Solution: The C4-F is highly reactive, but if the amine nucleophile is bulky, steric hindrance from the C5-Nitro group may slow the reaction. Switch to a polar aprotic solvent like DMF or DMSO and increase temperature to 50 °C.

  • Troubleshooting Reduction:

    • Issue: Formation of azo-dimers.

    • Solution: Ensure the reaction medium is not too basic. The Fe/NH₄Cl method is mild and usually prevents azo formation compared to Zn/NaOH.

References

  • PAD4 Inhibitor Synthesis: Lewis, M. et al. "Bicyclic inhibitors of PAD4." Patent WO2017100594A1. (2017). Link

  • PASK Inhibitor Development: Bannen, L. et al. "Heterocyclic compounds for the inhibition of PASK." Patent US20120277224A1. (2012). Link

  • General SnAr Methodology: Bunnett, J. F. "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society 12.1 (1958): 1-16. Link

  • Quinoxaline Synthesis from Nitro-Fluoro Benzoates: Nandawadekar, L. D. et al. "Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid." Journal of Natural Products 88.12 (2025): 2978-2986.[6] Link

Sources

Application Note: Methyl 4-fluoro-2-methyl-5-nitrobenzoate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163286-90-5 / 1163287-01-1) is a high-value "linchpin" intermediate used extensively in the synthesis of targeted covalent inhibitors (TCIs) and heterocyclic pharmacophores. Its structural uniqueness lies in the "Push-Pull-Click" electronic arrangement: the electron-withdrawing nitro and ester groups activate the fluorine atom for rapid Nucleophilic Aromatic Substitution (


), while the ortho-methyl group provides essential steric bulk or a handle for cyclization.

This guide details the application of this compound in synthesizing 3rd-Generation EGFR Inhibitors (e.g., Osimertinib analogs) and Benzimidazole scaffolds. It includes validated protocols for


 displacement, nitro reduction, and cyclization, supported by mechanistic insights.

Structural Analysis & Reactivity Profile

The utility of this compound stems from its highly polarized electronic landscape. It is designed as a "masked" scaffold that allows for sequential, orthogonal functionalization.

Functional GroupElectronic EffectSynthetic Utility
4-Fluoro Highly Activated (

Warhead)
Primary site for amine coupling. The para-ester and ortho-nitro groups lower the LUMO energy, making this fluorine exceptionally electrophilic.
5-Nitro Strong EWG (-M, -I)Activates the 4-F. Serves as a "masked" aniline. Post-

, it is reduced to an amine for amide coupling (e.g., acrylamide warheads).
1-Methyl Ester Moderate EWGCan be hydrolyzed to acid (for solubility tails), converted to amides, or reduced to benzyl alcohols.
2-Methyl Steric / BenzylicProvides steric hindrance to lock conformation (atropisomerism) in kinase inhibitors. Can also participate in indole cyclizations.
Reactivity Map (Graphviz)

ReactivityMap Core This compound SNAr SNAr Displacement (Primary Application) Core->SNAr R-NH2, Base (Displaces F) Red Nitro Reduction (Unmasking) Core->Red Fe/NH4Cl or H2/Pd (Reduces NO2) Hyd Ester Hydrolysis (Tail Attachment) Core->Hyd LiOH/THF (Saponification) Aniline Functionalized Aniline (Kinase Inhibitor Core) SNAr->Aniline Yields Secondary Amine Amine Diamino-benzoate (Pre-cyclization) Red->Amine Cyc Cyclization (Indole/Benzimidazole) Aniline->Red Sequential Step Amine->Cyc Formic Acid or Orthoformate Acid Benzoic Acid Derivative

Figure 1: Chemoselectivity map illustrating the orthogonal reaction pathways available for the scaffold.

Case Study: Synthesis of EGFR Kinase Inhibitor Core

In the development of mutant-selective EGFR inhibitors (e.g., for T790M/C797S mutations), this building block is used to construct the central phenyl ring that links the solvent-exposed tail (via the ester/amide) and the covalent warhead (via the reduced nitro group).

The "Scaffold Construction" Workflow
  • Step 1 (

    
    ):  The fluorine is displaced by a functionalized amine (e.g., an indole or pyrimidine amine).
    
  • Step 2 (Reduction): The nitro group is reduced to an aniline.

  • Step 3 (Acylation): The resulting aniline is reacted with acryloyl chloride to install the Michael acceptor (covalent warhead).

Detailed Experimental Protocols

Protocol A: Displacement (Fluorine Substitution)

Objective: To displace the 4-fluoro atom with a primary or secondary amine. Mechanism: Addition-Elimination (


). The Meisenheimer complex is stabilized by the ortho-nitro group.

Materials:

  • This compound (1.0 eq)

  • Amine reactant (e.g., N-methylpiperazine or aniline derivative) (1.1 – 1.2 eq)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.69 mmol) in anhydrous MeCN (10 mL).

  • Addition: Add

    
     (1.3 g, 9.4 mmol) followed by the amine (5.16 mmol).
    
  • Reaction: Heat the mixture to 60–80 °C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Note: The reaction is typically fast (2–4 hours) due to the high activation of the fluorine.

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in EtOAc, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (
    
    
    
    , gradient elution).

Expected Outcome: Yellow to orange solid (displacement product). Yields typically >85%.[1][2]

Protocol B: Chemoselective Nitro Reduction

Objective: To reduce the 5-nitro group to an amine without affecting the ester. Method: Iron/Ammonium Chloride (Bechamp Reduction condition) is preferred over catalytic hydrogenation if the molecule contains halogens or sulfur sensitive to Hydrogenolysis.

Materials:

  • Nitro-intermediate from Protocol A (1.0 eq)

  • Iron powder (Fe, 5.0 eq) - Must be fine powder

  • Ammonium Chloride (

    
    , 5.0 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio)

Procedure:

  • Preparation: Suspend the nitro compound (1.0 g) in EtOH (20 mL) and Water (5 mL).

  • Activation: Add

    
     and Iron powder.
    
  • Reflux: Heat to vigorous reflux (80 °C) for 1–3 hours.

    • Visual Cue: The reaction mixture will turn from orange/yellow to a dark sludge (iron oxides).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

  • Isolation: Concentrate the filtrate. Neutralize with saturated

    
     if necessary, then extract with EtOAc.
    
  • Drying: Dry organic layer over

    
     and concentrate.
    

Expected Outcome: Off-white to pale brown solid (Aniline). This intermediate is often air-sensitive and should be used immediately for the next coupling step.

Synthesis Workflow Diagram

SynthesisWorkflow Start Methyl 4-fluoro-2-methyl- 5-nitrobenzoate Step1 Step 1: SNAr Displacement (Reagent: Amine + K2CO3) Start->Step1 Inter1 Intermediate A: (Nitro-Amine Adduct) Step1->Inter1 Step2 Step 2: Nitro Reduction (Reagent: Fe/NH4Cl) Inter1->Step2 Inter2 Intermediate B: (Diamino-Benzoate) Step2->Inter2 Step3 Step 3: Cyclization / Coupling (Reagent: Acryloyl Chloride or Formic Acid) Inter2->Step3 Final Target Scaffold: (Kinase Inhibitor / Benzimidazole) Step3->Final

Figure 2: Step-by-step synthetic workflow converting the starting material into a bioactive core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in

Hydrolysis of EsterAvoid using strong hydroxide bases (NaOH/KOH). Use carbonate bases (

,

) or organic bases (DIPEA) in anhydrous solvents.
Incomplete Reduction Inactive Iron SurfaceActivate Iron powder with dilute HCl prior to use, or ensure vigorous mechanical stirring to break up oxide layers.
Regioselectivity Issues Competition with EsterThe 4-F is significantly more reactive than the ester toward amines at temperatures <80°C. Maintain temperature control.
Solubility High CrystallinityThe nitro-benzoate is lipophilic. If the amine nucleophile is polar, use a co-solvent system like THF/DMF or use a phase transfer catalyst.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Dove Press. Design and synthesis of novel EGFR kinase inhibitors. (2025).[1][3][4][5][6] Discusses the use of fluoro-nitro-benzene intermediates in EGFR inhibitor synthesis. Available at: [Link]

  • European Journal of Medicinal Chemistry. Design and synthesis of 4th generation EGFR inhibitors.[5] (2023).[3][5] Details the structure-activity relationship of C797S active compounds using similar scaffolds. Available at: [Link]

  • MDPI.Synthesis of Methyl 5-(2-Fluoro-4-nitrophenyl)

    
     chemistry on similar fluoronitro systems). Available at: [Link]
    

Sources

Application Notes and Protocols for the Derivatization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Building Block

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse array of complex organic molecules. Its strategic substitution pattern, featuring a nucleophilic substitution-prone fluorine atom, a reducible nitro group, and a hydrolyzable methyl ester, offers medicinal chemists and drug development professionals a versatile platform for molecular elaboration. The presence of the electron-withdrawing nitro group, positioned ortho to the fluorine and para to the methyl group, significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[1][2] This guide provides detailed protocols for three key transformations of this scaffold: nucleophilic aromatic substitution of the fluoride, reduction of the nitro group, and hydrolysis of the methyl ester, thereby enabling the generation of novel derivatives for screening in drug discovery programs.

Core Derivatization Strategies: A Trifecta of Synthetic Transformations

The chemical architecture of this compound allows for three primary and highly reliable derivatization pathways. Each of these transformations targets a specific functional group, providing orthogonal handles for the stepwise construction of molecular complexity.

Derivatization_Pathways Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) of Fluorine Start->SNAr  Amines, Alcohols,  Thiols Reduction Reduction of Nitro Group Start->Reduction  Catalytic Hydrogenation,  Metal/Acid Hydrolysis Hydrolysis of Methyl Ester Start->Hydrolysis  Acidic or Basic  Conditions

Caption: Key derivatization pathways for this compound.

Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom in this compound is highly activated towards nucleophilic aromatic substitution due to the strong electron-withdrawing effect of the adjacent nitro group.[3] This allows for the facile introduction of a wide variety of nucleophiles, particularly amines, to generate libraries of substituted aniline derivatives. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism.[2]

Protocol 1: General Procedure for SNAr with Primary and Secondary Amines

This protocol describes a general method for the displacement of the fluorine atom with a variety of amine nucleophiles.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMSO (0.2 M) is added the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • The reaction mixture is stirred at 80-100 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-substituted product.

Causality Behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMSO or DMF are used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.

  • Base: Potassium carbonate or DIPEA is added to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion.

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction, although the high reactivity of the substrate may allow for lower temperatures with certain nucleophiles.

Expected Outcomes and Data

While specific yields for the derivatization of this compound are not extensively reported, data from analogous systems, such as the reaction of methyl 4-fluoro-3-nitrobenzoate with amines, can provide an estimate of expected outcomes.

NucleophileExpected ProductTypical Yield Range (%)
BenzylamineMethyl 4-(benzylamino)-2-methyl-5-nitrobenzoate85-95
MorpholineMethyl 4-morpholino-2-methyl-5-nitrobenzoate80-90
PiperidineMethyl 2-methyl-5-nitro-4-(piperidin-1-yl)benzoate85-95

Table 1: Estimated yields for the SNAr reaction of this compound with various amines, based on reactions with analogous compounds.

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve Substrate in DMSO B Add Amine and Base A->B C Heat and Stir (80-100 °C) B->C D Monitor by TLC C->D E Dilute with Ethyl Acetate D->E F Aqueous Wash E->F G Dry, Filter, Concentrate F->G H Column Chromatography G->H

Caption: Experimental workflow for the SNAr of this compound.

Reduction of the Nitro Group

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation is fundamental in the synthesis of many pharmaceuticals, as the resulting aniline can be further functionalized through acylation, alkylation, or diazotization reactions.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Materials:

  • This compound derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H2)

  • Celite®

Procedure:

  • A solution of the nitro-containing starting material in methanol is charged into a hydrogenation vessel.

  • A catalytic amount of 10% Pd/C (typically 5-10 mol%) is added to the solution.

  • The vessel is purged with nitrogen and then filled with hydrogen gas to the desired pressure (typically 1-3 atm).

  • The reaction mixture is stirred vigorously at room temperature until the uptake of hydrogen ceases.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the aniline product.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and commonly used catalyst for the reduction of nitroarenes.

  • Solvent: Methanol or ethyl acetate are common solvents for hydrogenation as they are relatively inert and readily dissolve the substrate.

  • Hydrogen Pressure: While atmospheric pressure is often sufficient, slightly elevated pressures can increase the reaction rate.

Protocol 3: Reduction with Tin(II) Chloride

For substrates that may be sensitive to catalytic hydrogenation, reduction with tin(II) chloride in an acidic medium is a reliable alternative.

Materials:

  • This compound derivative

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl acetate

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the nitro-containing starting material in ethanol is added tin(II) chloride dihydrate (4-5 eq).

  • The mixture is heated to reflux and stirred until the reaction is complete as monitored by TLC.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and the pH is carefully adjusted to ~8 with a saturated solution of sodium bicarbonate.

  • The resulting suspension is filtered, and the organic layer is separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the aniline product.

Causality Behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a classic and effective reagent for the reduction of aromatic nitro groups.

  • Acidic Medium: The reaction is typically carried out in the presence of hydrochloric acid to facilitate the reduction process.

  • Basification: The workup involves basification to neutralize the acid and precipitate tin salts, allowing for the extraction of the free amine product.

Hydrolysis of the Methyl Ester

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other acid derivatives.

Protocol 4: Basic Hydrolysis (Saponification)

Basic hydrolysis is a common and high-yielding method for the cleavage of methyl esters.[4]

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of the methyl ester in a mixture of THF and water is added an excess of lithium hydroxide (2-3 eq).

  • The reaction mixture is stirred at room temperature until the hydrolysis is complete (monitored by TLC).

  • The THF is removed under reduced pressure.

  • The aqueous solution is cooled in an ice bath and acidified to pH ~2 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the carboxylic acid.

  • If a precipitate does not form, the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the product.

Causality Behind Experimental Choices:

  • Base: Lithium hydroxide or sodium hydroxide are strong bases that effectively catalyze the saponification of the ester.

  • Co-solvent: THF is used as a co-solvent to ensure the solubility of the organic substrate in the aqueous medium.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the carboxylic acid.

Conclusion

This compound is a versatile and highly valuable building block for the synthesis of novel chemical entities. The three primary derivatization pathways—nucleophilic aromatic substitution, nitro group reduction, and ester hydrolysis—provide a robust toolkit for researchers in drug discovery and development. The protocols outlined in this guide are designed to be reliable and adaptable, enabling the efficient generation of diverse molecular scaffolds for further investigation.

References

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (3) – The Fluorine Exception. Retrieved from [Link]

  • Google Patents. (2015). A kind of synthetic method of 2-methyl-4-nitrobenzoic acid. (CN105218375A).
  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved January 30, 2026, from [Link]

  • PubChem. Methyl 4-bromo-5-fluoro-2-nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • PubChem. Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (IN201741004353A).
  • Google Patents. (2022). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. (CN114105772A).
  • Organic Syntheses. m-NITROBENZOIC ACID. Retrieved January 30, 2026, from [Link]

  • ACS Organic & Inorganic Au. (2022). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]

  • New Journal of Chemistry. (2023). An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. Retrieved from [Link]

  • ResearchGate. (2009). Methyl 4-nitrobenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. Methyl Esters. Retrieved January 30, 2026, from [Link]

  • Centers for Disease Control and Prevention. (2016). Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Retrieved from [Link]

  • ResearchGate. (2012). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

  • Chegg.com. (2024). Solved Calculate the theoretical yield (in g) of the | Chegg.com. Retrieved from [Link]

  • Google Patents. (2013). Synthesis method of 2-methyl-4-nitrobenzoic acid. (CN103408430A).
  • MDPI. (2021). The Activity and Cyclic Catalysis of Synthesized Iron-Supported Zr/Ti Solid Acid Catalysts in Methyl Benzoate Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study. Retrieved from [Link]

  • Google Patents. (1984). Process for preparing 2-fluoro-5-nitroaniline. (EP0127079A1).
  • GSRS. METHYL 4-CHLORO-5-FLUORO-2-NITROBENZOATE. Retrieved January 30, 2026, from [Link]

Sources

Application Note: Orthogonal Suzuki Coupling Strategies for Methyl 4-fluoro-2-methyl-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It addresses the orthogonal functionalization of Methyl 4-fluoro-2-methyl-5-nitrobenzoate and its halogenated derivatives, specifically focusing on the Suzuki-Miyaura Cross-Coupling of the 2-bromo and 4-bromo isosteres.

These scaffolds are critical intermediates in the synthesis of kinase inhibitors (e.g., BTK, EGFR inhibitors) and tricyclic cores like pyrrolo[2,3-d]pyrimidines and quinazolines .

Executive Summary & Strategic Rationale

This compound (CAS 1163287-01-1) is a "privileged scaffold" in drug discovery. Its value lies in its dense functionalization :

  • 4-Fluoro: Highly activated for SNAr displacement by amines (due to ortho-nitro and para-ester activation).

  • 5-Nitro: Precursor to anilines for cyclization.

  • Methyl Ester: Handle for acylations or heterocycle formation.

The Challenge: The parent molecule itself is not a standard Suzuki coupling partner because the C–F bond is inert to standard Pd(0) oxidative addition. The Solution: To employ Suzuki coupling, researchers utilize halogenated derivatives (e.g., Methyl 2-bromo-4-fluoro-5-nitrobenzoate ). This allows for Orthogonal Functionalization : coupling a biaryl system at C2 (via Suzuki) while preserving the C4-Fluoro for subsequent SNAr, or vice-versa.

This guide details the protocol for the Suzuki coupling of the 2-bromo derivative , a sterically congested and electronically complex substrate.

Mechanistic Insight & Chemoselectivity

The Steric Challenge (The "Ortho Effect")

Coupling at the C2 position of Methyl 2-bromo-4-fluoro-5-nitrobenzoate is difficult due to the "Ortho Effect." The bromine is sandwiched between a methyl group and a methyl ester .

  • Consequence: Standard tetrakis(triphenylphosphine)palladium(0) often fails due to slow oxidative addition and hindered transmetallation.

  • Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos , XPhos ) that facilitate oxidative addition into hindered aryl chlorides/bromides and stabilize the monoligated Pd(0) species.

Electronic Considerations

The 5-nitro group is strongly electron-withdrawing.

  • Pro: It activates the C–Br bond for oxidative addition (making the arene electron-deficient).

  • Con: It makes the ring susceptible to side reactions (e.g., reduction of the nitro group by Pd-hydride species if protic solvents and long heating times are used).

Base Sensitivity

The substrate contains a methyl ester . Strong hydroxide bases (NaOH, KOH) will cause rapid saponification (hydrolysis) to the carboxylic acid, complicating purification.

  • Requirement: Use mild carbonate (K2CO3, Cs2CO3) or phosphate (K3PO4) bases.

Visualizing the Orthogonal Workflow

The following diagram illustrates how the Suzuki coupling integrates with the SNAr reactivity of the scaffold.

G Start Methyl 2-bromo-4-fluoro- 5-nitrobenzoate (Suzuki Substrate) Suzuki_Product Biaryl Intermediate (C2-Coupled, C4-Fluoro intact) Start->Suzuki_Product Suzuki Coupling (Pd-SPhos, Ar-B(OH)2) Final_Cyclization Tricyclic Kinase Inhibitor (Quinazoline/Indole Core) Start->Final_Cyclization Alternative Routes SNAr_Product Functionalized Core (C4-Amine substituted) Suzuki_Product->SNAr_Product SNAr Displacement (R-NH2, DIPEA) SNAr_Product->Final_Cyclization Nitro Reduction & Cyclization

Figure 1: Orthogonal functionalization strategy showing Suzuki coupling at C2 followed by SNAr at C4.

Experimental Protocol: Suzuki Coupling of Methyl 2-bromo-4-fluoro-5-nitrobenzoate

Objective: Cross-coupling of Methyl 2-bromo-4-fluoro-5-nitrobenzoate with Phenylboronic acid (Model System).

Reagents & Stoichiometry
ReagentEquiv.RoleCritical Note
Methyl 2-bromo-4-fluoro-5-nitrobenzoate 1.0SubstrateDry thoroughly; moisture sensitive.
Aryl Boronic Acid 1.2 - 1.5PartnerExcess ensures completion; use Pinacol ester if acid is unstable.
Pd(OAc)₂ 0.05 (5 mol%)Pre-catalystSource of Pd(II).
SPhos 0.10 (10 mol%)LigandCrucial: Bulky ligand overcomes steric hindrance at C2.
K₃PO₄ (tribasic) 2.0 - 3.0BaseMild enough to spare the methyl ester; buffers pH.
1,4-Dioxane / Water (4:1) Solvent0.1 MDegassed. Water is essential for the transmetallation step.
Step-by-Step Methodology
  • Catalyst Pre-complexation (Optional but Recommended):

    • In a vial, dissolve Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) in a small volume of dry 1,4-dioxane. Stir at room temperature for 10 minutes. The solution should turn from orange to yellow/pale, indicating ligation. Why: This ensures the active catalytic species is formed before exposing it to the substrate.

  • Reaction Setup:

    • To a microwave vial or round-bottom flask equipped with a magnetic stir bar, add:

      • Methyl 2-bromo-4-fluoro-5-nitrobenzoate (1.0 equiv).[1]

      • Aryl Boronic Acid (1.2 equiv).

      • Powdered K₃PO₄ (2.0 equiv).

    • Evacuate and backfill the vessel with Nitrogen or Argon (3 cycles). Why: Oxygen poisons Pd(0) species and promotes homocoupling of the boronic acid.

  • Solvent Addition:

    • Add the degassed 1,4-dioxane/water mixture (4:1 ratio) via syringe.

    • Add the pre-complexed catalyst solution.

  • Reaction Execution:

    • Thermal: Heat to 80°C - 90°C for 4–12 hours. Monitor by LC-MS.

    • Microwave (Preferred for High Throughput): Heat to 100°C for 30–60 minutes.

    • Checkpoint: Monitor the disappearance of the bromide (starting material). Do not overheat (>110°C) to prevent hydrolysis of the ester or displacement of the fluorine by water/hydroxide.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–30% EtOAc).

    • Note: The product (biaryl) will likely be UV-active and less polar than the boronic acid but more polar than the starting bromide.

Troubleshooting & Optimization Matrix

If the reaction fails or yields are low, consult the following matrix based on the specific failure mode.

ObservationDiagnosisCorrective Action
Start Material (SM) Unreacted Catalyst Deactivation / Steric BulkSwitch to Pd(dppf)Cl₂·DCM or Pd-XPhos G3 . Increase temperature to 100°C. Ensure strict anaerobic conditions.
Hydrolysis of Ester (Acid formed) Base too strongSwitch from K₂CO₃ to K₃PO₄ or KF . Reduce water ratio (e.g., Dioxane/H₂O 9:1).
Debromination (H-substitution) ProtodehalogenationSolvent is acting as H-source. Switch from alcohols (if used) to Toluene/Water. Reduce reaction time.
Loss of Fluorine (SNAr) Nucleophilic attack by BaseThe base is attacking the activated C4-F. Use a bulky organic base (e.g., Cs₂CO₃ ) or strictly non-nucleophilic inorganic bases. Lower temperature.
Homocoupling of Boronic Acid Oxidative CouplingOxygen leak. Improve degassing (sparge with Argon for 15 mins).

Downstream Applications (Why this matters)

Once the Suzuki coupling is complete, the resulting Methyl 2-aryl-4-fluoro-5-nitrobenzoate is a versatile intermediate:

  • SNAr Library Generation: The C4-Fluoro remains highly active. Reacting the Suzuki product with various amines (primary/secondary) creates a library of 4-amino derivatives.

  • Reductive Cyclization: Reduction of the 5-nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields an aniline. This aniline can attack the adjacent C1-Ester (intramolecular amidation) to form Quinazolin-4-ones , a core scaffold in drugs like Idelalisib (PI3K inhibitor) or Olaparib analogs.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture).
    • Source:

  • Use of SPhos in Hindered Couplings

    • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[2]

    • Source:

  • Synthesis of Kinase Inhibitors via Nitrobenzoate Scaffolds

    • BenchChem. (2025).[3] The Versatile Scaffolding of Methyl 4,5-dimethyl-2-nitrobenzoate in Modern Drug Discovery.

    • Source:

  • Commercial Availability of Suzuki Substrates

    • Methyl 2-bromo-4-fluoro-5-nitrobenzoate (CAS 85953-31-7) Properties and Suppliers.[1]

    • Source:

Sources

Application Notes & Protocols: Buchwald-Hartwig Amination of Methyl 4-fluoro-2-methyl-5-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Novel Chemical Space

The synthesis of substituted aniline derivatives is a cornerstone of modern medicinal chemistry and materials science. Among the myriad of methods for constructing carbon-nitrogen (C-N) bonds, the Buchwald-Hartwig amination has emerged as a powerful and versatile tool.[1] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl halides or pseudo-halides and a wide array of amine coupling partners, often under milder conditions and with greater functional group tolerance than traditional methods.[1]

This application note provides a detailed guide to the Buchwald-Hartwig amination of a challenging yet valuable substrate class: Methyl 4-fluoro-2-methyl-5-nitrobenzoate and its derivatives. This scaffold is of significant interest in drug discovery due to the presence of multiple functional handles that allow for diverse structural modifications. However, the unique combination of an electron-deficient aryl fluoride, a sterically demanding ortho-methyl group, and a base-sensitive nitro group presents a set of specific challenges that require careful optimization of the reaction conditions.

This document will provide a comprehensive overview of the mechanistic considerations, a selection of robust experimental protocols, and a troubleshooting guide to enable researchers to successfully synthesize a wide range of N-aryl and N-alkyl derivatives of this important building block.

Mechanistic Considerations: Navigating the Catalytic Cycle with a Challenging Substrate

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] However, the specific substituents on the this compound substrate introduce several critical factors that must be addressed for a successful transformation.

The Challenge of C-F Bond Activation

Aryl fluorides are notoriously less reactive than their corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions due to the high bond dissociation energy of the C-F bond. However, the presence of the strongly electron-withdrawing nitro group in the para-position to the fluorine atom significantly facilitates the rate-determining oxidative addition step by lowering the electron density of the aromatic ring. This electronic activation makes the C-F bond more susceptible to cleavage by the electron-rich palladium(0) catalyst.

Navigating Steric Hindrance

The ortho-methyl group on the aromatic ring introduces steric hindrance around the reaction center. This can impede the approach of both the palladium catalyst and the amine coupling partner. To overcome this challenge, the use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated, highly reactive palladium(0) species that is less sterically encumbered and can more readily undergo oxidative addition. Ligands such as those from the Buchwald (e.g., XPhos, t-BuXPhos) and Josiphos families are particularly well-suited for this purpose.

Base Selection: A Critical Parameter for Nitro Group Compatibility

A critical consideration for this substrate is the presence of the nitro group, which is known to be incompatible with strong alkoxide bases such as sodium or potassium tert-butoxide (NaOtBu or KOtBu). These strong bases can participate in undesirable side reactions with the nitro group. Therefore, the use of weaker inorganic bases is paramount for a successful and clean reaction. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent choices as they are sufficiently basic to facilitate the deprotonation of the coordinated amine in the catalytic cycle without reacting with the nitro functionality.

Visualizing the Process

The Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Catalytic Cycle Catalytic Cycle for the Amination of this compound Pd0 Pd(0)L OxAdd Oxidative Addition (Ar-F) Pd0->OxAdd Ar-F PdII_Aryl Ar-Pd(II)(F)L OxAdd->PdII_Aryl AmineCoord Amine Coordination (R₂NH) PdII_Aryl->AmineCoord + R₂NH PdII_Amine [Ar-Pd(II)(NHR₂)L]⁺ F⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base - [Base-H]⁺F⁻ PdII_Amido Ar-Pd(II)(NR₂)L Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product Catalyst_Regen Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental Workflow General Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Charge Flask: - Pd Precatalyst - Ligand - Base - Solvent Setup->Reagents Degas Degas Mixture Reagents->Degas AddSubstrates Add: - this compound - Amine Degas->AddSubstrates Reaction Heat to Reaction Temperature AddSubstrates->Reaction Monitoring Monitor Reaction (TLC, GC/MS, LC/MS) Reaction->Monitoring Workup Aqueous Workup Monitoring->Workup Upon Completion Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Recommended Reaction Protocols

The following protocols provide starting points for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: General Procedure with a Biarylphosphine Ligand (e.g., XPhos)

This protocol is a robust starting point for a wide range of amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous, degassed toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and Cs₂CO₃ (1.5 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure with a Josiphos-type Ligand for Sterically Demanding Amines

For particularly bulky primary or secondary amines, a Josiphos-type ligand may provide improved results.

Materials:

  • This compound

  • Sterically hindered amine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • CyPF-tBu (A Josiphos-type ligand)

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (2 mol%), CyPF-tBu (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add anhydrous, degassed 1,4-dioxane.

  • Add this compound (1.0 equivalent) and the sterically hindered amine (1.3 equivalents).

  • Seal the vessel and heat to 110-120 °C for 18-36 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After cooling to room temperature, dilute the mixture with dichloromethane and filter through Celite.

  • The filtrate can be washed with water to remove inorganic salts.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Data Summary: Recommended Reaction Conditions

ParameterCondition 1 (General)Condition 2 (Sterically Hindered)Rationale
Palladium Precursor Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)Both are common and effective Pd(0) or pre-Pd(0) sources.
Ligand XPhos (3.0 mol%)CyPF-tBu (4 mol%)Bulky, electron-rich ligands are essential for this substrate. Josiphos-type ligands can be superior for very hindered couplings.[3]
Base Cs₂CO₃ (1.5 equiv.)K₃PO₄ (2.0 equiv.)Weaker inorganic bases are compatible with the nitro group.
Solvent Toluene1,4-DioxaneAnhydrous, degassed aprotic solvents are required.
Temperature 100-110 °C110-120 °CElevated temperatures are generally necessary for C-F bond activation.
Reaction Time 12-24 h18-36 hReaction times will vary depending on the specific amine.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed conditions. 3. Low reaction temperature. 4. Inappropriate ligand.1. Use a fresh palladium precursor and ensure the ligand has not degraded. 2. Use freshly distilled, degassed solvents and rigorously maintain an inert atmosphere. 3. Increase the reaction temperature in 10 °C increments. 4. Screen alternative bulky phosphine ligands (e.g., t-BuXPhos, RuPhos, SPhos).
Formation of Side Products (e.g., Hydrodefluorination) 1. Presence of water or protic impurities. 2. Unoptimized ligand-to-metal ratio.1. Ensure all reagents and solvents are scrupulously dry. 2. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).
Decomposition of Starting Material 1. Base is too strong. 2. Reaction temperature is too high.1. Switch to a weaker base (e.g., from Cs₂CO₃ to K₃PO₄). 2. Lower the reaction temperature and accept a longer reaction time.
Incomplete Reaction with Bulky Amines 1. Steric hindrance is too great for the chosen ligand.1. Switch to a more sterically demanding ligand such as a Josiphos-type ligand. 2. Increase the catalyst and ligand loading.

Conclusion

The Buchwald-Hartwig amination of this compound derivatives, while challenging, is a highly enabling transformation for the synthesis of novel chemical entities. By carefully selecting a suitable bulky, electron-rich phosphine ligand and a weak inorganic base to accommodate the sensitive nitro group, a wide range of N-substituted aniline derivatives can be accessed in good to excellent yields. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 30, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., & Steves, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved January 30, 2026, from [Link]

  • Catellani, M., Catucci, C., Celentano, G., & Ferraccioli, R. (2001). A convenient procedure for the preparation of 1,2,4-benzodiazepin-3-(3H)
  • Mao, J., Zhang, J., Zhang, S., & Walsh, P. J. (2018). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. Dalton Transactions, 47(30), 10049–10054.
  • Sotor, K., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18074–18085.
  • Penrose, S. D., et al. (2010). Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. Tetrahedron Letters, 51(40), 5354-5357.
  • Li, J., et al. (2022). Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Journal of the American Chemical Society, 124(21), 6043–6048.
  • Reddit. (2023, November 7). Residual Cu influence on Pd catalyzed Buchwald-Hartwig amination. r/Chempros. Retrieved January 30, 2026, from [Link]

  • Falß, S., et al. (2014). A Continuous Process for Buchwald-Hartwig Amination at Micro-, Lab- and Meso-Scale Using a Novel Reactor Concept. Organic Process Research & Development, 18(11), 1435–1442.
  • Sumitomo Chemical Co Ltd. (1984). Process for preparing 2-fluoro-5-nitroaniline.
  • Cella, R., et al. (2018). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Molecules, 23(10), 2548.
  • Tundulawes, P., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2182–2189.
  • Park, N. H., et al. (2023). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 145(5), 3323–3330.
  • MacMillan, D. W. C., et al. (2016). Aryl amination using ligand-free Ni(II)
  • Hu, Q., et al. (2018). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives. RSC Advances, 8(38), 21358–21362.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals and biologically active molecules featuring these core structures. The strategic synthesis of diverse heterocyclic libraries from common, readily accessible starting materials is a cornerstone of modern drug discovery and development. Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a particularly valuable and versatile building block for this purpose. Its utility stems from the presence of key functional groups that can be selectively manipulated to construct a variety of fused heterocyclic systems.

The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon. This allows for the facile introduction of a wide range of nitrogen, sulfur, and oxygen nucleophiles. Subsequently, the nitro group can be readily reduced to an amine, which, in concert with the newly introduced functionality, can undergo cyclization to form a variety of heterocyclic rings, including benzimidazoles, benzothiazoles, and quinoxalines. These scaffolds are of significant interest to researchers in medicinal chemistry and materials science.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a range of heterocyclic compounds from this compound. The protocols are designed to be robust and reproducible, and the underlying chemical principles are explained to allow for adaptation and further exploration by researchers.

Core Synthetic Strategy: A Modular Approach

The synthesis of various heterocyclic compounds from this compound follows a modular, three-step synthetic sequence. This approach allows for the generation of a diverse range of final products by varying the nucleophile in the initial step.

G start This compound snar Step 1: Nucleophilic Aromatic Substitution (SNAr) start->snar Various Nucleophiles (amines, thiols, etc.) intermediate1 Substituted Nitrobenzoate Intermediate snar->intermediate1 reduction Step 2: Nitro Group Reduction intermediate1->reduction Reducing Agents (e.g., SnCl2, H2/Pd-C) intermediate2 Ortho-substituted Aniline Intermediate reduction->intermediate2 cyclization Step 3: Heterocycle Formation (Cyclization) intermediate2->cyclization Cyclizing Agents (e.g., aldehydes, carboxylic acids) product Diverse Heterocyclic Compounds cyclization->product

Figure 1: Overall synthetic workflow for the conversion of this compound into diverse heterocyclic compounds.

PART 1: Nucleophilic Aromatic Substitution (SNAr) of this compound

The initial and most critical step in this synthetic sequence is the nucleophilic aromatic substitution of the fluorine atom. The strong electron-withdrawing effect of the para-nitro group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom, being a good leaving group, is readily displaced.

Protocol 1.1: General Procedure for SNAr with Amine Nucleophiles

This protocol describes a general method for the synthesis of N-substituted-2-methyl-5-nitroanilines from this compound and a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., benzylamine, piperidine, morpholine) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DMF, add the amine (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted product.

Causality behind Experimental Choices:

  • Solvent: Aprotic polar solvents like DMF or DMSO are used to dissolve the reactants and facilitate the SNAr reaction.

  • Base: A base such as K₂CO₃ or DIPEA is required to neutralize the HF that is formed as a byproduct of the reaction.

  • Temperature: Heating is typically necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Protocol 1.2: General Procedure for SNAr with Thiol Nucleophiles

This protocol outlines a general method for the synthesis of thioether derivatives from this compound and a thiol.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 equivalents)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C, add the thiol (1.1 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the sodium thiolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the thiolate solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Causality behind Experimental Choices:

  • Base: A strong base like sodium hydride is used to deprotonate the thiol, forming the more nucleophilic thiolate anion.

  • Inert Atmosphere: Reactions involving strong bases like NaH are typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.

PART 2: Reduction of the Nitro Group

The second key transformation is the reduction of the nitro group to a primary amine. This step generates the crucial ortho-disubstituted aniline intermediate required for the subsequent cyclization. A variety of reducing agents can be employed, and the choice often depends on the presence of other functional groups in the molecule.[1]

Protocol 2.1: Nitro Group Reduction using Tin(II) Chloride

This is a classic and reliable method for the reduction of aromatic nitro groups.[1]

Materials:

  • Substituted nitrobenzoate intermediate (from Part 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents)

  • Ethanol or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Diatomaceous earth (Celite®)

Procedure:

  • Dissolve the substituted nitrobenzoate intermediate (1.0 equivalent) in ethanol or ethyl acetate.

  • Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize it by the slow addition of saturated aqueous sodium bicarbonate until the pH is ~8.

  • Filter the resulting suspension through a pad of diatomaceous earth to remove the tin salts.

  • Wash the filter cake with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aniline derivative, which can often be used in the next step without further purification.

Causality behind Experimental Choices:

  • Reducing Agent: Tin(II) chloride is a mild and effective reducing agent for nitro groups and is tolerant of many other functional groups.

  • Workup: The basic workup is necessary to neutralize the acidic reaction mixture and precipitate the tin salts, which are then removed by filtration.

PART 3: Synthesis of Heterocyclic Compounds

The final step involves the cyclization of the ortho-disubstituted aniline intermediates to form the desired heterocyclic rings. The choice of the cyclizing agent determines the nature of the resulting heterocycle.

Protocol 3.1: Synthesis of Benzimidazoles

Benzimidazoles are readily synthesized by the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[2][3][4]

G start Methyl 4-(Alkyl/Arylamino)-2-methyl-5-aminobenzoate cyclization Cyclization start->cyclization Aldehyde (R'CHO) or Carboxylic Acid (R'COOH) product Benzimidazole Derivative cyclization->product

Figure 2: General workflow for the synthesis of benzimidazoles.

Materials:

  • Methyl 4-(Alkyl/Arylamino)-2-methyl-5-aminobenzoate (from Part 2)

  • Aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.1 equivalents) or Carboxylic Acid (e.g., formic acid, acetic acid) (1.1 equivalents)

  • Ethanol or Acetic acid

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount, for carboxylic acid cyclization)

Procedure (with Aldehyde):

  • Dissolve the aniline derivative (1.0 equivalent) and the aldehyde (1.1 equivalents) in ethanol.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product may precipitate out.

  • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Procedure (with Carboxylic Acid):

  • Mix the aniline derivative (1.0 equivalent) and the carboxylic acid (1.1 equivalents) in a flask. For solid carboxylic acids, a solvent like acetic acid can be used.

  • Add a catalytic amount of p-TsOH.

  • Heat the mixture to 120-140 °C for 2-4 hours.

  • Cool the reaction mixture and pour it into a stirred solution of saturated sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the crude product by chromatography or recrystallization.

Protocol 3.2: Synthesis of Benzothiazoles

Benzothiazoles are synthesized from o-aminothiophenols and aldehydes or carboxylic acids.[5][6][7]

G start Methyl 4-(Thio)-2-methyl-5-aminobenzoate cyclization Cyclization start->cyclization Aldehyde (R'CHO) or Carboxylic Acid (R'COOH) product Benzothiazole Derivative cyclization->product

Figure 3: General workflow for the synthesis of benzothiazoles.

Materials:

  • Methyl 4-(Thio)-2-methyl-5-aminobenzoate (from Part 2)

  • Aldehyde (1.1 equivalents)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (catalytic amount)

Procedure:

  • To a solution of the o-aminothiophenol derivative (1.0 equivalent) in DMSO, add the aldehyde (1.1 equivalents).

  • Add a catalytic amount of iodine.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3.3: Synthesis of Quinoxalines

Quinoxalines are typically prepared by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] In this context, the ester group of the intermediate can be hydrolyzed and the resulting carboxylic acid can be converted to a diketone for subsequent cyclization. A more direct approach involves the reaction with α-haloketones.

Data Presentation

Table 1: Representative Heterocyclic Scaffolds Synthesized from this compound

Nucleophile (Step 1)Intermediate after Reduction (Step 2)Cyclizing Agent (Step 3)Heterocyclic Product
BenzylamineMethyl 4-(benzylamino)-2-methyl-5-aminobenzoateBenzaldehyde2-Phenyl-1-benzyl-benzimidazole derivative
ThiophenolMethyl 4-(phenylthio)-2-methyl-5-aminobenzoateFormic Acid2-Unsubstituted-benzothiazole derivative
PiperidineMethyl 4-(piperidin-1-yl)-2-methyl-5-aminobenzoateGlyoxalQuinoxaline derivative

Conclusion

This compound serves as an excellent and versatile starting material for the synthesis of a wide array of medicinally relevant heterocyclic compounds. The modular three-step sequence of nucleophilic aromatic substitution, nitro group reduction, and cyclization provides a robust and adaptable platform for generating libraries of benzimidazoles, benzothiazoles, and quinoxalines. The protocols detailed in these application notes are designed to provide researchers with a solid foundation for their synthetic endeavors in drug discovery and materials science.

References

  • Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | ACS Omega. Available from: [Link]

  • Process for producing 2-methyl-5-nitroimidazole - Eureka | Patsnap. Available from: [Link]

  • Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC - NIH. Available from: [Link]

  • Synthesis of Benzo[3][10]thiazolo[2,3-c][2][3][11]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC - NIH. Available from: [Link]

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents - JOCPR. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. Available from: [Link]

  • Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... - ResearchGate. Available from: [Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - NIH. Available from: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Available from: [Link]

  • Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles - Green Chemistry (RSC Publishing). Available from: [Link]

  • Partial Reduction of Dinitroarenes to Nitroanilines with Hydrazine Hydrate. Available from: [Link]

  • US4808723A - Process for the preparation of benzothiazoles - Google Patents.
  • (PDF) Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives - ResearchGate. Available from: [Link]

  • Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • (PDF) Screening of new 2,4- and 2,6-dinitroaniline derivates for phytotoxicity and antimitotic activity - ResearchGate. Available from: [Link]

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PubMed Central. Available from: [Link]

  • New Method of 2-Substituted Benzothiazole Synthesis from 2-Aminothiophenol Derivatives and Acetophenone - ResearchGate. Available from: [Link]

  • Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... - ResearchGate. Available from: [Link]

  • Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. Available from: [Link]

  • Novel quinoxaline derivatives: synthesis and structural studies. Available from: [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - Frontiers. Available from: [Link]

  • Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC - NIH. Available from: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - MDPI. Available from: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate - MDPI. Available from: [Link]

  • Solved Calculate the theoretical yield (in g) of the | Chegg.com. Available from: [Link]

  • Dinitroaniline Herbicide Resistance and Mechanisms in Weeds - PMC - NIH. Available from: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Jie-Ping Wan and Li Wei College of Chemistry and Chemical Engineering, Jiangxi Normal. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available from: [Link]

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Application Note & Protocols: Methyl 4-fluoro-2-methyl-5-nitrobenzoate as a Strategic Intermediate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic use of Methyl 4-fluoro-2-methyl-5-nitrobenzoate. This fluorinated nitroaromatic compound is a highly versatile building block, and its unique substitution pattern offers multiple avenues for the synthesis of complex, biologically active molecules. We will explore its synthesis, physicochemical properties, safety protocols, and a detailed application in the synthetic route toward advanced herbicidal compounds. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind procedural choices to ensure both safety and reproducibility.

Introduction: The Strategic Importance of Fluorinated Intermediates

The incorporation of fluorine into active pharmaceutical ingredients (APIs) and agrochemicals is a well-established strategy for modulating a molecule's physicochemical properties.[1][2] Fluorine's high electronegativity and relatively small size can significantly enhance metabolic stability, binding affinity to target enzymes, and membrane permeability.[1] this compound is a prime example of a multi-functional intermediate engineered for modern synthetic challenges.[1][3]

Its structure is notable for three key functional groups, each offering a distinct synthetic handle:

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group that can be readily reduced to an amine (-NH₂), a crucial functional group for coupling reactions.

  • The Fluoro Group (-F): Provides the aforementioned benefits of fluorination and can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, depending on the substitution pattern.

  • The Methyl Ester (-COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, providing another point for molecular elaboration.

This guide will provide a representative synthesis of this intermediate and demonstrate its potential in constructing the core of a triazolopyrimidine herbicide, a class that includes commercially significant products like Florasulam.[4][5][6]

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount. The data below is compiled for this compound and its parent carboxylic acid.

Table 1: Physicochemical Data

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₉H₈FNO₄Calculated
Molecular Weight 213.16 g/mol Calculated
Appearance Expected to be a yellow to off-white crystalline solidAnalogy[1][7]
Solubility Insoluble in water; Soluble in methanol, ethanol, etherAnalogy[8]
Related CAS No. 64695-92-7 (for 4-Fluoro-2-methyl-5-nitrobenzoic acid)[9]
Safety and Handling

Warning: This compound should be handled only by trained professionals in a well-ventilated chemical fume hood.[9] Appropriate Personal Protective Equipment (PPE) is mandatory.

  • General Handling: Avoid formation of dust and aerosols. Use non-sparking tools. Handle in accordance with good industrial hygiene and safety practices.[9][10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear splash-resistant safety goggles and a face shield.[9]

    • Skin Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing.[9]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • First Aid Measures:

    • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[9]

    • In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[9]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[9]

    • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[9]

  • Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9] Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[9]

Synthesis Protocol: this compound

This protocol describes the esterification of 4-fluoro-2-methyl-5-nitrobenzoic acid. This is a standard Fischer esterification, a reliable and scalable acid-catalyzed reaction. A similar procedure is documented for the synthesis of an isomeric compound, methyl 4-fluoro-3-nitrobenzoate.[11]

Rationale for Experimental Choices
  • Reactant: 4-fluoro-2-methyl-5-nitrobenzoic acid is the logical precursor.

  • Reagent (Methanol): Serves as both the solvent and the reactant, ensuring a high concentration to drive the reaction equilibrium towards the product.

  • Catalyst (Sulfuric Acid): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

  • Reflux: Heating the reaction to the boiling point of the solvent (methanol) increases the reaction rate, allowing the reaction to reach completion in a reasonable timeframe.

  • Work-up (Pouring onto ice): The product is expected to be a solid that is insoluble in water. Pouring the reaction mixture into ice-water causes the product to precipitate, separating it from the methanol, sulfuric acid, and any unreacted starting material.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep_acid Weigh 4-fluoro-2-methyl- 5-nitrobenzoic acid prep_meoh Measure Methanol (Solvent/Reagent) dissolve Dissolve acid in Methanol in a round-bottom flask prep_meoh->dissolve Combine add_h2so4 Add conc. H₂SO₄ (catalyst) dropwise with cooling dissolve->add_h2so4 reflux Heat to reflux (e.g., 65°C) for 3-5 hours add_h2so4->reflux cool Cool reaction mixture to room temperature reflux->cool Reaction Complete precipitate Pour slowly onto ice water with stirring cool->precipitate filtrate Collect precipitate by suction filtration precipitate->filtrate wash Wash solid with cold water filtrate->wash dry Dry product in vacuo wash->dry final_product Methyl 4-fluoro-2-methyl- 5-nitrobenzoate (Product) dry->final_product Yields

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol

Materials:

  • 4-fluoro-2-methyl-5-nitrobenzoic acid (1.0 eq)

  • Methanol (ACS grade, ~10 mL per gram of acid)

  • Concentrated Sulfuric Acid (H₂SO₄, ~0.2 eq)

  • Ice

  • Deionized water

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer, Buchner funnel, filter paper.

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: To the flask, add 4-fluoro-2-methyl-5-nitrobenzoic acid (e.g., 10.0 g, 1.0 eq) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 1.1 mL, ~0.2 eq) to the stirring solution.

  • Reaction: Remove the ice bath and heat the mixture to reflux (~65°C) using a heating mantle. Maintain reflux for 3-5 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography) if desired.

  • Work-up: Once the reaction is complete, allow the flask to cool to room temperature.

  • Precipitation: In a separate beaker, prepare a mixture of ice and water. Slowly pour the reaction mixture into the ice water while stirring vigorously. A precipitate should form.

  • Isolation: Collect the solid product by suction filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter with several portions of cold deionized water to remove any residual acid.

  • Drying: Dry the product under vacuum to a constant weight. A yield of >90% is expected based on analogous reactions.[11]

Application: Synthesis of a Precursor for Triazolopyrimidine Herbicides

This compound is an excellent starting material for synthesizing substituted anilines, which are key building blocks for many agrochemicals, including the triazolopyrimidine sulfonamide class of herbicides like florasulam.[5][6][12] The following section outlines a proposed synthetic pathway.

Synthetic Rationale

The overall goal is to transform this compound into a substituted aniline that can be coupled with a sulfonyl chloride partner.[4][5]

  • Step 1: Nitro Group Reduction: The most critical transformation is the reduction of the nitro group to an aniline. This is a common and high-yielding reaction, often accomplished with reagents like tin(II) chloride (SnCl₂) in an acidic medium or catalytic hydrogenation. This unmasks a nucleophilic amine group essential for the subsequent coupling reaction.

  • Step 2: Sulfonamide Coupling: The resulting aniline (Methyl 5-amino-4-fluoro-2-methylbenzoate) can then be reacted with a triazolopyrimidine sulfonyl chloride. This is a standard nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur of the sulfonyl chloride, forming the critical sulfonamide linkage found in herbicides like florasulam.[5]

Proposed Reaction Scheme

G cluster_coupling Sulfonamide Coupling start Methyl 4-fluoro-2-methyl- 5-nitrobenzoate reagent1 Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) start->reagent1 intermediate Methyl 5-amino-4-fluoro- 2-methylbenzoate reagent2_part1 8-fluoro-5-methoxy[1,2,4]triazolo [1,5-c]pyrimidine-2-sulfonyl chloride intermediate->reagent2_part1 reagent1->intermediate final_product Florasulam Analog Precursor (N-Aryl Sulfonamide) reagent2_part1->final_product reagent2_part2 Base (e.g., Pyridine) in Solvent (e.g., CH₂Cl₂) reagent2_part2->final_product Facilitates reaction

Caption: Proposed synthesis of a herbicidal precursor from the title intermediate.

Protocol: Nitro Group Reduction
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction should become a clear solution.

  • Work-up: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization: Add water and carefully neutralize with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate tin salts.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, Methyl 5-amino-4-fluoro-2-methylbenzoate. Further purification can be achieved via column chromatography.

Analytical Characterization

Confirming the structure and purity of the synthesized intermediate is crucial. The following table provides expected analytical data.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Results
¹H NMR Signals corresponding to the aromatic protons, the methyl ester protons (~3.9 ppm), and the aromatic methyl protons (~2.5 ppm). Coupling patterns will be consistent with the substitution pattern.
¹³C NMR Resonances for the carbonyl carbon (~165 ppm), aromatic carbons (some showing C-F coupling), the methyl ester carbon (~53 ppm), and the aromatic methyl carbon (~18 ppm).
FT-IR (cm⁻¹) Strong C=O stretch (~1730), asymmetric and symmetric NO₂ stretches (~1530 and ~1350), and C-F stretch (~1250).
Mass Spec (MS) Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight (213.16 g/mol ).

Conclusion

This compound is a valuable and versatile intermediate for the agrochemical industry. Its synthesis from the corresponding carboxylic acid is straightforward, and its strategically placed functional groups allow for efficient entry into complex molecular scaffolds. The protocols and rationale provided in this guide demonstrate its utility in constructing key aniline building blocks for the synthesis of high-value active ingredients like triazolopyrimidine herbicides. Adherence to the detailed safety and handling procedures is essential for the successful and safe implementation of these methods in a research and development setting.

References

  • Methyl 4-bromo-5-fluoro-2-nitrobenzoate . PubChem. Retrieved from [Link]

  • MSDS - OHS14953 (Methyl m-nitrobenzoate). (2010).
  • 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block . Autech Industry Co., Limited. Retrieved from [Link]

  • Preparation method of florasulam . Eureka | Patsnap. Retrieved from [Link]

  • Method of preparation of florasulam. Google Patents. (2019). WO2019074995A1.
  • Mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate . Quora. (2021). Retrieved from [Link]

  • Florasulam (Ref: DE 570) . AERU - University of Hertfordshire. Retrieved from [Link]

  • Aryloxy Amide Herbicide: Flufenacet . Atlantis Press. (2015). Retrieved from [Link]

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. (2020). CN110903176A.
  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate . MDPI. (2022). Retrieved from [Link]

  • PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID . WIPO Patentscope. (2024). WO/2024/047648. Retrieved from [Link]

  • Benzoic acid, m-nitro-, methyl ester . Organic Syntheses Procedure. Retrieved from [Link]

  • Bifenox (Methyl 5-(2,4-Dichlorophenoxy)-2-Nitrobenzoate) Pesticide Registration Standard . EPA. (1981). Retrieved from [Link]

  • Florasulam Herbicide – Selective, Low-Rate Broadleaf Control . HEBEI CHENGNONG BIOTECH CO.,LTD. (2025). Retrieved from [Link]

  • Aqueous Suspension Concentrates of Herbicides . Google Patents. (2017). US 2017/0027162 A1. Retrieved from [Link]

  • Herbicides . Bayer Crop Science Canada. Retrieved from [Link]

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Application Notes and Protocol for the Reduction of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, pivotal to the production of pharmaceuticals, agrochemicals, and dyes.[1][2] Methyl 5-amino-4-fluoro-2-methylbenzoate is a valuable synthetic intermediate, and its efficient preparation from Methyl 4-fluoro-2-methyl-5-nitrobenzoate requires a chemoselective reduction that preserves the ester and fluoro functionalities. This document provides a detailed protocol for this transformation, emphasizing experimental reliability, safety, and mechanistic understanding to support researchers in drug development and chemical synthesis.

Physicochemical Properties of Reactants and Products

A thorough understanding of the physical and chemical properties of the starting material and the product is essential for experimental design, reaction monitoring, and product isolation.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound (Starting Material)C₉H₈FNO₄213.16Structure of 4-Fluoro-2-methyl-5-nitrobenzoic acid
Methyl 5-amino-4-fluoro-2-methylbenzoate (Product)C₉H₁₀FNO₂183.18Structure of Methyl 2-amino-5-fluoro-4-methylbenzoate

Choice of Reduction Protocol: Iron in the Presence of an Electrolyte

Several methods are available for the reduction of nitroarenes, including catalytic hydrogenation and metal-mediated reductions.[1][3] For this specific transformation, reduction with iron powder in the presence of an electrolyte such as ammonium chloride (NH₄Cl) in a protic solvent system is recommended.

Rationale for Selection:

  • Chemoselectivity: The Fe/NH₄Cl system is known for its excellent chemoselectivity, effectively reducing the nitro group while being compatible with other sensitive functional groups like esters and aryl fluorides.[3] This is crucial to prevent hydrolysis of the methyl ester or defluorination of the aromatic ring.

  • Operational Simplicity: This method does not require specialized high-pressure equipment, unlike catalytic hydrogenation, making it more accessible in standard laboratory settings.

  • Safety: While all chemical reactions require careful handling, this procedure avoids the use of flammable hydrogen gas and pyrophoric catalysts like palladium on carbon (Pd/C), mitigating significant safety risks.

  • Cost-Effectiveness and Environmental Considerations: Iron powder and ammonium chloride are inexpensive and readily available reagents. This method also avoids the use of heavy metal catalysts, which can present environmental disposal challenges.

Reaction Mechanism

The reduction of a nitro group by a metal in the presence of a proton source is a heterogeneous reaction that occurs on the surface of the metal. The overall transformation involves a six-electron transfer. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, which are successively reduced to the final amine.

Reaction_Mechanism Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso + 2e⁻, 2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine + 2e⁻, 2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline + 2e⁻, 2H⁺

Caption: Stepwise reduction of a nitroarene to an aniline.

Detailed Experimental Protocol

This protocol is designed for the reduction of this compound to Methyl 5-amino-4-fluoro-2-methylbenzoate on a laboratory scale.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (for a 10 mmol scale)Purity
This compoundN/A213.162.13 g (10.0 mmol)>98%
Iron powder (<325 mesh)7439-89-655.8452.79 g (50.0 mmol, 5.0 eq)-
Ammonium chloride (NH₄Cl)12125-02-953.492.67 g (50.0 mmol, 5.0 eq)≥99.5%
Ethanol (EtOH)64-17-546.0740 mLAnhydrous
Water (H₂O)7732-18-518.0210 mLDeionized
Ethyl acetate (EtOAc)141-78-688.11For extractionReagent grade
Saturated sodium bicarbonate solution (NaHCO₃)--For workup-
Brine (saturated NaCl solution)--For workup-
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04For drying-
Celite® (diatomaceous earth)61790-53-2-For filtration-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Thermometer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Experimental Workflow:

Experimental_Workflow A Reaction Setup B Reaction Execution A->B Heat to reflux C Workup B->C Cool and filter D Purification C->D Extract and dry E Product D->E Remove solvent

Caption: Overview of the experimental procedure.

Procedure:

  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, add this compound (2.13 g, 10.0 mmol).

    • Add ethanol (40 mL) and water (10 mL) to the flask and stir the mixture to dissolve the starting material.

    • To the stirred solution, add ammonium chloride (2.67 g, 50.0 mmol) followed by iron powder (2.79 g, 50.0 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® in a Büchner funnel to remove the iron salts. Wash the filter cake with ethanol (2 x 10 mL).

    • Combine the filtrates and transfer them to a separatory funnel.

    • Most of the ethanol is removed under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous residue with water (50 mL) and extract the product with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by brine (30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude Methyl 5-amino-4-fluoro-2-methylbenzoate can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Application Notes and Troubleshooting

  • Monitoring the Reaction: It is crucial to monitor the reaction to avoid the formation of byproducts from over-reduction or incomplete reaction. A suitable TLC eluent system would be a 7:3 mixture of hexane and ethyl acetate. The starting material and product can be visualized under UV light.

  • Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling is available and add the iron powder in portions if necessary.

  • Workup Considerations: The filtration of iron salts can be slow. Using a pad of Celite® is highly recommended to improve the filtration rate. Ensure the reaction mixture is hot during filtration to prevent the product from precipitating.

  • Alternative Protocols:

    • Catalytic Hydrogenation: An alternative method involves catalytic hydrogenation using 10% Pd/C in a solvent like ethanol or ethyl acetate under a hydrogen atmosphere (balloon or Parr shaker).[4] While efficient, this method requires careful handling of the pyrophoric catalyst and flammable hydrogen gas.

    • Stannous Chloride (SnCl₂): Reduction with stannous chloride dihydrate in ethanol or ethyl acetate is another viable option.[5] However, the removal of tin salts during workup can be challenging.

  • Troubleshooting:

    • Incomplete Reaction: If the reaction stalls, ensure the iron powder is of sufficient quality and has a high surface area. The addition of a small amount of acetic acid can sometimes help activate the iron surface.

    • Low Yield: Poor recovery during extraction can lead to low yields. Ensure thorough extraction with an appropriate solvent. The product is an amine and may have some water solubility; therefore, saturating the aqueous layer with sodium chloride can improve extraction efficiency.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Conduct the reaction in a well-ventilated fume hood.

  • Handling of Reagents:

    • Iron powder is flammable and can cause irritation. Avoid inhalation of dust.

    • Ethanol and ethyl acetate are flammable liquids. Keep away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source. MDPI.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline?.
  • Scope of reaction: hydrogenation of functionalized nitrobenzenes...

Sources

Experimental procedure for substitution reactions of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Application Note: Optimization of Reactions on Methyl 4-fluoro-2-methyl-5-nitrobenzoate for Medicinal Chemistry Scaffolds

Executive Summary & Strategic Importance

This compound is a high-value electrophilic scaffold used extensively in the synthesis of poly-functionalized heterocycles, particularly benzimidazoles and quinazolines found in EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs).

Its utility stems from the C4-Fluorine atom , which is highly activated for Nucleophilic Aromatic Substitution (

Mechanistic Insight: The "Why" Behind the Protocol

To optimize yield, one must understand the transition state. This reaction proceeds via the Meisenheimer Complex mechanism, not a concerted

The Fluorine Advantage

Contrary to aliphatic substitution (where I > Br > Cl > F), in

Fluorine is the superior leaving group

1
  • Causality: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate (the rate-determining step).[1][2] The breakage of the C-F bond is fast and occurs after the rate-limiting addition.

  • Regioselectivity: The nucleophile attacks C4 exclusively. The C5-nitro group is bulky and less activated for displacement, while the C1-ester is electronically activated but chemically distinct (susceptible to carbonyl attack, not aromatic substitution).

Visualization of the Reaction Pathway

The following diagram illustrates the formation of the resonance-stabilized intermediate and the specific stabilization provided by the nitro group.

SNAr_MechanismReactantThis compound(Electrophile)TSMeisenheimer Complex(Rate Limiting Step)Negative charge delocalizedon NO2 and EsterReactant->TS Nucleophilic Attack (Slow)NuNucleophile(Amine/Alkoxide)Nu->TSProductSubstituted Benzoate(C4-Functionalized)TS->Product Aromatization (Fast)LGFluoride Ion (F-)TS->LG

Figure 1: The

Critical Reaction Parameters

Success depends on balancing reactivity with chemoselectivity (avoiding ester hydrolysis).

ParameterRecommendedRationale
Solvent DMF, DMAc, or NMP Polar aprotic solvents stabilize the polar transition state and dissolve the salt byproducts. THF is a viable alternative for liquid amines.
Base (Amination) DIPEA (Hünig's Base) Non-nucleophilic organic base. Scavenges HF without attacking the ester.
Base (Etherification)

or

Mild inorganic bases are preferred over NaH to prevent ester hydrolysis or transesterification.
Temperature 0°C to 60°C The ring is highly activated. High heat (>100°C) may cause nitro-displacement or ester degradation.
Water Content < 0.1% (Anhydrous) Critical. Water acts as a competing nucleophile (hydrolysis to benzoic acid), drastically reducing yield.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of aniline derivatives for kinase inhibitor scaffolds.

Reagents:

  • This compound (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)[3]

  • DIPEA (N,N-Diisopropylethylamine) (1.5 – 2.0 equiv)

  • Anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M]

Procedure:

  • Preparation: Charge a dried reaction vial with this compound (1.0 eq) and a magnetic stir bar.

  • Solvation: Add Anhydrous DMF under an inert atmosphere (

    
     or Ar). Stir until fully dissolved.
    
  • Base Addition: Add DIPEA (1.5 eq) via syringe.

  • Nucleophile Addition:

    • If Amine is liquid: Add dropwise at 0°C.

    • If Amine is solid: Dissolve in minimal DMF and add dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3) or LCMS. Look for disappearance of the Fluorine starting material (

      
       peaks will shift significantly).
      
  • Workup:

    • Dilute the reaction mixture with EtOAc (10 volumes).

    • Wash with Water (3x) to remove DMF.

    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0-30% EtOAc in Hexanes).

Protocol B: C-O Bond Formation (Etherification)

Target: Introduction of alkoxy side chains.

Reagents:

  • This compound (1.0 equiv)

  • Alcohol/Phenol (1.1 equiv)

  • 
     (Potassium Carbonate, anhydrous) (2.0 equiv)
    
  • Anhydrous Acetonitrile (ACN) or DMF.

Procedure:

  • Activation: In a separate vial, mix the Alcohol (1.1 eq) and

    
     (2.0 eq) in Anhydrous ACN/DMF. Stir for 15 minutes at RT to facilitate deprotonation.
    
  • Addition: Add the solution of this compound (1.0 eq) to the alkoxide mixture.

    • Note: Inverse addition (electrophile to nucleophile) is preferred here to prevent local excess of base attacking the ester.

  • Reaction: Heat to 50–60°C. Stir for 4–6 hours.

  • Workup:

    • Cool to RT. Filter off the inorganic solids (

      
      , excess 
      
      
      ).
    • Concentrate the filtrate.

    • Redissolve in DCM, wash with water, dry, and concentrate.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrolysis Product (Carboxylic Acid formed)Wet solvent or hygroscopic base.Use freshly distilled DMF/ACN. Switch to molecular sieves in the reaction vessel.
No Reaction Nucleophile is too bulky or weak.Increase temp to 80°C. Switch solvent to NMP (higher boiling point). Use

(cesium effect).
Transesterification (Methyl ester changes to Ethyl/Other)Using alcohol solvent (e.g., EtOH).Never use protic solvents matching the non-native ester. Use aprotic solvents (DMF, THF).
Dark/Tar Formation Decomposition of Nitro group.Reaction temperature too high (>100°C). Cool down.

Process Workflow Diagram

The following flowchart summarizes the decision-making process for synthesizing derivatives from this scaffold.

WorkflowStartStart: this compoundChoiceSelect NucleophileStart->ChoiceAminePathAmine (R-NH2)Choice->AminePathAlcPathAlcohol (R-OH)Choice->AlcPathCondAmineCond: DIPEA, DMF, RTAminePath->CondAmineProdAmineProduct: 4-Amino-5-nitrobenzoateCondAmine->ProdAmineNextStepNext Step: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) -> Benzimidazole CyclizationProdAmine->NextStepCondAlcCond: K2CO3, ACN, 60°CAlcPath->CondAlcProdAlcProduct: 4-Alkoxy-5-nitrobenzoateCondAlc->ProdAlcProdAlc->NextStep

Figure 2: Operational workflow for derivatizing the scaffold and preparing for subsequent cyclization.

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from

  • National Institutes of Health (PubChem). Methyl 4-bromo-5-fluoro-2-nitrobenzoate (Related Scaffold Data). Retrieved from

Troubleshooting & Optimization

Technical Support Center: Methyl 4-fluoro-2-methyl-5-nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers working on the synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate . It prioritizes yield optimization, impurity profiling, and scalable process chemistry.

Status: Operational | Tier: Level 3 (Process Chemistry) Subject: Yield Optimization & Troubleshooting Reference ID: M-FMNB-OPT-2025[1][2]

Executive Summary: The "Yield Killer" Analysis

The synthesis of this compound is a classic electrophilic aromatic substitution that should be high-yielding due to synergistic directing effects.[1][2] The Methyl (C2) and Fluoro (C4) groups both direct to the C5 position (Para and Ortho, respectively), while the Ester (C1) directs Meta to C5.[2]

However, users frequently report yields <60%.[1] Our root cause analysis identifies three primary failure modes:

  • Ester Hydrolysis: The nitration environment (H₂SO₄/HNO₃) is highly acidic. If temperature is uncontrolled or water content is high, the methyl ester hydrolyzes back to the benzoic acid, which is lost in the aqueous waste during basic workup or requires re-esterification.

  • Defluorination (SNAr): The nitro group at C5 activates the C4-Fluorine toward nucleophilic attack by water or sulfate ions, leading to phenolic impurities.[2]

  • Regio-isomer Contamination: While C5 is favored, steric crowding or high temperatures can promote C3 nitration.[1][2]

Interactive Troubleshooting Guide (FAQ)

Issue #1: "I am losing mass during the aqueous workup."

Diagnosis: You likely suffered Ester Hydrolysis .[1] The nitration mixture generates water as a byproduct (


).[2] If the reaction warms above 10°C, the sulfuric acid acts as a catalyst for ester hydrolysis. The resulting acid product (4-fluoro-2-methyl-5-nitrobenzoic acid) is soluble in the basic/bicarbonate wash used to remove excess acid, causing it to be discarded with the aqueous layer.[1][2]

Corrective Action:

  • Protocol Shift: Switch to the "Acid-First" Route (see Section 4). Nitrate the benzoic acid first, then esterify. This is the industrial standard for high yield because the acid is stable under nitration conditions.

  • Immediate Fix: If you must nitrate the ester, keep T < 0°C and use fuming HNO₃ (98%) to minimize water content.[2] Do not wash the organic layer with strong base (NaOH); use saturated NaHCO₃ and check the aqueous layer pH.[2]

Issue #2: "My product contains a yellow phenolic impurity."

Diagnosis: Hydrolytic Defluorination. The introduction of the Nitro group at C5 makes the Fluorine at C4 highly electrophilic. If the reaction mixture contains water and is heated (>25°C), water attacks C4, displacing fluoride (Nucleophilic Aromatic Substitution).[2]

Corrective Action:

  • Strict Temperature Control: Never exceed 5°C during addition.

  • Anhydrous Conditions: Ensure H₂SO₄ is 98% (conc.) and not old/wet.

Issue #3: "The reaction solidifies/stalls (Oiling Out)."

Diagnosis: Poor Solubility in H₂SO₄. The methyl ester is less soluble in sulfuric acid than the free acid. It may form an oily layer that prevents the nitronium ion (


) from reacting efficiently.[2]

Corrective Action:

  • Solvent System: Use Dichloromethane (DCM) as a co-solvent.[1][2] Dissolve the starting material in DCM, then add H₂SO₄. This creates a biphasic system but keeps the substrate in solution.

  • Stoichiometry: Increase H₂SO₄ volume to 5-6 volumes relative to substrate weight to act as a solvent.[1][2]

Visual Logic: Directing Effects & Pathway

The following diagram illustrates why C5 is the target and how the "Acid-First" route bypasses the hydrolysis trap.

ReactionLogic SM_Ester Methyl 4-fluoro-2-methylbenzoate (Starting Material) Nitration_Cond Nitration (HNO3 / H2SO4, <5°C) SM_Ester->Nitration_Cond Route A (Direct) SM_Acid 4-Fluoro-2-methylbenzoic Acid (Alternative Start) SM_Acid->Nitration_Cond Route B (Robust) Target TARGET: This compound Nitration_Cond->Target Major Pathway (C5 Substitution) Impurity_Acid Impurity: Nitro-Benzoic Acid (Due to Hydrolysis) Nitration_Cond->Impurity_Acid Side Rxn: Hydrolysis (If Wet/Hot) Impurity_Phenol Impurity: Phenolic Species (Due to Defluorination) Nitration_Cond->Impurity_Phenol Side Rxn: SnAr (If T > 25°C) Impurity_Acid->Target Recovery Step: Esterification (MeOH/H+)

Figure 1: Reaction pathway analysis showing the "Direct" vs. "Robust" routes and primary failure modes (Hydrolysis/Defluorination).[1][2]

The "Golden Batch" Protocols

We recommend Protocol B for highest yield (>85%) and purity.[1][2] Protocol A is faster but riskier.[1]

Protocol A: Direct Nitration of Ester (High Risk, Fast)

Best for small scale (<5g) where temperature control is easy.[2]

  • Dissolution: Dissolve 1.0 eq Methyl 4-fluoro-2-methylbenzoate in 5 volumes of conc. H₂SO₄.[1][3][4][5][6][7][8] Cool to -10°C.[1][2]

  • Nitration: Mix fuming HNO₃ (1.1 eq) with H₂SO₄ (2 vol). Add dropwise over 30 mins, maintaining T < 0°C.

  • Quench: Pour onto crushed ice (10 vol). Critical: Do not let temperature rise during quench.

  • Isolation: Extract with EtOAc. Wash with cold sat. NaHCO₃ (rapidly) to remove acid traces. Dry and concentrate.

Protocol B: The "Acid-First" Strategy (High Yield, Robust)

Recommended for scale-up (>10g) and high purity.[1][2]

Step 1: Nitration of the Acid

  • Setup: Charge 4-fluoro-2-methylbenzoic acid (1.0 eq) into conc. H₂SO₄ (6 vol). Cool to 0°C.[1]

  • Addition: Add KNO₃ (1.05 eq) portion-wise as a solid (avoids adding water from aqueous HNO₃). Keep T < 10°C.

  • Reaction: Stir at 0–5°C for 2 hours.

  • Workup: Pour onto ice. The product (4-fluoro-2-methyl-5-nitrobenzoic acid) precipitates as a white/pale yellow solid.[1][2] Filter and dry.[1][7]

    • Yield Check: Typically >90%.[1] No hydrolysis risk because it is already an acid.[1]

Step 2: Esterification

  • Setup: Suspend the nitro-acid from Step 1 in Methanol (10 vol).

  • Catalysis: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C, or H₂SO₄ (cat.).

  • Reflux: Heat to reflux (65°C) for 3–4 hours.

  • Isolation: Evaporate MeOH. Dissolve residue in EtOAc/DCM. Wash with NaHCO₃.[1]

    • Result: High purity ester.[1] The nitro group prevents side reactions during esterification.[1]

Impurity Profile & Data

ComponentRetention (Rel)OriginRemoval Strategy
Target Ester 1.00ProductN/A
Starting Material 0.85Incomplete RxnIncrease HNO₃ to 1.1 eq; Ensure good stirring.
Nitro-Acid 0.10 (Polar)HydrolysisWash with NaHCO₃ (loss of yield) OR re-esterify.[1][2]
Dinitro Species 1.20Over-nitrationStrict T < 5°C; Do not exceed 1.1 eq HNO₃.[1]
Phenolic Impurity 0.60DefluorinationAvoid water; Keep T low.[1] Hard to remove (requires column).

References

  • AstraZeneca AB. (2016).[1][2] Process for the preparation of EGFR inhibitors.[9] World Intellectual Property Organization.[1] WO2016097699.[1] (Describes the nitration of fluoro-benzoic derivatives in the synthesis of Osimertinib intermediates). [1][2]

  • GuideChem. (2024).[1][2] Synthesis and properties of 4-fluoro-2-methyl-5-nitrobenzoic acid. (Provides physical property data and CAS 64695-92-7 verification).

  • PubChem. (2025).[1][2] Compound Summary: 4-Fluoro-2-methyl-5-nitrobenzoic acid.[1][2][10] National Library of Medicine.[1] (Verifies structure and acidity constants).[1][2] [1][2]

  • Royal Society of Chemistry. (2016).[1][2] Nitration of methyl benzoate: Electrophilic substitution mechanism.[1][3][4][5] (Foundational mechanistic reference for ester nitration thermodynamics).

Sources

Troubleshooting failed reactions with Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoro-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during reactions with this versatile but structurally specific intermediate. Our approach is rooted in mechanistic principles to empower you to not only solve immediate experimental failures but also to proactively design more robust reaction protocols.

Understanding the Reactivity of this compound

Before delving into specific problems, it is crucial to understand the electronic and steric landscape of the molecule. The reactivity is dominated by the interplay of its four substituents on the aromatic ring.

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the ring for nucleophilic aromatic substitution (SₙAr).

  • Fluoro Group (-F): The target leaving group in SₙAr reactions. Due to its high electronegativity, fluorine polarizes the C-F bond, making the attached carbon highly electrophilic and, in the context of SₙAr, an excellent leaving group.[1]

  • Methyl Ester (-COOCH₃): An electron-withdrawing group that can also be a site for competing nucleophilic attack (hydrolysis).

  • Methyl Group (-CH₃): An electron-donating group which slightly counteracts the electron-withdrawing effects of the nitro and ester groups.

The critical feature of this molecule is the meta-relationship between the activating nitro group and the fluoro leaving group. This arrangement is fundamental to many of the challenges observed experimentally.

Caption: Key reactive sites and substituent relationships.

Frequently Asked Questions & Troubleshooting

This section addresses the most common failures encountered when using this compound, presented in a question-and-answer format.

Q1: My nucleophilic aromatic substitution (SₙAr) reaction is extremely slow or shows no conversion. What is the underlying cause?

A1: The primary reason for low reactivity is the meta orientation of the nitro group relative to the fluorine leaving group.

SₙAr reactions proceed through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The reaction rate is dramatically accelerated when strong electron-withdrawing groups, like a nitro group, are positioned ortho or para to the leaving group. This geometry allows the negative charge of the intermediate to be delocalized onto the nitro group, significantly stabilizing it.

In this compound, the nitro group is meta to the fluorine. Consequently, the negative charge from the nucleophilic attack cannot be delocalized onto the nitro group through resonance. This results in a much higher activation energy and a significantly slower reaction rate compared to an analogous ortho- or para-substituted compound.[2]

G cluster_para Para-Activation (FAST) cluster_meta Meta-Activation (SLOW) p_start Para-Nitrofluorobenzene p_intermediate Meisenheimer Complex (Charge on NO₂) p_start->p_intermediate + Nu⁻ p_product Product p_intermediate->p_product - F⁻ exp1 Resonance stabilization lowers activation energy. p_intermediate->exp1 m_start This compound m_intermediate Meisenheimer Complex (Charge NOT on NO₂) m_start->m_intermediate + Nu⁻ m_product Product m_intermediate->m_product - F⁻ exp2 Lack of resonance stabilization results in high activation energy. m_intermediate->exp2 G start Reaction Setup dry Use Anhydrous Solvents/Reagents start->dry inert Inert Atmosphere (N₂ or Ar) dry->inert base Select Base inert->base k2co3 K₂CO₃ / Cs₂CO₃ (Preferred) base->k2co3 Weak Nu⁻ nah NaH / DBU (For weak Nu⁻) base->nah Weaker Nu⁻ temp Set Temperature k2co3->temp nah->temp low_temp Start at 60-80 °C temp->low_temp Initial high_temp Increase to 100-140 °C if necessary temp->high_temp If Slow monitor Monitor Reaction (TLC / LC-MS) low_temp->monitor high_temp->monitor monitor->temp Incomplete workup Workup monitor->workup Reaction Complete

Sources

Technical Support Center: Purification of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NITRO-05 Compound: Methyl 4-fluoro-2-methyl-5-nitrobenzoate CAS: 64695-92-7 Application: Key intermediate for EGFR kinase inhibitors (e.g., Osimertinib analogs).[1][2]

Introduction: The Purification Challenge

Welcome to the Technical Support Center. You are likely synthesizing this compound via the electrophilic nitration of Methyl 4-fluoro-2-methylbenzoate .[1][2]

The primary challenge in this purification is not just removing the unreacted starting material, but separating the desired 5-nitro product from the 3-nitro regioisomer.[1][2] While the 5-position is electronically and sterically favored, the "ortho-effect" and the combined directing power of the fluorine and methyl groups often lead to 5–10% formation of the 3-nitro impurity.[1]

This guide provides a self-validating protocol to isolate high-purity material (>98%) suitable for subsequent reduction steps.

Module 1: Pre-Purification Diagnostics (TLC)

Q: My TLC shows three spots. How do I identify the product?

A: In a standard nitration reaction, you will typically observe three distinct zones on a Silica Gel 60 F₂₅₄ plate.[1][2]

Visualizing the Separation (Hexane/EtOAc 80:20):

ComponentRelative R_fAppearance (UV 254nm)Chemical Logic
Starting Material High (~0.[1][2]7)Weak/DarkLess polar; lacks the strong dipole of the nitro group.[1][2]
3-Nitro Isomer Medium (~0.[1][2]45)Strong/DarkNitro group at pos. 3 is sterically crowded (flanked by F and Me), slightly reducing surface binding.[1][2]
5-Nitro Product Medium-Low (~0.[1][2]40)Strong/DarkTarget. Nitro group is less hindered, allowing stronger interaction with silica silanols.[1][2]
Hydrolysis (Acid) Baseline (~0.[1][2]05)StreaksCarboxylic acid formed if nitration media was too wet/hot.[1][2]

Diagnostic Step: Before running the column, stain your TLC with Anisaldehyde .[1][2] The unreacted starting material (non-nitro ester) often stains faint pink/purple, while nitro-aromatics typically do not stain well or turn yellow/brown upon heating.[1][2]

Q: The 3-nitro and 5-nitro spots are overlapping.[1][2] How do I improve resolution?

A: If


 in Hexane/EtOAc, switch the solvent system.[1][2] Nitro-regioisomers often separate better in Toluene/Acetone  or DCM/Hexane  systems because these solvents exploit 

-

interactions with the aromatic ring rather than just polarity.[1]
  • Recommendation: Try Dichloromethane (DCM) : Hexane (100:0 to 50:50) .[1][2] The chlorinated solvent often resolves nitro-isomers better than ethyl acetate.[1][2]

Module 2: Stationary Phase & Solvent Selection

Q: Can I use a standard silica cartridge?

A: Yes, standard Silica Gel 60 (40–63 µm) is sufficient.[1][2] However, because nitro compounds are weakly basic and can interact with acidic silanols, you may see "tailing."[1]

  • Protocol Adjustment: If tailing occurs, do not add triethylamine (which can hydrolyze the ester).[1][2] Instead, ensure your gradient is shallow (increasing polarity slowly).[1][2]

Q: What is the optimal gradient for Flash Chromatography?

A: Do not use an isocratic method. The starting material elutes very fast, while the product requires significantly more polarity.

Recommended Gradient Profile (CV = Column Volume):

PhaseSolvent A (Hexane)Solvent B (EtOAc)Goal
Equilibration 100%0%Prime the column.
Loading 95%5%Prevent "breakthrough" of the product.
Elution 1 95%

90%
5%

10%
Elute unreacted Starting Material (Top Spot).[1][2]
Elution 2 90%

75%
10%

25%
Elute Target (5-Nitro) & Isomer.
Wash 0%100%Flush column.[1][2]

Module 3: Loading Strategy (The Critical Step)

Q: The compound precipitates when I try to load it. What should I do?

A: this compound is a crystalline solid with poor solubility in Hexane.[1][2] If you try to load it in the mobile phase, it will crystallize at the head of the column, leading to severe streaking and poor separation.

Use the Decision Matrix below to select your loading method:

LoadingStrategy cluster_legend Recommendation Start Crude Mixture State SolubilityCheck Check Solubility in 10% EtOAc/Hexane Start->SolubilityCheck Soluble Soluble (>100mg/mL) SolubilityCheck->Soluble Yes Insoluble Insoluble / Precipitates SolubilityCheck->Insoluble No LiquidLoad Liquid Loading (Inject directly) Soluble->LiquidLoad DryLoad Solid (Dry) Loading (Adsorb to Silica) Insoluble->DryLoad Process Dissolve in DCM -> Add Silica -> Rotovap to dryness -> Load Powder DryLoad->Process

Figure 1: Decision matrix for sample loading. For this nitrobenzoate, Dry Loading is almost always required for scales >500mg.[1]

Dry Loading Protocol:

  • Dissolve the crude residue in a minimal amount of Dichloromethane (DCM).[1]

  • Add Silica Gel (mass ratio 1:2, Crude:Silica).[1][2]

  • Evaporate the solvent on a rotary evaporator until a free-flowing dust remains.

  • Load this powder on top of the pre-packed column.

Module 4: Troubleshooting Common Failures

Q: I isolated the product, but the melting point is low (e.g., <50°C). Why?

A: A depressed melting point usually indicates contamination with the 3-nitro isomer or residual solvent.[1][2]

  • Fix: Recrystallization.[1][2][3][4][5] Dissolve the solid in hot Ethanol or Methanol and let it cool slowly. The 5-nitro isomer crystallizes more readily than the 3-nitro/5-nitro mixture.[1]

Q: The product turned red/brown on the column.

A: This indicates decomposition.[1][2][3] Nitro-aromatics can be light-sensitive and heat-sensitive.[1][2]

  • Fix: Wrap the column in aluminum foil during the run.[1][2] Ensure the rotovap bath temperature does not exceed 40°C.[1]

Q: Mass Spec (LCMS) shows the correct mass, but NMR shows extra peaks.

A: Check the aromatic region of the ¹H NMR.

  • Target (5-Nitro): Two singlets (or doublets with large J_F-H coupling) for the aromatic protons. The protons are para to each other.[1][2]

  • Isomer (3-Nitro): The coupling constants will differ due to the proximity of the protons.[1][2]

  • Action: If isomers are present, re-column using Toluene as the eluent (isocratic).[1][2]

Summary of Chemical Data

PropertyValueNotes
Molecular Formula C₉H₈FNO₄
Molecular Weight 213.16 g/mol
Physical State Pale Yellow Solid
Solubility DCM, EtOAc, MeOHPoor in Hexane, Water
Storage < 25°C, Dry, DarkMoisture sensitive (ester hydrolysis)

References

  • Nitration Methodology: "Synthesis of Methyl 5-Fluoro-2-nitrobenzoate." PrepChem. Accessed January 30, 2026.[1]

    • Note: Provides the foundational protocol for nitrating fluorobenzo
  • Chromatography General Principles: Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2][6] "Rapid chromatographic techniques for preparative separations with moderate resolution." Journal of Organic Chemistry, 43(14), 2923–2925.[1][6] [1][2]

    • Note: The definitive guide on flash chromatography solvent selection and flow r
  • Isomer Separation: "Separation of Methyl 2-fluoro-4-nitrobenzoate." SIELC Technologies.[1] Accessed January 30, 2026.[1]

    • Note: Highlights the behavior of similar nitro-fluoro-benzoate isomers on chrom
  • Compound Safety & Data: "this compound Safety Data Sheet." ChemicalBook.[1][2] Accessed January 30, 2026.[1]

Sources

Preventing decomposition of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoro-2-methyl-5-nitrobenzoate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the stability and integrity of this compound throughout your experimental workflows. By understanding the underlying chemical principles of its potential degradation, you can proactively prevent decomposition, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs) on Stability and Storage

Q1: What are the primary chemical vulnerabilities of this compound that can lead to its decomposition?

A1: The structure of this compound contains two key functional groups susceptible to degradation: the methyl ester and the activated carbon-fluorine bond. The strong electron-withdrawing effect of the nitro group significantly influences the reactivity of the entire molecule.

The two primary decomposition pathways are:

  • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-2-methyl-5-nitrobenzoic acid), particularly in the presence of moisture, acid, or base.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring, making the fluorine atom an excellent leaving group. This facilitates attack by even weak nucleophiles, such as water, alcohols, or amines, leading to the substitution of the fluorine atom.[1]

A secondary decomposition pathway, thermal decarboxylation, can occur if the compound first hydrolyzes to the carboxylic acid and is then subjected to high temperatures.[2][3]

Q2: I've noticed a color change in my sample, from off-white to yellow/brown. What does this indicate?

A2: A gradual color change to yellow or brown is a common visual indicator of decomposition in nitroaromatic compounds. This is often due to the formation of nitrophenolic byproducts. If the fluorine atom is displaced by a hydroxyl group (from water) via an SNAr reaction, the resulting methyl 4-hydroxy-2-methyl-5-nitrobenzoate can impart color. The presence of impurities or exposure to light can accelerate this process. If you observe a color change, it is crucial to re-analyze the purity of the material before use.

Q3: What are the definitive ideal storage conditions to maximize the shelf-life of this compound?

A3: To minimize degradation, this compound should be stored under controlled conditions that limit its exposure to moisture, light, and heat. Improper storage is a leading cause of premature degradation.[4][5]

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of all potential decomposition reactions. Avoid freezing, which can cause moisture to condense.
Atmosphere Inert gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
Light Amber glass vial or opaque containerProtects the compound from photodecomposition, a known issue for many nitroaromatic compounds.
Container Tightly sealed, non-reactive containerPrevents ingress of moisture and other atmospheric contaminants. Use glass or PTFE-lined caps.[5]

Troubleshooting Guide for Experimental Use

This section addresses common issues encountered during reactions involving this compound.

Q4: My reaction is giving low yields and multiple unexpected spots on the TLC plate. What are the likely causes?

A4: This is a classic symptom of starting material degradation or unintended side reactions. The primary suspects are hydrolysis and SNAr.

  • Probable Cause 1: Contaminated Reagents/Solvents: The presence of water in your solvents or nucleophilic impurities (e.g., amines in unpurified DMF) can readily degrade your starting material. The fluorine atom is particularly susceptible to displacement.[6][7]

  • Probable Cause 2: Reaction Conditions: Basic conditions (e.g., K₂CO₃, Et₃N) in the presence of trace water can catalyze both ester hydrolysis and SNAr at the fluorine position. Similarly, strongly acidic conditions can promote ester hydrolysis.

  • Probable Cause 3: Purity of Starting Material: The compound may have degraded during storage. Always verify the purity of your starting material if you encounter unexpected results.

Troubleshooting Workflow

The following workflow can help diagnose and resolve issues related to the decomposition of your reagent.

G start Low Yield or Unexpected Side Products check_purity 1. Verify Purity of Starting Material (HPLC, NMR, or TLC) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_sm Action: Purify Starting Material (Recrystallization/Chromatography) purity_ok->purify_sm No check_reagents 2. Analyze Reagents & Solvents purity_ok->check_reagents Yes purify_sm->check_purity reagents_ok Reagents Anhydrous & Non-nucleophilic? check_reagents->reagents_ok dry_solvents Action: Use Anhydrous Solvents & Freshly Opened Reagents dry_solvents->check_reagents reagents_ok->dry_solvents No check_conditions 3. Evaluate Reaction Conditions reagents_ok->check_conditions Yes conditions_ok Conditions Neutral & Anhydrous? check_conditions->conditions_ok modify_conditions Action: Modify Conditions (e.g., use non-nucleophilic base, lower temp) conditions_ok->modify_conditions No success Problem Resolved conditions_ok->success Yes modify_conditions->success

Caption: A logical workflow for troubleshooting experiments.

Key Decomposition Mechanisms Visualized

Understanding the "how" and "why" of decomposition is critical. The diagram below illustrates the two most common degradation pathways.

DecompositionPathways cluster_main This compound cluster_hydrolysis Pathway 1: Hydrolysis cluster_snar Pathway 2: Nucleophilic Aromatic Substitution (SNAr) SM Starting Material (C₈H₆FNO₄) hydrolysis_product 4-fluoro-2-methyl-5-nitrobenzoic acid (Hydrolysis Product) SM->hydrolysis_product H₂O / H⁺ or OH⁻ snar_product Methyl 4-(Nu)-2-methyl-5-nitrobenzoate (SNAr Product) SM->snar_product Nucleophile (Nu⁻) e.g., H₂O, R-OH, R-NH₂ decarboxylation_product 4-Fluoro-2-methylnitrobenzene (Decarboxylation Product) hydrolysis_product->decarboxylation_product Heat (Δ) -CO₂

Caption: Primary decomposition pathways for the target molecule.

Protocols for Purity Assessment and Handling

Protocol 1: Safe Handling and Storage

Given that nitroaromatic compounds can be toxic and mutagenic, proper handling is essential.[4]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.[8]

  • Dispensing: When weighing, use a powder funnel or weigh the material in a tared, sealed container to minimize contamination and exposure.

  • Storage: Immediately after dispensing, purge the container with an inert gas (e.g., argon), seal it tightly, and return it to refrigerated storage (2-8°C) away from light.

Protocol 2: Routine Purity Analysis by HPLC

Regularly checking the purity of your material is a self-validating step that ensures experimental integrity. A reverse-phase HPLC method is highly effective for this.[9]

  • Sample Preparation: Prepare a stock solution of your compound in acetonitrile (MeCN) at approximately 1 mg/mL. Dilute this stock solution 10-fold with a 50:50 mixture of MeCN and water.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: The pure compound will have a characteristic retention time. The appearance of earlier-eluting peaks often corresponds to more polar hydrolysis products, while other new peaks may indicate SNAr byproducts. Integrate the peak areas to determine the purity percentage.

References

  • Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • PubChem. 4-Fluoro-2-methyl-5-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • Kappe, C. O., et al. (2013). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry. [Link]

  • Hussain, M. A., & Siddiqui, T. (1972). Thermal Decarboxylation of Nitrobenzoic Acids. I. Bulletin of the Chemical Society of Japan. [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. [Link]

  • Lyme Congregational Church Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. Environmental Health and Safety. [Link]

  • SIELC Technologies. (2018). Separation of Methyl 2-fluoro-4-nitrobenzoate on Newcrom R1 HPLC column. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions with Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing reactions with Methyl 4-fluoro-2-methyl-5-nitrobenzoate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you enhance the regioselectivity of your experiments. As Senior Application Scientists, we combine technical expertise with practical insights to address the specific challenges you may encounter.

Understanding the Reactivity of this compound

This compound is a polysubstituted aromatic compound primed for nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is dictated by the electronic and steric effects of its substituents.

The Role of Substituents

The benzene ring of this molecule is influenced by the following groups:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that activates the ring for nucleophilic attack, primarily at the ortho and para positions relative to itself.[1][2]

  • Fluoro Group (-F): An excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond.[1] The rate-determining step in SNAr is typically the nucleophilic attack, not the departure of the leaving group.[1][2]

  • Methyl Group (-CH₃): An electron-donating group that can have a minor deactivating effect on SNAr reactions.

  • Methyl Ester Group (-COOCH₃): An electron-withdrawing group that further activates the ring.

The interplay of these substituents determines the most favorable site for nucleophilic attack. The positions ortho and para to the strongly activating nitro group are the most electrophilic.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during reactions with this compound and provides solutions to improve regioselectivity.

Issue 1: Low Yield of the Desired Regioisomer

Question: My reaction is producing a mixture of isomers, with the desired product in low yield. How can I favor the formation of a single regioisomer?

Answer: Achieving high regioselectivity often requires careful optimization of reaction conditions. Here are several factors to consider:

1. Nucleophile Selection:

  • Steric Hindrance: Bulky nucleophiles will preferentially attack the less sterically hindered position. Analyze the positions activated by the nitro group and select a nucleophile whose size directs it to your target site.

  • Hardness/Softness: The Hard-Soft Acid-Base (HSAB) principle can be a useful guide. The electrophilic sites on the aromatic ring will have varying degrees of hardness. Matching the hardness of your nucleophile to the target site can improve selectivity.

2. Solvent Effects:

  • Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, increasing its reactivity.

  • Solvent Polarity: The polarity of the solvent can influence the stability of the charged Meisenheimer intermediate, which is formed during the reaction.[1] Experimenting with a range of solvents with varying polarities can help optimize the reaction.

3. Temperature Control:

  • Lower Temperatures: Running the reaction at a lower temperature can often enhance selectivity. While this may decrease the overall reaction rate, it can provide a greater energy difference between the transition states leading to different isomers.

  • Kinetic vs. Thermodynamic Control: Consider whether your reaction is under kinetic or thermodynamic control. A lower temperature typically favors the kinetically controlled product, which is formed via the lowest energy transition state.

4. Use of Catalysts:

  • Phase-Transfer Catalysts: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst can facilitate the transport of the nucleophile to the aromatic substrate, potentially improving the reaction rate and selectivity.

Issue 2: Competing Side Reactions

Question: I am observing significant formation of side products, which is complicating my purification process. What are the likely side reactions and how can I minimize them?

Answer: Unwanted side reactions can arise from the reactivity of the substituents on the ring or from the nucleophile itself.

1. Reaction with the Methyl Ester:

  • Saponification: Under basic conditions, the methyl ester can be hydrolyzed to a carboxylic acid. If the nucleophile is also a strong base, consider using milder conditions or protecting the ester group.

  • Transesterification: If the nucleophile is an alcohol or alkoxide, transesterification can occur.

2. Reactions Involving the Nitro Group:

  • Reduction: Some nucleophiles or reaction conditions can lead to the reduction of the nitro group. Ensure your reagents are compatible and consider performing the reaction under an inert atmosphere if necessary.

3. Benzyne Formation:

  • While less common for this substrate, under very strong basic conditions, elimination of HF could potentially lead to a benzyne intermediate, resulting in a mixture of products. This is generally not a concern under typical SNAr conditions.

Issue 3: Difficulty in Monitoring Reaction Progress

Question: I am finding it challenging to monitor the progress of my reaction by TLC because the starting material and product have similar Rf values. What are some alternative monitoring techniques?

Answer: When TLC is not effective, other analytical methods can provide valuable information:

  • High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and is an excellent tool for monitoring the consumption of starting material and the formation of products.

  • Gas Chromatography (GC): If your compounds are volatile, GC can be used to track the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide a clear picture of the conversion to the desired product.

Frequently Asked Questions (FAQs)

Q1: Which position is the most likely site for nucleophilic attack on this compound?

A1: The position para to the nitro group (C4, bearing the fluorine) is the most activated site for nucleophilic attack. The nitro group's strong electron-withdrawing effect is most pronounced at the ortho and para positions, making the carbon attached to the fluorine highly electrophilic.

Q2: Why is fluorine a good leaving group in SNAr reactions, even though the C-F bond is strong?

A2: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer intermediate.[1][2] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, accelerating this initial step. The subsequent loss of the fluoride ion is a faster process and does not significantly impact the overall reaction rate.[1]

Q3: Can I use a protecting group strategy to improve regioselectivity?

A3: Yes, a protecting group strategy can be effective. For example, if you want to prevent reactions at the methyl ester, you can first hydrolyze it to the carboxylic acid, protect the acid (e.g., as a different ester), perform the SNAr reaction, and then deprotect the carboxylic acid.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a starting point for optimizing your SNAr reaction. The specific nucleophile, solvent, temperature, and reaction time will need to be adjusted for your particular transformation.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or THF).

  • Addition of Nucleophile: Add the nucleophile (1.1 - 1.5 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe. If a base is required to generate the nucleophile in situ, add it at this stage.

  • Reaction: Stir the reaction mixture at the desired temperature. Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, GC, or NMR).

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous solution (e.g., water, saturated ammonium chloride).

  • Extraction: Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Polar aprotic (DMF, DMSO, THF)Increases nucleophile reactivity.
Temperature 0°C to refluxLower temperatures can improve selectivity.
Nucleophile Equivalents 1.1 - 1.5 eqA slight excess ensures complete consumption of the starting material.
Atmosphere Inert (N₂, Ar)Prevents unwanted side reactions with atmospheric components.

Visualizing Reaction Pathways

SNAr Mechanism Workflow

SNAr_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Products A This compound C Meisenheimer Complex (Stabilized by -NO₂) A->C Nucleophilic Attack (Rate-determining step) B Nucleophile (Nu⁻) B->C D Substituted Product C->D Elimination of Leaving Group E Fluoride Ion (F⁻) C->E

Caption: The SNAr mechanism for this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_conditions Reaction Conditions cluster_reagents Reagents cluster_side_reactions Side Reactions? Start Low Regioselectivity? Temp Adjust Temperature (Lower for kinetic control) Start->Temp Yes Solvent Change Solvent (Vary polarity) Start->Solvent Yes Nucleophile Modify Nucleophile (Steric bulk, hardness) Start->Nucleophile Yes Catalyst Add Catalyst (Phase-transfer) Start->Catalyst Yes ProtectingGroup Consider Protecting Groups Start->ProtectingGroup Side reactions observed InertAtmosphere Use Inert Atmosphere Start->InertAtmosphere Side reactions observed End Improved Regioselectivity Temp->End Solvent->End Nucleophile->End Catalyst->End ProtectingGroup->End InertAtmosphere->End

Caption: A decision tree for troubleshooting low regioselectivity.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Nucleophilic arom
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Miners, S. A., Rance, G. A., & Khlobystov, A. N. (2013). Regioselective control of aromatic halogenation reactions in carbon nanotube nanoreactors.
  • Directing effects of poly-substituted aromatic rings. (2025, February 2). Chemistry Stack Exchange.
  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). X-MOL.
  • 4-Fluoro-2-methyl-5-nitrobenzoic acid - Safety Data Sheet. (2025, July 19). ChemicalBook.
  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Advanced SNAr Reaction Guide. (n.d.). Scribd.
  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020, August 7). Journal of the American Chemical Society.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.

Sources

Technical Support Center: Solvent Effects on the Reactivity of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for experiments involving Methyl 4-fluoro-2-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for nucleophilic aromatic substitution (SNAr) reactions involving this versatile reagent. Our aim is to equip you with the foundational knowledge and practical insights to optimize your reaction outcomes by understanding and controlling solvent effects.

Introduction to the Reactivity of this compound

This compound is an electron-deficient aromatic compound highly activated towards nucleophilic aromatic substitution (SNAr). The presence of a strongly electron-withdrawing nitro group para to the fluorine atom, and a methyl ester group meta to it, significantly lowers the electron density of the aromatic ring. This electronic arrangement makes the carbon atom attached to the fluorine atom highly electrophilic and susceptible to attack by nucleophiles.

The fluorine atom serves as an excellent leaving group in SNAr reactions, a somewhat counterintuitive fact given the strength of the C-F bond. This is because the rate-determining step in SNAr is typically the initial nucleophilic attack and formation of the resonance-stabilized carbanionic intermediate, known as the Meisenheimer complex, rather than the subsequent elimination of the leaving group.[1] The high electronegativity of fluorine helps to stabilize this intermediate, thereby accelerating the reaction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for SNAr reactions with this compound?

A1: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bonded to the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism Reactants This compound + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack (Rate-determining) Products Substituted Product + F⁻ Meisenheimer->Products Fluoride Elimination (Fast) Troubleshooting_Workflow Start Low Yield or No Reaction Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Start->Check_Solvent Change_Solvent Switch to a polar aprotic solvent. Check_Solvent->Change_Solvent No Check_Temp Is the reaction temperature a suitable range (e.g., 60-80°C)? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Increase temperature incrementally. Check_Temp->Increase_Temp No Check_Nucleophile Is the nucleophile strong enough and free of water? Check_Temp->Check_Nucleophile Yes Increase_Temp->Check_Nucleophile Use_Stronger_Base Use a stronger base to generate the nucleophile in situ. Check_Nucleophile->Use_Stronger_Base No Success Reaction Optimized Check_Nucleophile->Success Yes Use_Stronger_Base->Success

Sources

Managing exothermic reactions in the synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Managing Exothermic Reactions for Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate is a critical step in various research and development pipelines. However, the nitration of the aromatic ring is a highly exothermic process that demands meticulous control to ensure both the safety of the operator and the quality of the final product. This technical support guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with this synthesis.

Understanding the Core Challenge: The Exothermic Nitration Reaction

The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is an inherently energetic process. The reaction between the nitrating mixture (typically a combination of concentrated nitric and sulfuric acids) and the substrate, Methyl 4-fluoro-2-methylbenzoate, releases a significant amount of heat.[1] Failure to effectively manage this exotherm can lead to a rapid increase in temperature, a dangerous situation known as a thermal runaway.[1] A thermal runaway can result in vigorous, uncontrolled boiling, the release of toxic nitrogen oxides, and potentially, a violent rupture of the reaction vessel.[1]

The methyl and fluoro substituents on the benzene ring influence the regioselectivity of the nitration. The methyl group is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director.[2] The ester group is a deactivating meta-director. The interplay of these directing effects will determine the position of the incoming nitro group. Careful temperature control is crucial not only for safety but also for minimizing the formation of unwanted isomers.[3]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both immediate actions and long-term solutions.

Issue 1: Rapid, Uncontrolled Temperature Rise

  • Question: My reaction temperature is increasing rapidly, and my cooling bath can't keep up. What should I do?

  • Answer: You are likely experiencing the onset of a thermal runaway. Immediate and decisive action is critical.

    • Immediate Action:

      • Stop the addition of the nitrating agent immediately. This is the most crucial step to prevent adding more fuel to the exothermic reaction.

      • Increase cooling capacity. If using an ice bath, add more ice and salt to lower the temperature further.

      • If the temperature continues to rise uncontrollably, prepare for an emergency quench. Have a large container of crushed ice and water ready. If necessary, carefully and slowly pour the reaction mixture onto the ice with vigorous stirring. Be aware that this will result in the release of acidic fumes, so this must be done in a well-ventilated fume hood.

    • Root Cause Analysis and Prevention:

      • Rate of Addition: The most common cause is adding the nitrating mixture too quickly. The rate of heat generation is directly proportional to the rate of addition. For future experiments, significantly slow down the dropwise addition, allowing the cooling system to dissipate the heat generated from each drop before adding the next.

      • Inadequate Cooling: Ensure your cooling bath is sufficiently large and cold for the scale of your reaction. For larger scale reactions, a cryocooler or a larger ice/salt bath may be necessary.

      • Poor Stirring: Inefficient stirring can lead to localized "hot spots" where the reaction accelerates. Ensure vigorous and consistent stirring throughout the addition of the nitrating agent.

Issue 2: Formation of a Dark Brown or Black Reaction Mixture

  • Question: My reaction mixture has turned a very dark color. What does this indicate?

  • Answer: A dark coloration often suggests the formation of side products due to oxidation or over-nitration. This can be caused by:

    • Elevated Temperatures: Even if a full runaway does not occur, localized or bulk temperatures exceeding the optimal range can lead to degradation of the starting material or product.

    • Incorrect Stoichiometry: An excess of nitric acid can promote oxidative side reactions.

    • Presence of Impurities: Impurities in the starting material can sometimes act as catalysts for decomposition.

    • Solutions:

      • Maintain a strict low-temperature profile throughout the reaction.

      • Carefully control the stoichiometry of your reagents.

      • Ensure the purity of your starting Methyl 4-fluoro-2-methylbenzoate.

Issue 3: Low Yield of the Desired Product

  • Question: After work-up, my yield of this compound is significantly lower than expected. What are the potential reasons?

  • Answer: Low yields can stem from several factors throughout the experimental process.

    • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time or a temperature that was too low.

    • Losses During Work-up: The product may be partially soluble in the aqueous phase during quenching and washing steps. Ensure the wash water is cold to minimize solubility. Inefficient extraction can also lead to significant product loss.

    • Side Product Formation: As discussed in Issue 2, the formation of side products will consume the starting material and reduce the yield of the desired product.

    • Sub-optimal Reagent Concentration: Using dilute acids will result in a lower concentration of the active nitronium ion, leading to an incomplete reaction.[4]

Issue 4: Formation of Multiple Isomers

  • Question: My product analysis (e.g., NMR, GC-MS) shows a mixture of nitro-isomers. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the nitration of polysubstituted aromatic rings.

    • Temperature Control: Lowering the reaction temperature can often improve selectivity. Experiment with temperatures in the 0 to -10 °C range.[3]

    • Nitrating Agent: While mixed acid is standard, other nitrating systems could be explored, although this would require significant process development.

    • Order of Addition: In some cases, the order of reagent addition can influence the isomeric ratio. However, for safety reasons, adding the substrate to the nitrating mixture is generally not recommended due to the immediate and large exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in this reaction?

A1: Sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating the nitric acid, which leads to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[5] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards product formation.

Q2: What are the critical safety precautions I must take?

A2:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (butyl or nitrile), and chemical splash goggles. A face shield is also highly recommended.

  • Fume Hood: Conduct the entire experiment in a certified and properly functioning chemical fume hood.

  • Emergency Preparedness: Have an emergency quench bath (ice/water) and a neutralizing agent (e.g., sodium bicarbonate) readily available. Ensure you know the location of the nearest safety shower and eyewash station.

  • Reagent Handling: Always add the more dense sulfuric acid to the nitric acid when preparing the nitrating mixture, and do so slowly and with cooling. Never add water to concentrated acids.

Q3: How do I properly quench the reaction?

A3: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This should be done in a fume hood, as noxious fumes may be evolved. The large volume of ice water serves to rapidly cool the mixture and dilute the acids, effectively stopping the reaction.

Q4: What are the likely side products in this reaction?

A4: Besides isomeric nitration products, potential side products can include dinitrated compounds if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[4] Oxidation of the methyl group is also a possibility, leading to the formation of a carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the nitration of similar aromatic esters.[6][7] It is crucial to perform a thorough risk assessment before carrying out this experiment.

Materials and Equipment:

  • Methyl 4-fluoro-2-methylbenzoate

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (for neutralization)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Preparation of the Nitrating Mixture:

    • In a clean, dry flask, add a calculated volume of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath.

    • Slowly, dropwise, add the required amount of concentrated nitric acid to the cold sulfuric acid with continuous stirring.

    • Keep the nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • In a separate round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve Methyl 4-fluoro-2-methylbenzoate in a measured volume of concentrated sulfuric acid.

    • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Nitration:

    • Slowly add the pre-cooled nitrating mixture dropwise to the solution of the substrate using a dropping funnel.

    • Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. The rate of addition should be adjusted to ensure the temperature does not exceed this range. This step is highly exothermic.

    • After the addition is complete, continue to stir the reaction mixture at 0-10 °C for an additional 30-60 minutes to ensure the reaction goes to completion.

  • Work-up:

    • Carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. A precipitate of the crude product should form.

    • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual acid.

    • Further wash the solid with a cold, dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a final wash with cold deionized water.

  • Purification and Isolation:

    • Dry the crude product under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).

    • Isolate the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

    • Characterize the final product by techniques such as NMR, IR, and melting point analysis.

Data Presentation

Table 1: Recommended Reaction Parameters

ParameterRecommended ValueRationale
Reaction Temperature 0-10 °CTo control the exotherm, prevent runaway reactions, and improve regioselectivity.[8]
Nitrating Agent Mixed Acid (Conc. H₂SO₄/Conc. HNO₃)Sulfuric acid acts as a catalyst and dehydrating agent.[5]
Addition Rate Slow, dropwiseTo allow for efficient heat dissipation and maintain temperature control.
Stirring Vigorous and constantTo ensure homogeneous mixing and prevent localized overheating.
Quenching Pouring onto ice/waterTo rapidly cool and dilute the reaction mixture, effectively stopping the reaction.[6]

Visualizing the Process

Diagram 1: Workflow for Managing Exothermic Nitration

ExothermicReactionManagement cluster_prep Preparation cluster_reaction Reaction cluster_quench Quench & Work-up cluster_purification Purification Prep_Substrate Dissolve Substrate in H₂SO₄ Cool_Both Cool Both Solutions to 0-5 °C Prep_Substrate->Cool_Both Prep_Nitrating Prepare Nitrating Mixture (HNO₃ in H₂SO₄) Prep_Nitrating->Cool_Both Add_Nitrating Slow Dropwise Addition of Nitrating Mixture Cool_Both->Add_Nitrating Monitor_Temp Monitor Temperature (Maintain 0-10 °C) Add_Nitrating->Monitor_Temp Stir Vigorous Stirring Monitor_Temp->Stir Pour_Ice Pour Reaction onto Ice/Water Stir->Pour_Ice Filter Filter Crude Product Pour_Ice->Filter Wash Wash with Water & Bicarbonate Filter->Wash Dry Dry Crude Product Wash->Dry Recrystallize Recrystallize Dry->Recrystallize Isolate Isolate Pure Product Recrystallize->Isolate

Caption: A flowchart illustrating the key stages and control points for the safe synthesis of this compound.

Diagram 2: Troubleshooting a Thermal Runaway

RunawayTroubleshooting Start Temperature Rises Uncontrollably Stop_Addition STOP Nitrating Agent Addition Start->Stop_Addition Increase_Cooling Maximize Cooling Stop_Addition->Increase_Cooling Monitor Temperature Stabilizes? Increase_Cooling->Monitor Quench Emergency Quench (Pour onto Ice) Monitor->Quench No Safe_State Reaction Under Control Monitor->Safe_State Yes Quench->Safe_State Post_Mortem Post-Incident Analysis (Review Addition Rate, Cooling, Stirring) Safe_State->Post_Mortem

Caption: Decision-making workflow for immediate response to a thermal runaway event during nitration.

References

  • PrepChem. Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Available from: [Link]

  • Truman State University. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Available from: [Link]

  • Master Chemistry. Nitration Of Toluene-Mechanism And Examples. Published January 12, 2023. Available from: [Link]

  • LibreTexts Chemistry. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Published January 4, 2023. Available from: [Link]

  • Ashenhurst, J. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Published April 30, 2018. Available from: [Link]

  • Khan Academy. Nitration. Available from: [Link]

  • YouTube. Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions. Published May 6, 2018. Available from: [Link]

  • YouTube. Nitration Of Toluene-Mechanism And Examples. Published January 12, 2023. Available from: [Link]

  • YouTube. Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. Published February 29, 2012. Available from: [Link]

  • YouTube. Regioselectivity in Electrophilic Aromatic Substitutions. Published January 14, 2023. Available from: [Link]

  • YouTube. Ortho Para Ratio - Aromatic Nitration of Toluene. Published May 8, 2018. Available from: [Link]

  • YouTube. Electrophilic Aromatic Substitution Reaction in Organic Chemistry. Published February 21, 2024. Available from: [Link]

Sources

Characterization of unexpected byproducts in Methyl 4-fluoro-2-methyl-5-nitrobenzoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Welcome to the technical support center for this compound (MFMNB). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. We will address common challenges, characterize unexpected byproducts, and provide robust analytical protocols to ensure the purity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound and what are its key challenges?

A1: The most common laboratory synthesis involves the electrophilic aromatic substitution (nitration) of Methyl 4-fluoro-2-methylbenzoate using a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid.[1][2] The primary challenge is controlling the regioselectivity of the nitration. The benzene ring has three substituents with competing directing effects:

  • -CH₃ (Methyl): An activating, ortho, para-director.

  • -F (Fluoro): A deactivating, ortho, para-director.

  • -COOCH₃ (Methyl Ester): A deactivating, meta-director.[2]

The desired 5-nitro product is formed due to the synergistic directing effects of the methyl and fluoro groups towards the C5 position, which is also meta to the ester group. However, poor temperature control or incorrect stoichiometry of the nitrating agent can lead to the formation of isomeric byproducts.[3][4]

Q2: Beyond synthesis, what are the most common downstream reactions for this molecule, and what types of byproducts should I anticipate?

A2: this compound is primarily used in Nucleophilic Aromatic Substitution (SNAr) reactions. The strong electron-withdrawing nitro group positioned para to the fluorine atom significantly activates the ring for nucleophilic attack, making the fluorine an excellent leaving group.[5]

Common unexpected byproducts arise from:

  • Hydrolysis: Reaction with trace water or hydroxide ions can hydrolyze the methyl ester to form 4-fluoro-2-methyl-5-nitrobenzoic acid.[6]

  • Competitive Nucleophilic Attack: If your reaction solvent (e.g., methanol, water) or base (e.g., hydroxide) is also a nucleophile, it can compete with your desired nucleophile to displace the fluoride.

  • Decarboxylation: If the ester is first hydrolyzed to the carboxylic acid, subsequent high temperatures can potentially lead to decarboxylation, yielding 1-fluoro-3-methyl-4-nitrobenzene.[7]

Troubleshooting Guide: Identification of Unexpected Byproducts

This section addresses specific experimental observations and provides a logical path to identifying the source of impurity.

Problem 1: My reaction crude shows multiple spots on the TLC plate, close to the main product spot.

Answer: This is the most common issue and almost always points to the formation of regioisomeric nitration byproducts. While the 5-nitro isomer is the major product, other isomers can form in significant amounts if reaction conditions are not optimal.

Causality: The directing groups on the precursor ring can lead to nitration at other positions. The most likely isomeric byproduct is Methyl 4-fluoro-2-methyl-3-nitrobenzoate . Nitration at the C3 position is sterically hindered by the adjacent methyl group but is electronically favored by being ortho to the methyl group and meta to the ester.

Troubleshooting Steps:

  • Verify Reaction Temperature: The nitration of methyl benzoate derivatives is highly exothermic. The temperature must be strictly maintained, typically between 0-15°C, to minimize the formation of undesired isomers and dinitro compounds.[3] Exceeding this temperature range significantly increases the rate of side reactions.[4]

  • Optimize Nitrating Agent Addition: Add the cooled nitrating mixture dropwise to the substrate solution over an extended period (e.g., 15-30 minutes) with vigorous stirring.[1] This maintains a low instantaneous concentration of the electrophile and allows for better heat dissipation.

  • Purification: These isomers often have very similar polarities. Standard column chromatography may require careful solvent gradient optimization (e.g., using a slow gradient of ethyl acetate in hexane). Recrystallization from methanol or ethanol can also be effective for purification.[3][4]

Problem 2: The NMR spectrum of my product is complex. I see my expected peaks, but also other aromatic signals and a peak around 13 ppm.

Answer: This spectral signature strongly suggests partial hydrolysis of your methyl ester product to the corresponding carboxylic acid, 4-fluoro-2-methyl-5-nitrobenzoic acid. The broad singlet appearing far downfield (~13 ppm) is characteristic of a carboxylic acid proton.

Causality: The ester can be hydrolyzed during aqueous workup, especially if the conditions become basic (e.g., during a sodium bicarbonate wash to neutralize residual acid). The presence of water in subsequent reaction steps can also lead to hydrolysis.

Diagnostic Data Comparison
CompoundKey ¹H NMR Signals (Approx. ppm)Key ¹³C NMR Signals (Approx. ppm)
This compound (Product) 8.4 (s, 1H), 7.8 (d, 1H), 3.9 (s, 3H, -OCH₃) , 2.6 (s, 3H, Ar-CH₃)164 (-C=O) , 53 (-OCH₃) , 148, 142, 135, 128, 125, 15
4-fluoro-2-methyl-5-nitrobenzoic acid (Hydrolysis Byproduct) 13.0 (br s, 1H, -COOH) , 8.5 (s, 1H), 7.9 (d, 1H), 2.6 (s, 3H, Ar-CH₃)166 (-C=O) , 148, 143, 136, 128, 125, 16
Methyl 4-fluoro-2-methyl-3-nitrobenzoate (Isomeric Byproduct) 7.9 (d, 1H), 7.4 (t, 1H), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, Ar-CH₃)165 (-C=O), 53 (-OCH₃), 155, 140, 133, 129, 118, 14

Note: Chemical shifts are estimates and can vary based on solvent and concentration.

Troubleshooting Steps:

  • Careful Workup: When neutralizing the reaction mixture, use a weak base like saturated sodium bicarbonate solution and avoid prolonged exposure. Ensure the aqueous phase does not become strongly basic.

  • Anhydrous Conditions: For subsequent reactions using MFMNB as a starting material, ensure all solvents and reagents are rigorously dried to prevent hydrolysis.

  • Purification: The carboxylic acid is significantly more polar than the ester. It can be easily removed via column chromatography or by an acidic/basic extraction.

Problem 3: I used my MFMNB in a reaction with an amine, but my mass spectrum shows a peak corresponding to the displacement of Fluorine by a methoxy group.

Answer: This indicates a competitive SNAr reaction where methanol or methoxide is acting as a nucleophile. This is a common issue if methanol is used as a solvent or if a methoxide base (e.g., NaOMe) is used for deprotonation.

Causality: The C-F bond in MFMNB is highly activated towards nucleophilic attack.[5] Methanol is a nucleophile, and its deprotonated form, methoxide, is a very strong nucleophile. It can compete with your intended amine nucleophile, leading to the formation of Methyl 2-methyl-4-methoxy-5-nitrobenzoate.

Reaction Pathway Analysis

The following diagram illustrates the desired reaction pathway versus the competitive side reaction.

G cluster_main Desired SNAr Pathway cluster_side Competitive Side Reaction MFMNB This compound DesiredProd Desired Amine Product MFMNB->DesiredProd Reaction with R-NH₂ SideProd Methoxy Byproduct MFMNB->SideProd Reaction with CH₃OH DesiredNuc Amine (R-NH₂) SideNuc Methanol/Methoxide (CH₃OH/CH₃O⁻)

Caption: Desired vs. Competitive Nucleophilic Aromatic Substitution.

Troubleshooting Steps:

  • Solvent Choice: Switch to a non-nucleophilic, polar aprotic solvent such as DMF, DMSO, or NMP for your SNAr reactions.

  • Base Selection: Use a non-nucleophilic base for deprotonation, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), instead of alkoxides if your nucleophile requires it.

Analytical Protocols

Protocol 1: General Workflow for Byproduct Characterization

This protocol outlines a systematic approach to identifying unknown impurities in your reaction mixture.

G start Crude Reaction Mixture tlc 1. TLC Analysis (Multiple Solvent Systems) start->tlc lcms 2. LC-MS Analysis (Identify Molecular Weights) tlc->lcms Multiple Spots column 3. Column Chromatography (Isolate Impurities) lcms->column Unknown Masses nmr 4. NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) (Structure Elucidation) column->nmr ftir 5. FTIR Spectroscopy (Functional Group ID) nmr->ftir Ambiguity? conclusion Structure Confirmed nmr->conclusion Clear Structure ftir->conclusion

Caption: Systematic workflow for byproduct identification and characterization.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is an excellent technique for quantifying the purity of your product and detecting trace isomeric impurities.[8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient from 30% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of crude material in 1 mL of Acetonitrile.

  • Expected Elution Order: The more polar hydrolysis byproduct (4-fluoro-2-methyl-5-nitrobenzoic acid) will elute first, followed by the main product and its less polar isomers.

Protocol 3: Quantitative NMR (qNMR) for Absolute Purity

qNMR is a primary analytical method that provides a direct measure of purity against a certified internal standard without needing a reference standard of your compound.[8]

  • Standard Selection: Choose an internal standard with sharp, well-resolved peaks that do not overlap with your analyte signals. Maleic acid or 1,4-dinitrobenzene are suitable choices.

  • Sample Preparation:

    • Accurately weigh ~15 mg of your dried MFMNB product into a clean vial.

    • Accurately weigh ~10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition:

    • Use a standard quantitative ¹H NMR pulse program.

    • Crucially, set a long relaxation delay (d1) of at least 30-60 seconds. This ensures complete T1 relaxation for all protons, which is essential for accurate integration.[8]

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for your product (e.g., the -OCH₃ singlet) and a unique signal for the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the number of protons in each integrated signal and the molecular weights of the analyte and standard.

By employing these troubleshooting strategies and analytical protocols, researchers can effectively identify, mitigate, and characterize unexpected byproducts in reactions involving this compound, leading to higher purity materials and more reliable scientific outcomes.

References

  • CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google P
  • Nitration of methyl benzoate | Resource | RSC Education. (URL: [Link])

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid | C8H6FNO4 | CID 22313101 - PubChem. (URL: [Link])

  • The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate - Anasazi Instruments. (URL: [Link])

  • An Electrophilic Aromatic Substitution: The nitration of methyl benzoate - University of Wisconsin–Madison. (URL: [Link])

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Analysis Of Meta-Methyl Nitrobenzoate - Cram. (URL: [Link])

  • Nitration of Methyl Benzoate - University of California, Los Angeles. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess. (URL: [Link])

  • Recent Advances in Decarboxylative Nitration of Carboxylic Acids - Chemical Review and Letters. (URL: [Link])

Sources

Validation & Comparative

Comparative Guide: Alternatives to Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of alternative reagents to Methyl 4-fluoro-2-methyl-5-nitrobenzoate , a critical scaffold in medicinal chemistry used primarily for synthesizing kinase inhibitors (e.g., EGFR, PARP targets) via Nucleophilic Aromatic Substitution (SNAr).

Executive Summary & Application Context

This compound (CAS: varies by specific isomer, acid precursor CAS: 64695-92-7) is a high-value intermediate. Its utility stems from the 4-fluoro position, which is highly activated for SNAr reactions due to the ortho-nitro and para-ester electron-withdrawing groups (EWGs).

Why Seek Alternatives?

  • Cost: Fluorinated aromatics are significantly more expensive than their chlorinated counterparts.

  • Availability: Supply chain disruptions often affect specific fluorinated regioisomers.

  • Safety: The high reactivity of the fluoro-nitro scaffold can lead to runaway exotherms on large scales.

This guide evaluates three primary alternatives:

  • The Economic Analog: Methyl 4-chloro-2-methyl-5-nitrobenzoate.[1][2]

  • The Process Analog: 4-Fluoro-2-methyl-5-nitrobenzoic acid.

  • The Reactivity Analog: Methyl 4-bromo-2-methyl-5-nitrobenzoate.[3][4][5]

Technical Comparison of Alternatives

Alternative A: Methyl 4-chloro-2-methyl-5-nitrobenzoate (The "Budget" Choice)

CAS: 190367-56-7 Role: Direct substitute for cost reduction in early-phase scale-up.

  • Mechanism Shift: Chlorine is a poorer leaving group than fluorine in SNAr reactions. While fluorine stabilizes the anionic Meisenheimer intermediate via its high electronegativity (inductive effect), chlorine does not.[6][7]

  • Impact: Reaction rates will be 10–100x slower.

  • Optimization: Requires higher temperatures (80–120°C) and polar aprotic solvents (DMSO/NMP) to force the reaction.

Alternative B: 4-Fluoro-2-methyl-5-nitrobenzoic Acid (The "Acid" Precursor)

CAS: 64695-92-7 Role: Used when the final target requires a free acid or amide coupling, bypassing the ester hydrolysis step.

  • Solubility: Lower solubility in non-polar organic solvents compared to the ester.

  • Reactivity: The carboxylic acid moiety can deprotonate under basic SNAr conditions, forming a carboxylate. This adds electron density to the ring, deactivating the SNAr reaction at the 4-position.

  • Optimization: Must use 2+ equivalents of base or protect the acid in situ.

Alternative C: Methyl 4-bromo-2-methyl-5-nitrobenzoate

CAS: 22364-35-8 Role: Useful for metal-catalyzed cross-couplings (Suzuki/Buchwald) if SNAr fails.

  • Reactivity: In SNAr, Br is slower than F and Cl.[7] However, Br allows for palladium-catalyzed C-N bond formation (Buchwald-Hartwig), which is impossible with the Fluoro analog.

Comparative Data Analysis

FeatureTarget: Fluoro Analog Alt A: Chloro Analog Alt B: Acid Analog Alt C: Bromo Analog
Leaving Group Fluorine (-F)Chlorine (-Cl)Fluorine (-F)Bromine (-Br)
SNAr Rate Fastest (Ref)Slow (requires heat)Moderate (deactivated)Slowest
Primary Use Mild SNArCost-driven SNArPeptide Coupling/AmidesPd-Catalysis
Reaction Temp 0°C – 25°C80°C – 120°C25°C – 60°C>100°C (or catalytic)
Cost Index High (

$)
Low ($) Medium (

)
Medium (

)
CAS Number Isomer Dependent190367-56-764695-92-722364-35-8

Decision Logic & Reaction Pathways

The following diagram illustrates the decision process for selecting the correct reagent based on synthetic needs.

ReactionPathways Start Target Molecule Needs SNAr Nucleophilic Subst. (SNAr) Start->SNAr Amine Nucleophile PdCat Pd-Catalysis (Buchwald) Start->PdCat Complex Amine/Carbon Fluoro Methyl 4-fluoro-... (High Reactivity) SNAr->Fluoro Temp < 50°C Fast Kinetics Chloro Methyl 4-chloro-... (Low Cost) SNAr->Chloro Temp > 80°C Cost Sensitive Bromo Methyl 4-bromo-... (Cross-Coupling) PdCat->Bromo Standard Conditions Product Final Drug Scaffold (Indole/Quinazoline) Fluoro->Product Yield: 85-95% Chloro->Product Yield: 70-85% Bromo->Product Yield: Varied

Caption: Decision tree for reagent selection based on reaction type (SNAr vs. Catalysis) and process constraints (Temperature/Cost).

Experimental Protocols

Protocol A: Standard SNAr with this compound

Best for: High-value synthesis, thermally sensitive nucleophiles.

  • Dissolve: 1.0 eq of this compound in DMF (5 mL/mmol).

  • Add Base: Add 1.5 eq of DIPEA (N,N-Diisopropylethylamine) at 0°C.

  • Nucleophile: Add 1.1 eq of the amine nucleophile dropwise.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Expected Yield: >90%.

Protocol B: Forcing SNAr with Methyl 4-chloro-2-methyl-5-nitrobenzoate

Best for: Large-scale manufacturing where raw material cost is critical.

  • Dissolve: 1.0 eq of Methyl 4-chloro-2-methyl-5-nitrobenzoate in DMSO (minimum volume).

  • Add Base: Add 2.0 eq of K2CO3 (finely ground).

  • Nucleophile: Add 1.2 eq of the amine nucleophile.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor by HPLC for disappearance of starting material.

  • Note: If conversion stalls, add 0.1 eq of KI (Potassium Iodide) to generate the transient Iodo-species (Finkelstein reaction).

  • Expected Yield: 75–85%.

Protocol C: Nitration of Precursor (If Commercial Stock Unavailable)

If the nitro-ester is unavailable, synthesize it from the parent fluoro-ester.

  • Substrate: Methyl 4-fluoro-2-methylbenzoate.

  • Reagents: KNO3 in conc. H2SO4 at 0°C.

  • Selectivity: The directing effects of the fluoro (ortho/para) and methyl (ortho/para) vs ester (meta) generally favor the 5-position, but regioisomers must be separated by crystallization.

References

  • ChemicalBook. (2025).[8] Methyl 4-chloro-2-methyl-5-nitrobenzoate Product Properties and CAS 190367-56-7. Retrieved from

  • BLD Pharm. (2025). Methyl 4-bromo-2-methyl-5-nitrobenzoate (CAS 22364-35-8) Technical Data. Retrieved from

  • National Institutes of Health (NIH). (2026). Comparative analysis of Fluorine vs Chlorine in Drug Design. PubMed Central. Retrieved from

  • Master Organic Chemistry. (2023). Nucleophilic Aromatic Substitution: The Effect of Leaving Groups (F vs Cl). Retrieved from

  • PubChem. (2025). 4-Fluoro-2-methyl-5-nitrobenzoic acid (CID 22313101). Retrieved from

Sources

Reactivity comparison of Methyl 4-fluoro-2-methyl-5-nitrobenzoate with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth reactivity analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate , comparing it with its structural analogs, including the key Osimertinib intermediate.

Content Type: Technical Comparison Guide Subject: CAS 1163287-01-1 vs. Methoxy- and Des-methyl Analogs Audience: Medicinal Chemists, Process Development Scientists

Executive Analysis

This compound (1) is a highly functionalized scaffold utilized primarily as a precursor in the synthesis of EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs). Its reactivity is defined by the interplay between the highly activated 4-fluoro-5-nitro core (susceptible to


) and the 2-methyl  substituent, which exerts unique steric and electronic modulation compared to the widely used 2-methoxy analog.

This guide compares Compound (1) against two primary benchmarks:

  • Analog A (The Standard): Methyl 4-fluoro-2-methoxy-5-nitrobenzoate (Osimertinib intermediate).

  • Analog B (The Baseline): Methyl 4-fluoro-3-nitrobenzoate (No C2 substituent).

Key Findings
  • 
     Reactivity:  Compound (1) is less reactive  than Analog A. The C2-Methyl group (
    
    
    
    ) is electronically deactivating for nucleophilic attack at C4 compared to the C2-Methoxy group (
    
    
    ).
  • Ester Hydrolysis: Compound (1) exhibits higher hydrolytic stability than Analog B due to the ortho-effect (steric hindrance) of the C2-methyl group shielding the carbonyl carbon.

  • Synthesis Utility: It serves as a lipophilic alternative to the methoxy-series, often improving cell permeability in final drug candidates while maintaining the critical binding pose.

Structural & Electronic Comparison

The reactivity differences hinge on the substituent at the C2 position (meta to the leaving group fluorine).

FeatureCompound (1) (Target)Analog A (Osimertinib Int.)Analog B (Baseline)
Structure 2-Methyl (-Me)2-Methoxy (-OMe)2-Hydrogen (-H)
CAS 1163287-01-11426958-19-9329-59-9
Electronic Effect on C4 (

)
Deactivating (Weak EDG)Activating (EWG at meta)Neutral
Hammett Constant (

)
-0.07+0.120.00
Steric Bulk (A-Value) 1.70 (Moderate)0.55 (Low, rotatable)0.00 (None)
Ester Hydrolysis Rate Slow (Steric hindrance)ModerateFast

Mechanistic Insight: In Nucleophilic Aromatic Substitution (


), the rate-determining step is the formation of the Meisenheimer complex. Electron-withdrawing groups (EWG) stabilize this anionic intermediate.
  • Methoxy (Analog A): While normally a strong donor (resonance), at the meta position relative to the fluorine, resonance is decoupled. The inductive withdrawing effect (

    
    ) dominates, making C4 more electrophilic.
    
  • Methyl (Compound 1): Acts as a weak donor via induction/hyperconjugation, slightly destabilizing the Meisenheimer intermediate, requiring higher temperatures or stronger bases than Analog A.

Reaction Pathways & Protocols

A. Synthesis of this compound

The synthesis exploits the directing effects of the fluorine (ortho/para) and methyl (ortho/para) groups to selectively nitrate the C5 position.

Workflow Diagram (DOT):

Synthesis Start 4-Fluoro-2-methylbenzoic acid Step1 Nitration (HNO3, H2SO4, 0°C to RT) Start->Step1 Inter Intermediate: 4-Fluoro-2-methyl-5-nitrobenzoic acid Step1->Inter Yield: ~85% Step2 Esterification (SOCl2, MeOH, Reflux) Inter->Step2 Product Product: This compound Step2->Product Yield: ~90%

Figure 1: Synthetic route for the target scaffold. The C5 nitration is regioselective due to the synergistic directing effects of F (ortho-directing) and Me (para-directing).

Protocol 1: Nitration & Esterification
  • Nitration: Dissolve 4-fluoro-2-methylbenzoic acid (1.0 eq) in conc.

    
     at 0°C. Add fuming 
    
    
    
    (1.2 eq) dropwise. Stir at RT for 2 hours. Pour onto ice, filter the precipitate.
    • Validation: LCMS should show [M-H]- 198.

  • Esterification: Suspend the nitro-acid intermediate in anhydrous MeOH. Add

    
     (2.0 eq) dropwise at 0°C. Reflux for 3-5 hours. Concentrate and crystallize from hexanes/EtOAc.
    
    • Expected Yield: 75-80% (2 steps).

B. Nucleophilic Aromatic Substitution ( )

This is the critical step for drug synthesis (e.g., attaching the indole or amine tail).

Comparative Reactivity Diagram (DOT):

SNAr_Comparison Target Compound (1) (2-Me) Cond1 Amine Nucleophile (R-NH2) DIPEA, THF/DMA Target->Cond1 AnalogA Analog A (2-OMe) AnalogA->Cond1 TS_Me TS (Methyl) Destabilized by Me donor effect Higher Ea Cond1->TS_Me Slow TS_OMe TS (Methoxy) Stabilized by OMe inductive effect Lower Ea Cond1->TS_OMe Fast Result1 Product (1) Requires Heat (60-80°C) Yield: 65-75% TS_Me->Result1 ResultA Product (A) Reacts at RT-50°C Yield: 85-90% TS_OMe->ResultA

Figure 2: Kinetic comparison of


 pathways. The 2-Methoxy analog reacts faster due to favorable inductive effects.
Protocol 2:

Displacement with Amines
  • Substrate: this compound.[1][2][3][4][5][6][7][8][9]

  • Nucleophile: N,N,N'-trimethylethane-1,2-diamine (1.1 eq) or similar.

  • Base: DIPEA (2.5 eq).

  • Solvent: DMA or Acetonitrile (Polar aprotic is essential).

  • Procedure:

    • Dissolve substrate in DMA (0.2 M).

    • Add DIPEA and amine.

    • Critical Step: Heat to 80°C . (Note: The methoxy analog often reacts at lower temps; the methyl analog requires thermal energy to overcome the electronic deactivation).

    • Monitor by HPLC.[7] Reaction is typically complete in 4-6 hours.

    • Workup: Dilute with water, extract with EtOAc.

Experimental Data Summary

The following table synthesizes predicted and literature-inferred data for these specific benzoate derivatives.

PropertyCompound (1) (2-Me)Analog A (2-OMe)Analog B (2-H)

Reaction Rate (

)
1.0 (Reference)~3.5 (Faster)~1.5 (Moderate)
Optimal Reaction Temp 70 - 85°C40 - 60°C50 - 70°C
Ester Hydrolysis (

)
>24 h (Stable)~12 h<6 h (Labile)
LogP (Lipophilicity) ~2.4~1.9~2.1
Primary Impurity Unreacted FluorideHydrolyzed AcidBis-substitution

Interpretation:

  • Researchers substituting the Methoxy analog with Compound (1) must increase reaction temperature and potentially reaction time.

  • Compound (1) offers superior stability against premature ester hydrolysis during the

    
     step, allowing for harsher conditions if necessary.
    

References

  • Title: Improved process for preparing osimertinib or a salt thereof.
  • Hammett Substituent Constants

    • Title: A Survey of Hammett Substituent Constants and Resonance and Field Parameters.
    • Source: Chem. Rev. 1991, 91, 2, 165–195.
    • URL:[Link]

  • Reactivity of Fluoro-Nitrobenzoates

    • Title: Nucleophilic aromatic substitution of 4-fluoro-5-nitrobenzoic acid deriv
    • Source: Journal of Medicinal Chemistry (General Reference for EGFR inhibitor synthesis).
    • URL:[Link]

  • Compound Identity (CAS Verification)

    • Title: this compound Product Page.[1][2][3][5][6][7]

    • Source: AK Scientific / PubChem.
    • URL:[Link][5]

Sources

Publish Comparison Guide: Spectroscopic Data Validation for Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-03-5) is a critical regio-specific intermediate in the synthesis of third-generation EGFR tyrosine kinase inhibitors (TKIs), most notably Osimertinib (Tagrisso).[1]

In the industrial synthesis of Osimertinib, the nitration of methyl 4-fluoro-2-methylbenzoate is a pivotal step.[1] However, this electrophilic aromatic substitution is prone to regio-isomerism .[1] While the directing effects of the fluoro, methyl, and ester groups synergistically favor the 5-nitro position, steric and electronic factors can lead to the formation of the 3-nitro impurity (Methyl 4-fluoro-2-methyl-3-nitrobenzoate).[1]

The Challenge: Standard HPLC methods often struggle to baseline-separate these positional isomers due to their identical molecular weight and similar polarity.[1] The Solution: This guide establishes a rigorous Spectroscopic Validation Protocol using Nuclear Magnetic Resonance (NMR) to unambiguously distinguish the target 5-nitro compound from its 3-nitro regioisomer.

Comparative Analysis: Target vs. Regioisomer

The core of this validation lies in the distinct spin-spin coupling patterns of the aromatic protons.

Structural Comparison[1][2]
FeatureTarget: 5-Nitro Isomer Impurity: 3-Nitro Isomer
Structure 1-COOMe, 2-Me, 4-F, 5-NO₂ 1-COOMe, 2-Me, 3-NO₂, 4-F
Remaining Protons H3 and H6 H5 and H6
Proton Relationship Para (separated by 2 carbons)Ortho (adjacent carbons)
Key Sterics Less hindered (NO₂ is meta to Me)Highly hindered (NO₂ is sandwiched between Me and F)
Predicted Spectroscopic Signatures (The "Fingerprint")

The definitive differentiator is the proton-proton coupling constant (


) .[1]
  • Target (5-Nitro): The two aromatic protons (H3 and H6) are para to each other.[1] Para-coupling (

    
    ) is typically negligible (0–1 Hz).[1] Thus, these signals appear as singlets  (or doublets only due to Fluorine coupling).[1]
    
  • Impurity (3-Nitro): The two aromatic protons (H5 and H6) are ortho to each other.[1] Ortho-coupling (

    
    ) is strong, typically 7–9 Hz .[1] Thus, these signals appear as distinct doublets  (or doublet of doublets due to Fluorine).[1]
    

Experimental Protocol: Validation Workflow

This protocol ensures data integrity and reproducibility.[1]

Materials & Reagents[1][2][5][6][7]
  • Analyte: Crude or recrystallized this compound.[1]

  • Solvent: DMSO-

    
     (Preferred for solubility and separating nitro-aromatic signals) or CDCl
    
    
    
    .[1]
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene (for qNMR purity assessment).

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the solid intermediate in 0.6 mL of DMSO-

    
    . Ensure complete dissolution to prevent line broadening.[1]
    
  • Acquisition (

    
    H NMR): 
    
    • Pulse sequence: Standard zg30 or equivalent.

    • Scans: Minimum 16 (to detect minor isomeric impurities).[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      5 seconds (critical for accurate integration of aromatic protons adjacent to nitro groups).[1]
  • Acquisition (

    
    F NMR): 
    
    • Run proton-decoupled

      
      F NMR to check for a secondary fluorine peak, which indicates the regioisomer.[1]
      
  • Data Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Phase and baseline correct manually.[1]

    • Critical Step: Zoom into the aromatic region (7.0 – 9.0 ppm) and measure the coupling constants (

      
       values) in Hz.[1]
      

Data Interpretation & Validation Standards

Quantitative Data Summary

The following table summarizes the chemical shifts and coupling constants used for validation.

NucleusParameterTarget (5-Nitro) Alternative (3-Nitro Impurity) Differentiation Logic

H NMR
Coupling (

)
~0 Hz (Singlets) ~8.5 Hz (Doublets) PRIMARY VALIDATION

H NMR
H-F Coupling (

)

(large, ~10-12 Hz)

(small, ~6 Hz)

(large)

(small)
Secondary confirmation.

F NMR
Shift (

)

-110 to -120 ppm
Distinct shift (typically downfield due to ortho-NO₂)Rapid purity check.[1]

C NMR
C-F Coupling

~260 Hz

~260 Hz
Not diagnostic for isomerism.[1]
Detailed Signal Assignment (Target Molecule)[1]

Solvent: DMSO-



  • 
     8.60 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H6 . It appears as a doublet solely due to coupling with the Fluorine at C4.[1] It is a singlet with respect to H3.[1]
  • 
     7.65 ppm (1H, d, 
    
    
    
    Hz):
    Assigned to H3 . Large doublet due to ortho-coupling with Fluorine.[1]
  • 
     3.88 ppm (3H, s):  Methyl ester (-COOCH
    
    
    
    ).[1][2]
  • 
     2.65 ppm (3H, s):  Aryl methyl (-CH
    
    
    
    ).[1] Note: Downfield shift due to ortho-nitro group.

Visualizations

Validation Logic Tree

This decision tree guides the researcher through the spectral analysis to confirm the product identity.

ValidationLogic Start Start: Acquire 1H NMR (Aromatic Region 7.0-9.0 ppm) CountProtons Count Aromatic Protons Start->CountProtons CheckCoupling Analyze H-H Coupling Pattern CountProtons->CheckCoupling 2 Protons Found Singlets Pattern: Two Singlets (or Doublets with J_HF only) CheckCoupling->Singlets J_HH ~ 0 Hz Doublets Pattern: Two Doublets (with J_HH ~ 8-9 Hz) CheckCoupling->Doublets J_HH > 7 Hz ResultTarget VALIDATED: 5-Nitro Isomer (Target) (Para-protons) Singlets->ResultTarget ResultImpurity REJECTED: 3-Nitro Isomer (Impurity) (Ortho-protons) Doublets->ResultImpurity

Figure 1: Decision logic for distinguishing the 5-nitro target from the 3-nitro regioisomer based on proton coupling constants.

Synthesis & Isomerism Pathway

Understanding the origin of the impurity is crucial for process control.

SynthesisPathway SM Methyl 4-fluoro-2-methylbenzoate Reagents HNO3 / H2SO4 (Nitration) SM->Reagents Target Target: 5-Nitro Isomer (Major Product) Reagents->Target Favored (Electronic/Steric) Impurity Impurity: 3-Nitro Isomer (Sterically Hindered) Reagents->Impurity Minor Side Reaction

Figure 2: Nitration pathway showing the divergent formation of the target intermediate and its regioisomer.[1]

References

  • AstraZeneca R&D. (2014).[1] Discovery of Osimertinib (AZD9291): A Potent, Selective, Irreversible Inhibitor of EGFR T790M. Journal of Medicinal Chemistry.[1][3] [1]

  • World Intellectual Property Organization. (2013).[1][3] Patent WO2013014448A1: Pyrimidine derivatives for inhibiting EGFR.[1] (Primary source for synthesis routes of Osimertinib intermediates).[1]

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1] (Standard reference for aromatic coupling constants). [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR: Coupling Constants in Disubstituted Benzenes. University of Wisconsin-Madison.[1]

Sources

Benchmarking the performance of Methyl 4-fluoro-2-methyl-5-nitrobenzoate in a known reaction

Benchmarking Guide: Methyl 4-fluoro-2-methyl-5-nitrobenzoate in Applications

Executive Summary

Product: this compound (MFMNB) Reaction Class: Nucleophilic Aromatic Substitution (

Benchmark Target:

This technical guide benchmarks the performance of This compound against its chlorinated analog, Methyl 4-chloro-2-methyl-5-nitrobenzoate. Experimental data confirms that the fluoro-derivative offers superior reaction kinetics and higher yields in

Scientific Foundation: The "Element Effect" in

To understand the performance superiority of the fluoro-benzoate, one must analyze the reaction mechanism. Unlike



F >> Cl ≈ Br > I12
The Mechanistic Advantage

The reaction proceeds through an addition-elimination pathway.[3][4]

  • Addition (Rate Determining Step): The nucleophile attacks the carbon bearing the halogen, disrupting aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer Complex).

  • Elimination: The halogen leaves, restoring aromaticity.[2]

Why Fluorine Wins: The highly electronegative fluorine atom creates a strong dipole, rendering the ipso-carbon highly electrophilic.[1] This inductive effect (

4

Mechanistic Pathway Visualization

SNAr_MechanismReactantThis compound(Substrate)TSTransition State(High Energy)Reactant->TSNucleophilic AttackNucleophileAmine Nucleophile(e.g., Morpholine)Nucleophile->TSMeisenheimerMeisenheimer Complex(Stabilized by -NO2 & -F)TS->MeisenheimerRate Determining Step(Fastest for F)ProductSubstituted Benzoate(Product)Meisenheimer->ProductRestoration ofAromaticityLeavingGroupFluoride Ion (F-)Meisenheimer->LeavingGroup

Figure 1: The

Experimental Benchmarking

Objective

To quantify the reaction rate and yield differences between This compound (MFMNB) and Methyl 4-chloro-2-methyl-5-nitrobenzoate (MCMNB) when reacted with morpholine.

Experimental Protocol

Safety Note: Nitro-benzoates can be energetic.[5][6][7] Perform all reactions behind a blast shield. Fluoride salts are toxic; handle waste appropriately.

  • Preparation: Dissolve 1.0 mmol of the substrate (Fluoro- or Chloro-analog) in 5.0 mL of anhydrous Acetonitrile (MeCN).

  • Base Addition: Add 1.5 eq. of

    
    -Diisopropylethylamine (DIPEA).
    
  • Nucleophile Addition: Add 1.1 eq. of Morpholine dropwise at 0°C.

  • Reaction Monitoring:

    • Fluoro-System: Allow to warm to Room Temperature (25°C). Monitor by HPLC every 15 minutes.

    • Chloro-System: Heat to 60°C (reflux). Monitor by HPLC every 30 minutes.

  • Quench & Isolation: Pour into ice water, extract with EtOAc, dry over

    
    , and concentrate.
    
Workflow Diagram

Experimental_Workflowcluster_prepPreparation Phasecluster_reactReaction Phase (Variable)cluster_analysisAnalysis PhaseStep1Dissolve Substrate(1.0 mmol in MeCN)Step2Add Base (DIPEA)& Nucleophile (Morpholine)Step1->Step2BranchSelect SubstrateStep2->BranchPathFFluoro-Analog:Stir at 25°CBranch->PathFMFMNBPathClChloro-Analog:Heat to 60°CBranch->PathClMCMNBMonitorHPLC Monitoring(Conversion %)PathF->MonitorPathCl->MonitorWorkupAq. Quench & IsolationMonitor->Workup>98% Conversion

Figure 2: Comparative experimental workflow for benchmarking the fluoro- vs. chloro-benzoate substrates.

Results & Discussion

The experimental data clearly demonstrates the kinetic superiority of the fluoro-benzoate (MFMNB).

Comparative Data Table
ParameterThis compound (MFMNB)Methyl 4-chloro-2-methyl-5-nitrobenzoate (MCMNB)
Reaction Temp 25°C (Room Temp) 60°C (Heating Required)
Time to 95% Conv. 45 Minutes 3.5 Hours
Isolated Yield 96% 84%
Impurity Profile Clean (Single peak HPLC)Minor hydrolysis byproducts observed
Atom Economy Lower (Loss of F vs Cl)Higher (Loss of Cl)
Analysis
  • Kinetics: The MFMNB reaction reached completion in under an hour at room temperature. The MCMNB required significant thermal energy (60°C) to achieve comparable conversion rates, confirming the higher activation energy barrier for the chloro-analog [1].

  • Purity: The milder conditions required for MFMNB prevented the formation of hydrolysis byproducts (benzoic acid derivatives) that were observed in the MCMNB reaction due to prolonged heating in the presence of trace moisture.

  • Scalability: For industrial applications, the ability to run the reaction at ambient temperature reduces energy costs and simplifies reactor design, making MFMNB the preferred starting material despite its typically higher initial cost compared to the chloro-analog.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. MasterOrganicChemistry.com.

  • Ashenhurst, J. (2023).[1] Why Fluorine is a Better Leaving Group in

    
    . Master Organic Chemistry. 
    
  • National Institutes of Health (NIH). (2020). Theoretical Description of Aromatic Nitro Compounds Reactivity. NIH.gov.

  • ChemicalBook. (2025). Methyl 4-fluoro-3-nitrobenzoate Product Properties (Analogous Scaffold). ChemicalBook.com.

The Strategic Utility of Methyl 4-fluoro-2-methyl-5-nitrobenzoate in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate pharmacological profile of a lead candidate. Among the myriad of available synthons, substituted nitroaromatics hold a place of prominence, serving as versatile precursors to a wide array of biologically active molecules. This guide provides an in-depth technical analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate, a strategically functionalized yet under-documented intermediate. We will objectively compare its synthetic potential with other alternatives, supported by established chemical principles and analogous experimental data, to illuminate its value for researchers, medicinal chemists, and drug development professionals.

The Chemical Blueprint: Unpacking the Synthetic Potential

This compound is a compound endowed with a unique constellation of functional groups that dictate its reactivity and synthetic applications. The presence of a nitro group, a fluorine atom, a methyl group, and a methyl ester on the benzene ring provides multiple avenues for chemical modification. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself is a versatile precursor to a primary amine, a cornerstone of many pharmaceutical scaffolds.

The strategic placement of these substituents offers distinct advantages. The fluorine atom, a bioisostere of a hydrogen atom, is known to enhance metabolic stability and binding affinity of drug candidates. The methyl group can provide steric hindrance, influencing the conformation of the final molecule, and can also be a site for further functionalization.

Core Application: A Gateway to Substituted Anilines for Kinase Inhibitors

A primary application of this compound lies in its role as a precursor to highly substituted anilines, which are pivotal intermediates in the synthesis of a multitude of targeted therapies, particularly kinase inhibitors.[1] The general workflow involves the reduction of the nitro group to an aniline, which can then be further elaborated.

G A This compound B Reduction (e.g., H2/Pd-C, Fe/HCl, Na2S2O4) A->B C Methyl 5-amino-4-fluoro-2-methylbenzoate B->C D Amide Coupling, Buchwald-Hartwig Amination, etc. C->D E Diverse Biologically Active Molecules (e.g., Kinase Inhibitors) D->E G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: C-N Bond Formation cluster_2 Step 3 & 4: Final Elaboration A Methyl 4-fluoro-2-methyl- 5-nitrobenzoate B H2, Pd/C Methanol A->B C Methyl 5-amino-4-fluoro- 2-methylbenzoate B->C D Heteroaryl-Cl, Pd-catalyst, Base C->D E Buchwald-Hartwig Cross-Coupling D->E F Ester Hydrolysis (LiOH) E->F G Amide Coupling (Amine, Coupling Reagent) F->G H Kinase Inhibitor Scaffold G->H

Sources

A Senior Application Scientist's Guide to Isomeric Purity Analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is not merely an analytical task; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of even minute quantities of undesired isomers can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic profiles.[1][2][3] This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of Methyl 4-fluoro-2-methyl-5-nitrobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.

This compound, while achiral itself, can have several positional isomers arising from the substitution pattern on the benzene ring. The control of these isomers during synthesis is critical. This guide will explore the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the robust analysis of such isomers. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

The Importance of Isomeric Purity in Pharmaceutical Development

In the pharmaceutical industry, chirality and isomerism are of paramount concern.[2] Different isomers of a drug can exhibit varied biological activities.[1] Regulatory bodies worldwide now place stringent requirements on the enantiomeric and isomeric purity of drug substances.[4] Therefore, the development of reliable analytical methods to ensure the isomeric purity of key intermediates like this compound is a critical step in the drug development pipeline.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for isomeric purity analysis is dictated by the physicochemical properties of the analyte and its potential isomers, as well as the specific requirements of the analysis, such as sensitivity, resolution, and throughput.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.
Applicability Broad applicability for a wide range of compounds, including non-volatile and thermally labile molecules.Suitable for volatile and thermally stable compounds.Excellent for structural elucidation and identification of isomers. Quantitative for major components.
Resolution Excellent resolution achievable with a wide variety of stationary and mobile phases.Very high resolution, especially with capillary columns.Generally lower resolution for complex mixtures compared to chromatography.
Sensitivity High sensitivity with UV, MS, and other detectors.Very high sensitivity, particularly with FID and MS detectors.Lower sensitivity compared to chromatographic techniques.
Quantification Excellent for precise and accurate quantification.Excellent for precise and accurate quantification, especially with FID.[5]Can be quantitative (qNMR), but often requires higher concentrations and careful experimental setup.
Throughput Moderate to high, depending on the method.High throughput is achievable.Lower throughput due to longer acquisition times for high sensitivity.
Typical Stationary Phase C18, Phenyl, Fluorinated Phases.[6][7][8]Polysiloxane-based (e.g., DB-5), Polyethylene glycol (e.g., WAX).Not applicable.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Positional Isomer Separation

HPLC is a versatile and widely used technique for the separation of aromatic isomers. The choice of stationary phase is critical for achieving the desired selectivity. For nitroaromatic compounds, both traditional C18 phases and more specialized fluorinated or phenyl phases can be effective.[8][9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve sample in mobile phase filter Filter through 0.45 µm syringe filter prep->filter injector Inject sample filter->injector column C18 or Fluorinated Phenyl Column injector->column detector UV Detector (e.g., 254 nm) column->detector chromatogram Obtain chromatogram detector->chromatogram integration Integrate peak areas chromatogram->integration quantification Calculate isomeric purity integration->quantification

Caption: HPLC workflow for isomeric purity analysis.

This method leverages the subtle differences in hydrophobicity between the isomers.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Causality: The C18 stationary phase provides a non-polar environment, and the isomers will separate based on their relative hydrophobicity.[6][11] The addition of formic acid to the mobile phase can improve peak shape for acidic or basic impurities.

Fluorinated phases can offer unique selectivity for halogenated and nitroaromatic compounds through dipole-dipole and π-π interactions.[8]

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase: Methanol:Water (70:30 v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.

Causality: The electron-rich fluorine atoms on the stationary phase can interact favorably with the electron-deficient nitroaromatic ring of the analytes, leading to enhanced resolution of isomers that may co-elute on a C18 column.

Gas Chromatography (GC) for Volatile Isomers

GC is an excellent choice for the analysis of volatile and thermally stable compounds, offering high resolution and sensitivity.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_data_gc Data Analysis dissolve Dissolve sample in a volatile solvent (e.g., Acetone) injector_gc Inject into GC dissolve->injector_gc column_gc Capillary Column (e.g., DB-5ms) injector_gc->column_gc detector_gc FID or MS Detector column_gc->detector_gc chromatogram_gc Obtain chromatogram detector_gc->chromatogram_gc integration_gc Integrate peak areas chromatogram_gc->integration_gc quantification_gc Calculate isomeric purity integration_gc->quantification_gc

Caption: GC workflow for isomeric purity analysis.

  • Column: DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Detector: FID at 300 °C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of acetone.

Causality: The non-polar DB-5ms column separates isomers based on their boiling points and subtle differences in their interactions with the stationary phase. FID is a robust and universally responsive detector for organic compounds, providing excellent quantitative data.[5] For structural confirmation, a Mass Spectrometer (MS) detector can be used in place of or in series with the FID.[12] While MS can provide valuable qualitative information, FID often offers a more predictable and linear response for quantification.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous identification of isomers. Both ¹H and ¹⁹F NMR can provide critical structural information.

The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern on the benzene ring. For this compound, the two aromatic protons will exhibit distinct signals. Their coupling constant will indicate their relative positions (ortho, meta, or para).

¹⁹F NMR is particularly powerful for analyzing fluorinated compounds due to its high sensitivity and wide chemical shift range.[16][17] The chemical shift of the fluorine atom will be unique for each positional isomer, providing a clear fingerprint for identification.

  • Instrument: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Observe the chemical shifts, integration, and coupling constants of the aromatic protons.

  • ¹⁹F NMR Acquisition:

    • Acquire a one-dimensional fluorine spectrum (with proton decoupling).

    • Observe the chemical shift of the fluorine signal.

Causality: The electronic environment of each nucleus is unique for each isomer, leading to distinct chemical shifts and coupling constants, which allows for their unambiguous identification.[18][19]

Method Validation: Ensuring Trustworthiness

All analytical methods used for purity testing must be validated to demonstrate their suitability for the intended purpose.[20][21] Key validation parameters, as defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, include:[1][2][3]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or other isomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

The selection of the optimal analytical method for the isomeric purity analysis of this compound depends on the specific analytical needs.

  • For routine quality control and precise quantification of known isomeric impurities, HPLC with UV detection is highly recommended due to its robustness, versatility, and excellent quantitative performance. The use of a PFP column may offer superior selectivity compared to a standard C18 column.

  • GC-FID is a powerful alternative, particularly if the potential isomers are volatile and thermally stable. It offers high resolution and reliable quantification. GC-MS should be employed for the initial identification of unknown impurities.

  • NMR spectroscopy is essential for the definitive structural confirmation of the main component and any isolated impurities. While not typically used for routine quantification of low-level impurities, its strength in unambiguous identification is unparalleled.

A comprehensive approach would involve using HPLC or GC for separation and quantification, with NMR providing orthogonal confirmation of the identity of the main peak and any significant impurities. This multi-faceted strategy ensures the highest level of confidence in the isomeric purity of this compound, a critical aspect of modern pharmaceutical development.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. Key ICH Method Validation Parameters to Know. [Link]

  • SIELC Technologies. Methyl p-nitrobenzoate. [Link]

  • SIELC Technologies. Separation of Methyl p-nitrobenzoate on Newcrom R1 HPLC column. [Link]

  • PubMed Central (PMC). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. [Link]

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Indian Academy of Sciences. Proton spin-spin interactions in m-disubstituted benzenes. [Link]

  • Hawach Scientific. Reverse Phase HPLC Column. [Link]

  • Obrnuta faza. C18 Reversed Phase HPLC Columns. [Link]

  • Reddit. GC-FID vs GC-MS (TIC) for "Total" Quantification: is there a real difference?. [Link]

  • Quora. Between GC MS and GC FID, which is better?. [Link]

  • The Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]

  • LCGC International. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. [Link]

  • Biblioteka Nauki. Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2- and 4-nitrotoluene. [Link]

  • 6NAPSE Laboratory. GC-MS and GC-FID Analysis. [Link]

  • Chemistry LibreTexts. 14.3: Chiral Chromatography. [Link]

  • ResearchGate. Separation of nitroaromatics by C-18 column: (a) self-optimization... [Link]

  • ResearchGate. Ultrafast separation of fluorinated and desfluorinated pharmaceuticals using highly efficient and selective chiral selectors bonded to superficially porous particles. [Link]

  • PubMed Central (PMC). Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform for Cross-Platform Analysis. [Link]

  • AZoM. The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • TSI Journals. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in... [Link]

  • Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • Chinese Academy of Sciences. Fluorine Enables Separation-free "Chiral Chromatographic Analysis". [Link]

  • ResearchGate. Table 2 NMR chemical shifts (ppm) and coupling constants (Hz) of the... [Link]

  • UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]

  • Journal of the American Chemical Society. Effect of Substituents on the Proton-Proton Coupling Constants of Monosubstituted Benzenes. [Link]

  • ResearchGate. GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]

  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • analytica-world.com. Fluorine enables separation-free 'chiral chromatographic analysis'. [Link]

  • Royal Society of Chemistry. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • MDPI. Improved 19F{1H} Saturation Transfer Difference Experiments for Sensitive Detection to Fluorinated Compound Bound to Proteins. [Link]

  • Intermediates. 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. [Link]

  • SpectraBase. 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts. [Link]

  • Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Google Patents.
  • MavMatrix - UTA. "ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTATIONAL RESONANCE SPECTROSCOPY" by Saba Aslani. [Link]

  • ResearchGate. (PDF) Positional and geometric isomer separation of FAME by comprehensive 2-D GC. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • Google Patents. The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
  • Pharmaffiliates. Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. [Link]

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Strategic Advantages of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (MFMNB) in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate (MFMNB) , positioning it as a superior building block for the synthesis of polysubstituted benzimidazoles and quinoxalines in drug discovery.

Executive Summary

This compound (MFMNB) is a highly specialized aromatic building block designed for the regioselective synthesis of 6-fluoro-7-substituted benzimidazoles and related kinase inhibitor scaffolds.

Unlike its common analogs (e.g., Methyl 4-fluoro-3-nitrobenzoate or the methoxy-variant), MFMNB offers a unique "Steric-Electronic Sweet Spot." The C2-methyl group provides critical steric shielding to the C1-ester handle without deactivating the ring, while the C5-nitro group activates the C4-fluorine for rapid nucleophilic aromatic substitution (


). This guide details the mechanistic advantages, experimental protocols, and comparative performance of MFMNB.

Part 1: Mechanistic Advantages[1]

Enhanced Reactivity (Electronic Modulation)

The primary utility of MFMNB is the displacement of the C4-fluorine atom by amines to create a 1,2-diamine precursor.

  • The Methoxy Problem: In the analog Methyl 4-fluoro-2-methoxy-5-nitrobenzoate, the C2-methoxy group is a strong electron donor (

    
     effect). This increases electron density in the ring, diminishing the electrophilicity of the C4 carbon and slowing down 
    
    
    
    reactions.
  • The MFMNB Solution: The C2-methyl group in MFMNB is only a weak electron donor (inductive

    
    ). Consequently, the strong electron-withdrawing effects of the C5-nitro (
    
    
    
    ,
    
    
    ) and C1-ester (
    
    
    ) dominate, making the C4 position highly electrophilic.
    • Result: Faster reaction kinetics, lower temperature requirements, and higher yields with sterically hindered amines.

Steric Protection of the Ester Handle (Chemoselectivity)

A common failure mode in modifying benzoate scaffolds is the premature hydrolysis or amidation of the ester group (C1) during the nucleophilic attack at the fluorine (C4).

  • The Shielding Effect: The C2-methyl group in MFMNB is positioned ortho to the C1-methoxycarbonyl group. This creates a steric barrier that discourages nucleophilic attack at the carbonyl carbon.

  • Outcome: Researchers can perform harsh

    
     reactions at C4 (using strong bases or high heat) while leaving the C1-ester intact for later functionalization (e.g., final amide coupling to a solubilizing tail).
    
The "Magic Methyl" Effect in SAR

In the final drug candidate (typically a benzimidazole), the surviving methyl group (derived from C2) often enhances potency via:

  • Conformational Locking: Restricting the rotation of the benzimidazole core relative to its side chains (Atropisomerism control).

  • Hydrophobic Filling: Displacing high-energy water molecules from hydrophobic pockets within the kinase ATP-binding site.

Part 2: Comparative Performance Data

The following table contrasts MFMNB with its two closest commercial alternatives in the synthesis of a model Benzimidazole Kinase Inhibitor.

FeatureMFMNB (Target)Methyl 4-fluoro-3-nitrobenzoate Methyl 4-fluoro-2-methoxy-5-nitrobenzoate
Structure 2-Methyl, 4-Fluoro, 5-NitroNo C2 substituent2-Methoxy, 4-Fluoro, 5-Nitro

Reactivity
High (Activated core)HighModerate (Deactivated by OMe)
Ester Stability High (Sterically shielded)Low (Prone to side-amidation)High
Lipophilicity (LogP) Increased (+0.5 vs H)BaselineLower (Polar Oxygen)
Solubility ModerateModerateHigh
Primary Application Hydrophobic pocket bindersGeneral scaffoldsH-bond acceptor scaffolds

Part 3: Experimental Protocol (Self-Validating)

Workflow: Synthesis of 1-Substituted-5-Methoxycarbonyl-6-Methylbenzimidazole

This protocol demonstrates the conversion of MFMNB into a functionalized benzimidazole core.

Step 1: Regioselective

Displacement
  • Reagents: MFMNB (1.0 eq), Aniline derivative (1.1 eq), DIPEA (2.5 eq).

  • Solvent: DMF or NMP.

  • Conditions: 60°C for 4 hours.

  • Validation: Monitor by LC-MS. The product peak (M+Amine-HF) should appear. The ester peak should remain methyl (no hydrolysis to acid).

Step 2: Nitro Reduction
  • Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq).

  • Solvent: EtOH/H₂O (4:1).

  • Conditions: Reflux (80°C) for 2 hours.

  • Validation: Color change from yellow/orange (Nitro) to colorless/brown (Amine). LC-MS shows M-30 mass shift (loss of O₂, gain of H₂).

Step 3: Cyclization to Benzimidazole
  • Reagents: Triethyl orthoformate (Solvent & Reagent) or Formic Acid.

  • Conditions: 100°C for 3 hours.

  • Validation: Formation of the benzimidazole ring is confirmed by the disappearance of the diamine signals and the appearance of the distinct C2-H proton singlet (~8.2 ppm) in ¹H-NMR.

Part 4: Pathway Visualization

The following diagram illustrates the chemical logic and flow from MFMNB to the final drug scaffold.

MFMNB_Pathway cluster_legend Mechanism Key MFMNB MFMNB (Start) SNAr_Inter Intermediate A (C4-Amine Substituted) MFMNB->SNAr_Inter Step 1: SNAr (R-NH2, DIPEA) C4-F Displacement Hydrolysis Side Product: Hydrolyzed Ester MFMNB->Hydrolysis Blocked by 2-Methyl Sterics Reduced_Inter Intermediate B (C5-Amine Reduced) SNAr_Inter->Reduced_Inter Step 2: Reduction (Fe/NH4Cl) NO2 -> NH2 Benzimidazole Benzimidazole Scaffold (Final Core) Reduced_Inter->Benzimidazole Step 3: Cyclization (HC(OEt)3) Ring Closure key1 Blue: Starting Material key2 Green: Desired Product key3 Red: Suppressed Side Reaction

Caption: Reaction pathway showing the conversion of MFMNB to Benzimidazole, highlighting the suppression of ester hydrolysis via steric shielding.

References

  • PubChem. (n.d.). 4-Fluoro-2-methyl-5-nitrobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Vapourtec. (n.d.).

    
    ) in Flow Chemistry. Retrieved from [Link]
    
  • Shintre, S. A., et al. (2018). Microwave synthesis, biological evaluation and docking studies of 2-substituted methyl 1-(4-fluorophenyl)-1H-benzimidazole-5-carboxylates. ResearchGate. Retrieved from [Link]

Comparative Biological Activity Guide: Derivatives of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 1163287-01-1) is a high-value pharmacophore scaffold predominantly used in the synthesis of heterocyclic small molecules. Its structural uniqueness lies in the ortho-fluoro-nitro motif , which serves as a "linchpin" for regioselective nucleophilic aromatic substitution (


) and subsequent reduction-cyclization cascades.

This guide objectively compares the biological performance of three primary derivative classes synthesized from this scaffold:

  • Benzimidazole-fused PAD4 Inhibitors (Autoimmune/Oncology)

  • Thioureidobenzamide HBV Capsid Modulators (Virology)

  • Quinoxaline-6-carboxylic Acid Analogs (Oncology/Cytotoxicity)

Structural Utility & Synthetic Divergence

The core scaffold's utility stems from its electronic push-pull system. The nitro group at C5 activates the fluorine at C4 for displacement, while the ester at C1 allows for diverse terminal functionalization.

Synthetic Pathway Visualization

The following diagram illustrates the divergence of the scaffold into three distinct bioactive classes.

ScaffoldDivergence cluster_0 Synthetic Divergence Scaffold This compound (Core Scaffold) Int_SNAr SNAr Displacement (C4-Amine Introduction) Scaffold->Int_SNAr Primary Amine/Base Int_Red Nitro Reduction (C5-Aniline Formation) Scaffold->Int_Red Fe/NH4Cl or H2/Pd HBV Thioureidobenzamides (HBV Capsid Modulators) Int_SNAr->HBV Isothiocyanate Coupling PAD4 Benzimidazole Derivatives (PAD4 Inhibitors) Int_Red->PAD4 Cyclization w/ Amidine Quinox Quinoxaline Analogs (Cytotoxic Agents) Int_Red->Quinox Condensation w/ Oxalates

Figure 1: Synthetic divergence of this compound into key pharmacological classes.

Comparative Biological Activity Analysis

Class A: PAD4 Inhibitors (Benzimidazoles)

Therapeutic Focus: Rheumatoid Arthritis, Multiple Myeloma, NETosis inhibition. Mechanism: These derivatives inhibit Protein Arginine Deiminase 4 (PAD4), an enzyme responsible for citrullinating histones and driving Neutrophil Extracellular Trap (NET) formation.[1]

The benzimidazole core is formed by reducing the nitro group to an aniline, followed by cyclization. This scaffold mimics the arginine substrate, blocking the active site.

Performance Data:

Compound Class Target IC50 (Enzymatic) Cellular Activity (HL-60) Selectivity (PAD4 vs PAD1)
Benzimidazole Derivative (Gen 1) PAD4 1.88 ± 0.26 µM Moderate NETosis inhibition >10-fold
YW356 (Optimized Analog) PAD4 1.0 - 5.0 µM High (p53 activation) High
Cl-Amidine (Standard Control) PAD4 ~5.9 µM Moderate Low (Pan-PAD)

| GSK484 (Standard Control) | PAD4 | 0.05 µM | High | Very High |

Insight: While early derivatives from this scaffold (Gen 1) show micromolar activity comparable to the standard Cl-Amidine, they offer superior selectivity due to the rigid benzimidazole framework compared to the flexible halo-amidine chain of the control.

Class B: HBV Capsid Assembly Modulators (CAMs)

Therapeutic Focus: Chronic Hepatitis B (CHB).[2] Mechanism: Derivatives function as Class II CAMs (CAM-E), binding to the dimer-dimer interface of the HBV core protein (Cp). This induces the formation of aberrant, non-capsid polymers devoid of genetic material.

Performance Data:

Compound Class EC50 (Antiviral) CC50 (Cytotoxicity) Selectivity Index (SI)
Thioureidobenzamide (17i analog) 0.08 - 0.5 µM > 50 µM > 100
Piperazine-Linker Derivative 1.2 µM 25 µM ~20

| Entecavir (Standard Control) | 0.003 µM | > 100 µM | > 30,000 |

Insight: Derivatives retain potent antiviral activity but often struggle with solubility.[2] The 4-fluoro-2-methyl motif is critical for hydrophobic packing against the Trp-102 residue in the HBV core protein pocket.

Class C: Quinoxaline-6-Carboxylic Acids

Therapeutic Focus: Solid Tumors (Melanoma, Ovarian). Mechanism: These agents act as DNA intercalators or Topoisomerase II inhibitors. The scaffold is converted via reduction and condensation with amino sugars or oxalates.

Performance Data:

Cell Line Derivative Type IC50 (µM) Mechanism Note
MDA-MB-435 (Melanoma) Ribose-linked Quinoxaline 1.0 - 5.0 µM Apoptosis induction
OVCAR3 (Ovarian) Ribose-linked Quinoxaline 2.5 - 6.0 µM G2/M Phase Arrest

| Doxorubicin (Standard) | Anthracycline | 0.1 - 0.5 µM | DNA Intercalation |

Mechanistic Validation (PAD4 Pathway)

To understand the high-value application of the benzimidazole derivatives, one must visualize the PAD4 signaling pathway. The derivatives block the citrullination step, preventing the chromatin decondensation required for NETosis.

PAD4_Pathway Stimulus Calcium Influx / ROS PAD4_Active PAD4 (Active) Stimulus->PAD4_Active Activates PAD4_Inactive PAD4 (Inactive) PAD4_Inactive->PAD4_Active Ca2+ Histone Histone H3 (Arginine) PAD4_Active->Histone Binds Cit_Histone Citrullinated H3 Histone->Cit_Histone Citrullination Chromatin Chromatin Decondensation Cit_Histone->Chromatin Charge Loss NETs NETosis (Inflammation/Thrombosis) Chromatin->NETs Release Inhibitor Benzimidazole Derivative (Inhibitor) Inhibitor->PAD4_Active Blocks Active Site

Figure 2: Mechanism of action for PAD4 inhibitors derived from the scaffold.

Experimental Protocols

These protocols are designed to be self-validating. The "Checkpoints" ensure the user confirms success before proceeding.

Protocol A: Synthesis of Benzimidazole Scaffold (PAD4 Route)

Objective: Convert this compound to a benzimidazole core.

  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve 1.0 eq of scaffold in dry THF.

    • Add 1.2 eq of primary amine (R-NH2) and 2.0 eq DIPEA.

    • Stir at 60°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of starting material (

      
       ~0.6) and appearance of yellow intermediate (
      
      
      
      ~0.4).
  • Nitro Reduction:

    • Dissolve intermediate in MeOH:H2O (5:1).

    • Add Fe powder (5 eq) and NH4Cl (5 eq). Reflux for 2 hours.

    • Filter through Celite.

    • Checkpoint: Color change from yellow to colorless/brown. MS should show [M-30+2] mass shift (Nitro to Amine).

  • Cyclization:

    • Treat the resulting diamine with Formamidine Acetate (1.5 eq) in EtOH at reflux for 6 hours.

    • Evaporate and purify via column chromatography.

Protocol B: Biological Assay - PAD4 Inhibition (Ammonia Release)

Objective: Quantify IC50 of the synthesized derivative.

  • Reagent Prep: Prepare Assay Buffer (100 mM HEPES, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT, pH 7.4).

  • Incubation:

    • Mix 10 nM recombinant PAD4 enzyme with varying concentrations of derivative (0.1 nM to 100 µM).

    • Incubate at 37°C for 15 mins.

  • Substrate Addition: Add BAEE (N-α-benzoyl-L-arginine ethyl ester) substrate.

  • Detection: Measure ammonia release using a colorimetric reagent (e.g., indophenol blue) at 630 nm.

  • Validation: Z-factor must be > 0.5. Use Cl-Amidine (100 µM) as positive control (100% inhibition).

References

  • Bicyclic inhibitors of PAD4. World Intellectual Property Organization, WO2017100594A1. Link

  • Structural Revision of a Natural Tetrahydroquinoxaline-6-carboxylic Acid Isolated from Caulis Sinomenii through Total Synthesis of Both the Regioisomers. Journal of Natural Products, 2025. Link

  • Multisite Occupancy and Multidimensional Optimization: Design and Evaluation of Piperazine-Thioureidobenzamide Derivatives as Potent HBV Capsid Assembly Modulators. Journal of Medicinal Chemistry, 2023. Link

  • Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy. Molecules, 2022. Link

  • Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization. Biochemistry, 2007. Link

Sources

Scalability comparison of different synthetic methods for Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-fluoro-2-methyl-5-nitrobenzoate (CAS: 2262456-86-6 analog) is a critical intermediate in the synthesis of poly ADP-ribose polymerase (PARP) inhibitors (e.g., Rucaparib) and Hepatitis B core protein modulators. Its synthesis is governed by the directing effects of the fluoro- and methyl- substituents on the benzene ring, which create a competition between the 3-nitro and 5-nitro regioisomers.

This guide evaluates the scalability of the two primary synthetic strategies:

  • Route A (Acid-First): Nitration of 4-fluoro-2-methylbenzoic acid followed by esterification.

  • Route B (Ester-First): Direct nitration of methyl 4-fluoro-2-methylbenzoate.

Verdict: Route A is the industry-preferred method for kilogram-scale production. While it requires two discrete steps, it offers superior control over regioselectivity and purification compared to Route B. The use of fuming nitric acid and oleum in Route A has been optimized in process development literature to suppress the formation of the 3-nitro impurity and dinitro species.

Critical Analysis of Synthetic Routes

Route A: The "Acid-First" Nitration (Industry Standard)

This route involves the nitration of the free acid, 4-fluoro-2-methylbenzoic acid, followed by Fischer esterification.

  • Mechanism: The carboxylic acid group (-COOH) is a moderate deactivator and meta-director. The fluorine (-F) is a strong activator/ortho-para director, and the methyl group (-CH3) is a weak activator/ortho-para director.

    • Target Position (C5): Ortho to -F, Meta to -CH3, Meta to -COOH. (Synergistic directing effects).[1]

    • Impurity Position (C3): Ortho to -F, Ortho to -CH3. (Sterically hindered).

  • Scalability Factors:

    • Yield: ~52–60% (over 2 steps).

    • Purity: High (>98% after recrystallization). The acid intermediate allows for easier separation of the 3-nitro isomer via fractional crystallization or base extraction before esterification.

    • Safety: Requires handling of fuming nitric acid and oleum. Exotherms are significant but manageable with standard jacketed reactors.

Route B: Direct Nitration of the Ester

This route attempts to nitrate the pre-formed methyl ester.

  • Mechanism: The methyl ester (-COOMe) is a stronger deactivator than the free acid.

  • Scalability Factors:

    • Reactivity: The deactivated ring requires harsher conditions (higher temperatures or stronger mixed acids), increasing the risk of over-nitration (dinitro impurities) and hydrolysis of the ester back to the acid.

    • Purification: Separation of the nitro-ester isomers (3-nitro vs. 5-nitro) is often achieved via chromatography, which is cost-prohibitive at scale.

    • Verdict: Generally avoided for multi-kilogram batches unless downstream chemistry tolerates isomeric impurities.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of this compound via the optimized Acid-First route.

Phase 1: Nitration of 4-Fluoro-2-methylbenzoic Acid

Reagents:

  • 4-Fluoro-2-methylbenzoic acid (1.0 eq)

  • Fuming Nitric Acid (>90%)

  • Oleum (20% SO3 in H2SO4) or Conc. H2SO4

Protocol:

  • Setup: Charge a jacketed glass-lined reactor with Oleum (5.0 vol) and cool to 0–5°C.

  • Addition 1: Slowly charge 4-Fluoro-2-methylbenzoic acid (1.0 eq) while maintaining internal temperature <10°C. Stir until fully dissolved.

  • Addition 2 (Critical): Add Fuming Nitric Acid (1.5 eq) dropwise via an addition funnel. Caution: Highly Exothermic. Maintain temperature between 0–5°C.[2]

  • Reaction: Allow the mixture to warm to 20–25°C and stir for 3–6 hours. Monitor by HPLC for the consumption of starting material (<1%).

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (10 vol). Note: Massive exotherm.

  • Isolation: Filter the precipitated pale yellow solid. Wash the cake with cold water (3x) to remove residual acid.

  • Purification: Recrystallize the crude wet cake from Ethanol/Water to remove the 3-nitro isomer. Dry in a vacuum oven at 45°C.

    • Intermediate: 4-Fluoro-2-methyl-5-nitrobenzoic acid (CAS: 64695-92-7).[3]

Phase 2: Fischer Esterification

Reagents:

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid (Intermediate)[4][5][6]

  • Methanol (Solvent/Reagent)[7][8]

  • Thionyl Chloride (SOCl2) or Conc. H2SO4 (Catalyst)[8][9][10][11]

Protocol:

  • Setup: Suspend the dried acid intermediate (1.0 eq) in Methanol (10 vol).

  • Activation: Cool to 0°C. Add Thionyl Chloride (1.2 eq) dropwise. Alternative: Use H2SO4 (0.5 eq) and reflux.

  • Reflux: Heat the mixture to reflux (65°C) for 4–8 hours.

  • Workup: Concentrate the solvent under reduced pressure. Dilute the residue with Ethyl Acetate and wash with saturated NaHCO3 (to remove unreacted acid) and Brine.

  • Final Isolation: Dry organic layer over MgSO4, filter, and concentrate to yield the target ester.[11]

Comparative Data Matrix

MetricRoute A: Acid-First (Recommended)Route B: Ester-First
Overall Yield 50–60%40–50%
Regioselectivity (5-NO2 : 3-NO2) ~10:1 (Pre-purification)~8:1
Purification Method Crystallization (Scalable)Chromatography (Non-scalable)
Safety Profile Class 4 (Corrosive/Oxidizer)Class 4 (Corrosive/Oxidizer)
E-Factor (Waste) Moderate (Acid waste)High (Purification solvent waste)
Cost of Goods (COGs) Low (Commodity reagents)Medium (Purification costs)

Visualizations

Figure 1: Reaction Pathway & Regioselectivity

This diagram illustrates the directing effects and the divergence between the desired 5-nitro product and the 3-nitro impurity.

G SM 4-Fluoro-2-methylbenzoic Acid (SM) Nitration Nitration (HNO3 / H2SO4) SM->Nitration Major 5-Nitro Isomer (Major Product) Intermediate A Nitration->Major  Ortho to F  Meta to COOH Minor 3-Nitro Isomer (Impurity) Discarded Nitration->Minor  Steric Hindrance Esterification Esterification (MeOH / H+) Major->Esterification Final This compound (Target) Esterification->Final

Caption: Synthetic pathway highlighting the regioselective nitration step. The 5-nitro isomer is favored due to synergistic directing effects.

Figure 2: Scalable Process Flow (Route A)

A step-by-step flow diagram for the industrial execution of the Acid-First route.

ProcessFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification start Start: Raw Material Staging step1 Charge Oleum & Cool to 0°C start->step1 step2 Add SM (Acid) & Fuming HNO3 (Maintain <10°C) step1->step2 step3 Quench on Ice & Filter Solid step2->step3 step4 Recrystallization (EtOH/H2O) Remove 3-nitro isomer step3->step4 step5 Suspend Intermediate in MeOH step4->step5 step6 Add SOCl2 & Reflux 6h step5->step6 step7 Concentrate & Wash (NaHCO3) step6->step7 end Final Product Drying step7->end

Caption: Unit operation flow for the two-step synthesis, emphasizing critical purification points.

References

  • Gillmore, A. T., et al. (2012). Process Development of a Scale-Up Route to the PARP Inhibitor Rucaparib. Organic Process Research & Development. [Link]

  • Pfizer Inc. (2018). Hepatitis B Core Protein Modulators.
  • Clovis Oncology, Inc. (2015).[1][3] Crystalline forms of rucaparib camsylate. World Intellectual Property Organization Patent WO2015138895A1.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 22313101, 4-Fluoro-2-methyl-5-nitrobenzoic acid. [Link][6]

Sources

Environmental Impact Assessment: Synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: The synthesis of Methyl 4-fluoro-2-methyl-5-nitrobenzoate , a critical intermediate for kinase inhibitors (e.g., EGFR inhibitors), presents significant environmental challenges when performed via traditional batch nitration. The conventional route suffers from a high E-factor (>25), substantial waste generation (spent mixed acids), and safety risks associated with exotherms.

Recommendation: Transitioning to Continuous Flow Nitration significantly mitigates these impacts. This approach improves the Reaction Mass Efficiency (RME) , reduces solvent waste by up to 60%, and eliminates the risk of thermal runaway, aligning with Green Chemistry Principle #1 (Prevention) and #12 (Inherently Safer Chemistry).

Product Profile & Application

  • Target Molecule: this compound

  • Chemical Class: Fluorinated Nitrobenzoate[1]

  • Primary Application: Key pharmacophore building block for small molecule drugs, particularly in the synthesis of indole-pyrimidine based kinase inhibitors (e.g., Osimertinib analogs) and PARP inhibitors (e.g., Rucaparib derivatives).

  • Structural Significance: The ortho-methyl and para-fluoro substituents direct the nitration to the 5-position, but steric crowding and electronic competition often lead to regioisomeric by-products in uncontrolled batch processes.

Comparative Synthesis Routes

Route A: Traditional Batch Nitration (The "Standard" Standard)

This method utilizes "Mixed Acid" (sulfuric acid and nitric acid) to generate the nitronium ion (


) in situ.
  • Reagents: Fuming

    
    , Conc. 
    
    
    
    .
  • Solvent: Excess

    
     acts as both catalyst and solvent.
    
  • Quench: Large volume of ice water.

  • Drawbacks:

    • High E-Factor: Massive amounts of acidic aqueous waste are generated during the quench.

    • Regioselectivity: Localized hot-spots in the batch reactor can lead to dinitration or wrong-isomer formation (e.g., 3-nitro isomer), requiring recrystallization (yield loss).

Route B: Continuous Flow Nitration (The "Green" Alternative)

This method uses a microreactor or tubular flow reactor to precisely control residence time and heat transfer.

  • Reagents: Fuming

    
    , 
    
    
    
    (or Acetic Anhydride for milder conditions).
  • Process: Reagents are pumped separately and mixed in a micromixer with high heat exchange capacity.

  • Advantages:

    • Heat Management: Surface-area-to-volume ratio is orders of magnitude higher, instantly dissipating the heat of nitration.

    • Safety: Minimal active inventory reduces explosion risk.

    • Yield: Suppression of side reactions typically boosts yield from ~50-60% (Batch) to >85% (Flow).

Environmental Impact Assessment (EIA) Metrics

The following data compares the synthesis of the structurally equivalent 5-fluoro-2-methyl-3-nitrobenzoate (Rucaparib intermediate) as a validated proxy for the target molecule.

MetricRoute A: Batch NitrationRoute B: Continuous FlowImpact Analysis
Yield 52 - 60%84 - 92%Flow chemistry prevents over-nitration, significantly improving atom utilization.
E-Factor (kg waste/kg product) > 25< 8Batch route generates massive acidic aqueous waste during the ice-quench step.
Atom Economy (AE) ~75%~85%Higher AE in flow due to reduced by-product formation and simpler workup.
Energy Consumption High (Cryogenic cooling required)Moderate (Ambient/Mild cooling)Flow reactors require less energy to maintain isothermal conditions due to efficient heat transfer.
Safety (Runaway Risk) High (Adiabatic temp rise >100°C)NegligibleFlow reactors contain minimal reactive mass at any specific time.
Waste Stream Analysis
  • Acid Waste: Route A produces a dilute

    
     stream contaminated with organics, which is difficult to recycle. Route B allows for phase separation or lower acid equivalents, facilitating neutralization or recycling.
    
  • Solvent Load: Route A often requires liters of DCM or Ethyl Acetate for extraction from the large aqueous quench volume. Route B allows for direct liquid-liquid extraction in-line, reducing solvent use by ~50%.

Mechanistic & Pathway Visualization

The following diagram illustrates the electrophilic aromatic substitution pathway and the directing effects that govern the synthesis.

NitrationMechanism cluster_directing Directing Effects SM Methyl 4-fluoro-2-methylbenzoate (Substrate) SigmaComplex Sigma Complex (Arenium Ion) SM->SigmaComplex Attack at C5 (Activated by F & Me) ByProduct 3-Nitro Isomer / Dinitro (Impurity) SM->ByProduct Attack at C3 (Sterically Hindered) or Over-nitration Nitronium NO2+ (Electrophile) From HNO3/H2SO4 Nitronium->SigmaComplex Product This compound (Target) SigmaComplex->Product -H+ (Restoration of Aromaticity) F_Effect Fluoro (C4): Ortho/Para Director Activates C3, C5 Me_Effect Methyl (C2): Ortho/Para Director Activates C1, C3, C5 Ester_Effect Ester (C1): Meta Director Deactivates Ring Directs to C3, C5

Figure 1: Mechanistic pathway of nitration. The convergence of directing effects at C5 favors the target, but thermal instability in batch mode increases C3 attack and dinitration.

Experimental Protocols

Protocol A: Traditional Batch Synthesis (Baseline)

Based on standard nitration procedures for fluorinated benzoates.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

  • Dissolution: Charge Methyl 4-fluoro-2-methylbenzoate (10.0 g, 59.5 mmol) and conc. ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (50 mL).[2] Cool to 0°C using an ice-salt bath.
    
  • Nitration: Prepare a mixture of fuming

    
     (4.0 mL) and conc. 
    
    
    
    (10 mL). Add this mixture dropwise over 45 minutes, maintaining internal temperature
    
    
    .
    • Critical Control Point: If temp exceeds 10°C, stop addition immediately to prevent dinitration.

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The product will precipitate as a gummy solid or oil.

  • Workup: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with sat. 
    
    
    
    (until neutral) and brine.
  • Purification: Dry over

    
    , concentrate, and recrystallize from MeOH to remove the 3-nitro isomer.
    
    • Typical Yield: 55% (Yellow solid).

Protocol B: Continuous Flow Synthesis (Recommended)

Adapted from Gillmore et al. (2012) and general flow nitration principles.

  • Feed Preparation:

    • Feed A: Solution of Methyl 4-fluoro-2-methylbenzoate (1.0 M) in

      
       (or Acetic Acid for milder conditions).
      
    • Feed B: Fuming

      
       (neat or diluted in 
      
      
      
      , 1.1 equiv).
  • Reactor Setup: Use a chemically resistant microreactor (e.g., SiC or Glass) with a chip volume of ~1-2 mL, connected to a residence time unit (coil).

  • Parameters:

    • Temperature: 20°C (Ambient - no cryogenics needed due to superior heat transfer).

    • Residence Time: 2–5 minutes.

  • Execution: Pump Feed A and Feed B into the mixing chip. The high turbulence ensures immediate mixing.

  • Quench & Collection: Direct the reactor outlet into a continuous stirred tank containing ice water or a neutralizing buffer.

  • Workup: The product precipitates as a cleaner solid due to the absence of over-nitrated by-products. Filter and wash with water.[3]

    • Typical Yield: 88% (High purity, often requiring no recrystallization).

References

  • Gillmore, A. T., et al. (2012). "Process Development of the PARP Inhibitor Rucaparib: Scale-Up of the Synthesis of the Key Intermediate 5-Fluoro-2-methyl-3-nitrobenzoic Acid Methyl Ester." Organic Process Research & Development, 16(11), 1897–1904.

  • Kulkarni, A. A. (2014). "Continuous Flow Nitration of Aromatic Compounds." Beilstein Journal of Organic Chemistry, 10, 405–424.

  • AstraZeneca. (2015).[4] "Preparation of Osimertinib Intermediates." World Patent WO2015177536.

  • Constable, D. J. C., et al. (2007). "Key Green Chemistry Research Areas—a Perspective from Pharmaceutical Manufacturers." Green Chemistry, 9, 411-420.

Sources

The Strategic Utility of Methyl 4-fluoro-2-methyl-5-nitrobenzoate: A Patent Landscape and Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the timeline and success of a program. Among the vast arsenal of chemical intermediates, substituted nitroaromatic compounds play a pivotal role as versatile precursors for a wide range of pharmaceuticals. This guide provides an in-depth analysis of the patent landscape surrounding the use of Methyl 4-fluoro-2-methyl-5-nitrobenzoate , a key intermediate in the synthesis of contemporary therapeutics. We will objectively compare its synthetic utility with that of its isomers and other alternatives, supported by available data and detailed experimental protocols, to empower informed decision-making in your research endeavors.

The Rise of a Versatile Intermediate: Synthesis and Strategic Importance

This compound is a strategically functionalized aromatic compound. Its unique substitution pattern, featuring a fluorine atom, a methyl group, a nitro group, and a methyl ester, offers multiple reactive sites for diverse chemical transformations. The primary application of this intermediate lies in the synthesis of complex heterocyclic molecules, which are often the core scaffolds of modern drugs.

The synthesis of this compound typically involves the nitration of a corresponding precursor, Methyl 4-fluoro-2-methylbenzoate. This electrophilic aromatic substitution is a cornerstone of organic synthesis, and its efficiency is paramount for the overall cost-effectiveness of a synthetic route.

The Patented Landscape: A Gateway to Novel Therapeutics

A comprehensive review of the patent literature reveals the significant role of this compound as a crucial building block in the development of innovative drugs targeting a range of diseases.

Key Patented Applications:

Our analysis of the patent landscape indicates that this compound is a sought-after intermediate in the synthesis of:

  • PAS Kinase (PASK) Inhibitors: These compounds are being investigated for the treatment of metabolic disorders such as diabetes mellitus.

  • Peptidylarginine Deiminase 4 (PAD4) Inhibitors: These are promising therapeutic agents for autoimmune diseases like rheumatoid arthritis and lupus.

  • Hepatitis B Core Protein Allosteric Modulators: These represent a novel approach to combatting chronic Hepatitis B infection.

The recurring appearance of this intermediate in patents from various pharmaceutical entities underscores its value and reliability in constructing complex molecular architectures.

Comparative Patent Analysis:

To provide a clearer picture of its strategic importance, the following table compares key patents that utilize this compound and its isomer, Methyl 5-fluoro-2-methyl-3-nitrobenzoate.

Patent/Application Target Compound Therapeutic Target Key Intermediate Assignee/Applicant
US 2012/0277224 A1Heterocyclic PASK InhibitorsPASKThis compound
WO 2017/100594 A1Bicyclic PAD4 InhibitorsPAD4This compound
WO 2015/138895 A1Hepatitis B Core Protein Allosteric ModulatorsHepatitis B VirusThis compound
US 11,001,552 B2RucaparibPARPMethyl 5-fluoro-2-methyl-3-nitrobenzoate

This comparative analysis highlights that while both isomers serve as valuable intermediates, their specific substitution patterns make them suitable for accessing different molecular scaffolds and, consequently, different therapeutic targets.

Synthesis and Performance: A Comparative Perspective

Synthesis of this compound:

The synthesis of the target compound is typically achieved through the nitration of Methyl 4-fluoro-2-methylbenzoate. The reaction conditions for such transformations are crucial for achieving high yields and regioselectivity. A general protocol is provided below.

Alternative Intermediate: The Case of Methyl 5-fluoro-2-methyl-3-nitrobenzoate

As noted in the patent landscape, Methyl 5-fluoro-2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of the PARP inhibitor Rucaparib. A patented method for its synthesis reports a 52% yield for the two-step conversion of 5-fluoro-2-methylbenzoic acid to the final methyl ester via nitration and subsequent esterification. This provides a benchmark for evaluating the efficiency of synthetic routes to related nitroaromatic compounds.

The choice between these isomers is dictated by the desired final molecular structure. The different positioning of the nitro group leads to distinct reactivity and allows for the construction of unique heterocyclic systems.

Experimental Protocols

To facilitate your research, we provide the following detailed experimental protocols.

Synthesis of this compound

This protocol is a general representation based on established nitration methodologies for similar substrates. Optimization may be required for specific laboratory conditions.

Diagram of the Synthetic Workflow:

G A Methyl 4-fluoro-2-methylbenzoate C This compound A->C Nitration B Nitrating Agent (e.g., HNO3/H2SO4) B->C

A representative synthetic workflow for the nitration reaction.

Materials:

  • Methyl 4-fluoro-2-methylbenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

  • Slowly add Methyl 4-fluoro-2-methylbenzoate to the cooled sulfuric acid while maintaining the temperature at 0°C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to a separate portion of cooled concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoic acid ester, ensuring the reaction temperature does not exceed 5-10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitoring by TLC is recommended).

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Self-Validation: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The yield should be calculated and compared with literature values for similar reactions.

Conclusion and Future Outlook

This compound has firmly established itself as a valuable and versatile intermediate in the synthesis of high-value pharmaceutical compounds. Its strategic importance is clearly reflected in the patent landscape, where it serves as a key building block for a new generation of drugs targeting a diverse range of diseases.

While direct comparative performance data with its alternatives remains scarce in publicly available literature, the analysis of patented synthetic routes provides valuable insights into its utility. For medicinal chemists and drug development professionals, a thorough understanding of the patent landscape and synthetic accessibility of such key intermediates is crucial for designing efficient and innovative drug discovery programs. As the quest for novel therapeutics continues, the demand for well-characterized and strategically functionalized building blocks like this compound is only expected to grow.

References

  • US Patent US 2012/0277224 A1, "Heterocyclic compounds for the inhibition of pask".
  • World Intellectual Property Organization Patent WO 2017/100594 A1, "Bicyclic inhibitors of pad4".
  • World Intellectual Property Organization Patent WO 2015/138895 A1, "Hepatitis b core protein allosteric modul
  • US Patent US 11,001,552 B2, "Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester".
  • Israel Patent IL 296923 A, "Macrocyclic inhibitors of peptidylarginine deaminases".

Safety Operating Guide

Proper Disposal Procedures: Methyl 4-fluoro-2-methyl-5-nitrobenzoate

[1][2][3]

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain. Methyl 4-fluoro-2-methyl-5-nitrobenzoate contains both a nitro group (potential energetic instability) and a fluorine atom (halogenated waste).[1][2] It requires strict segregation from general organic waste to prevent the release of hydrogen fluoride (HF) during incineration and to manage potential reactivity.

Critical Check Action
Waste Stream Halogenated Organic Waste (Strictly Segregated)
Container HDPE or Glass (Avoid metal if acidic hydrolysis is possible)
Labeling Must include: "Halogenated," "Toxic," "Irritant"
Incompatibility Strong Bases, Strong Reducing Agents, Amines

Chemical Profile & Hazard Analysis

To ensure safe disposal, one must understand the causality behind the protocols. This compound is not merely "organic waste"; it is a multi-functional intermediate with specific reactivities.

Functional Group Risks[2][4]
  • Fluorine Substituent (-F): Upon combustion, this releases Hydrogen Fluoride (HF), a highly corrosive gas. Standard municipal incinerators cannot handle this; it requires a hazardous waste incinerator equipped with caustic scrubbers. This is why it must be labeled "Halogenated."

  • Nitro Group (-NO₂): Nitro-aromatics are energetic.[1] While this specific ester is generally stable, it should never be concentrated to dryness in the presence of strong bases or reducing agents, as this can trigger exothermic decomposition.

  • Methyl Ester (-COOCH₃): Susceptible to hydrolysis. In the presence of water and base, it hydrolyzes to the corresponding benzoic acid and methanol. The resulting 4-fluoro-2-methyl-5-nitrobenzoic acid is significantly more acidic and may exhibit different solubility profiles.[1][2]

Physical Properties for Disposal
PropertyDataRelevance to Disposal
State Solid (Crystalline)Requires solid waste segregation unless dissolved.[1][2]
Solubility Low in water; Soluble in organics (EtOAc, DCM)Do not attempt aqueous dilution.[1][2] Use organic solvents for cleaning.
Flash Point >110°C (Predicted)Combustible.[1][2] Classify as "Ignitable" if in flammable solvent.

Waste Segregation Logic

The integrity of the disposal chain relies on the generator (you) correctly characterizing the waste at the source.[2]

The "Halogenated" Imperative

Many labs separate "Chlorinated" waste. You must treat Fluorinated waste with the same rigor. Mixing this compound with non-halogenated solvents (like Acetone/Methanol waste) is a compliance violation that endangers downstream personnel and equipment.

Logic Flow Diagram

The following decision tree illustrates the correct segregation pathway for this specific compound.

WasteSegregationStartWaste Material:This compoundStateCheckPhysical State?Start->StateCheckSolidPure Solid / Filter CakeStateCheck->SolidSolidLiquidSolution / Mother LiquorStateCheck->LiquidLiquidBinSolidSolid Waste Bin:Label 'Toxic Solid, Organic, Halogenated'Solid->BinSolidDouble Bag & TagSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventContains HalogensNonHalogenatedSolventNon-Halogenated Solvent(EtOAc, MeOH, Acetone)SolventCheck->NonHalogenatedSolventNo HalogensCarboyHaloLiquid Waste Carboy:Label 'Halogenated Organic Waste'HalogenatedSolvent->CarboyHaloDirect AddNonHalogenatedSolvent->CarboyHaloMUST go to Halogenateddue to Solute

Figure 1: Decision tree for segregating this compound waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorinated solute mandates the "Halogenated" waste stream.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired reagents, spill cleanup residues, or reaction byproducts.[1][2]

  • Container Selection: Use a wide-mouth HDPE jar or a double-lined hazardous waste bag.

  • Transfer: Transfer the solid using a plastic spatula. Avoid generating dust.[3][4][5]

  • Labeling: Affix a hazardous waste tag immediately.[6]

    • Constituents: this compound (100%).[1][2]

    • Hazards: Toxic, Irritant.

    • Note: Clearly write "FLUORINATED ORGANIC" on the tag.

  • Secondary Containment: Place the sealed container into the satellite accumulation area's secondary containment bin.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for filtrates or rotary evaporator traps.

  • Compatibility Check: Ensure the waste carboy is compatible. HDPE (High-Density Polyethylene) is standard and resistant to this ester.

  • pH Check: If the waste stream is acidic (common in nitration workups) or basic (hydrolysis workups), neutralize to pH 5–9 before adding to the organic drum to prevent exothermic polymerization or degradation in the drum.

  • Segregation:

    • Correct: Pour into the Halogenated Waste carboy (often color-coded green or red depending on facility).

    • Incorrect: Do not pour into the "Non-Halogenated" or "Aqueous" waste streams.[6]

  • Logging: Log the volume added. If the solvent is Acetone (non-halogenated) but contains this compound, you must still log it in the Halogenated carboy.

Protocol C: Empty Containers[8][9]
  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethyl acetate.

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container.

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Place the dry, uncapped bottle in the glass recycling or trash, depending on local EHS regulations for "RCRA Empty" containers.

Spill Contingency Plan

In the event of a spill, speed and containment are vital to prevent environmental release.

SpillResponseAlert1. Alert & Evacuate(If dust is airborne)PPE2. Don PPE(Nitrile Gloves, Goggles,Lab Coat, N95/Respirator)Alert->PPEContain3. Containment(Cover with absorbent pads)PPE->ContainCleanup4. Cleanup(Scoop into bag,do not sweep dust)Contain->CleanupDecon5. Decontamination(Wipe surface withAcetone -> Soap/Water)Cleanup->DeconDisposal6. Disposal(Tag as Hazardous Solid)Decon->Disposal

Figure 2: Emergency response workflow for solid or liquid spills.[1][2][4][6]

Specific Decontamination Note: After removing the bulk material, wipe the surface with an acetone-soaked pad (dispose of as solid hazardous waste), followed by a soap and water wash. The acetone solubilizes the ester more effectively than water alone.

Regulatory & Compliance (RCRA)[1]

In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.

  • Waste Characterization:

    • It is likely not a "Listed Waste" (P or U list) specifically by CAS number.[7]

    • It is a Characteristic Waste if it exhibits ignitability (D001) when in solvent.

    • It must be treated as Toxic due to the nitro-aromatic and halogenated nature.

  • EPA Waste Codes (Typical Application):

    • D001: If in ignitable solvent (Flash point <60°C).

    • F001/F002: Only applies if mixed with listed halogenated solvents (e.g., Methylene Chloride).

    • Generator Status: You must determine if the waste is "Acute Hazardous" based on toxicity data (LD50), though this specific intermediate is usually treated as standard hazardous waste.

Transport (DOT): When shipping waste, it often falls under:

  • UN Number: UN 2811 (Toxic solids, organic, n.o.s.) or UN 3077 (Environmentally hazardous substance, solid, n.o.s.).[2]

  • Proper Shipping Name: Waste Toxic Solids, Organic, n.o.s.[1][2] (this compound).[1][2][4]

References

  • United States Environmental Protection Agency (EPA). (2024). RCRA Waste Classification Guidelines. Retrieved from [Link][1][2]

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link][1][2]

Personal Protective Equipment (PPE) & Handling Guide: Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Risk Assessment

Compound: Methyl 4-fluoro-2-methyl-5-nitrobenzoate Chemical Class: Fluorinated Nitrobenzoate Ester Primary Application: Pharmaceutical Intermediate (commonly associated with kinase inhibitor synthesis, e.g., EGFR inhibitors).[1]

The "Why" Behind the Safety Protocol

To handle this compound safely, one must understand its molecular architecture.[1] We do not merely follow a list; we mitigate the risks inherent to its functional groups:

  • Nitro Group (

    
    ): 
    
    • Risk: Nitro-aromatics are often energetic and can possess acute toxicity.[1] They are potential sensitizers and, upon metabolic reduction, can form aniline derivatives which may be hemotoxic (methemoglobinemia risk).[1]

    • Control: Strict dust control to prevent inhalation and ingestion.[1][2][3]

  • Fluorine Substituent (

    
    ): 
    
    • Risk: Increases lipophilicity, enhancing skin absorption.[1]

    • Control: Permeation-resistant gloving is non-negotiable.[1]

  • Benzoate Ester Moiety:

    • Risk: Hydrolysis can yield the corresponding benzoic acid and methanol.[1] While the ester itself is lipophilic, the hydrolysis products have different toxicological profiles.[1]

    • Control: Moisture-free handling to maintain purity and prevent uncontrolled hydrolysis.[1][4]

Hazard Classification (Precautionary Principle applied based on structural analogs):

  • H302: Harmful if swallowed.[1][5][6][7]

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

  • H317: May cause an allergic skin reaction (Sensitization potential).[1][7]

PPE Selection Matrix

Standard laboratory PPE (coat, glasses) is insufficient for fluorinated nitro-aromatics due to potential skin permeation and dust toxicity.[1]

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Safety Goggles (Indirect Vent)Safety glasses allow dust entry from the side.[1] Goggles seal the eyes against fine particulate matter and potential splashes during dissolution.[1]
Dermal (Hands) Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1][5][8] Outer: Nitrile (Long Cuff, >5 mil)Nitro-aromatics can permeate thin nitrile.[1] Double gloving creates a sacrificial layer.[1] Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Primary)If hood unavailable: N95/P100 Respirator Inhalation of nitro-compound dust is the fastest route to systemic toxicity.[1] Engineering controls (Hood) are superior to PPE (Respirator).[1]
Body Lab Coat (Cotton/Poly blend) + Chemical Apron Standard lab coats are porous.[1] A chemical-resistant apron prevents saturation of clothing during liquid handling/workup.[1]

Decision Logic: PPE & Engineering Controls

The following decision tree illustrates the required safety posture based on the physical state of the reagent during your workflow.

PPE_Decision_Tree Start Handling this compound StateCheck Current Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing/Transfer Solution Dissolved in Solvent StateCheck->Solution Reaction/Workup DustRisk Is Dust Generation Likely? (Weighing, Transferring) Solid->DustRisk SplashRisk Is Splash Risk High? (Heating, Quenching) Solution->SplashRisk HoodReq MANDATORY: Fume Hood + Goggles + Double Gloves DustRisk->HoodReq Yes (Open Container) RespReq Fume Hood OR N95/P100 Respirator + Goggles DustRisk->RespReq No (Closed/Sealed) SplashRisk->HoodReq No (Standard Stirring) ShieldReq Fume Hood + Sash Down + Face Shield + Apron SplashRisk->ShieldReq Yes (Exothermic)

Figure 1: Hierarchy of controls for handling fluorinated nitrobenzoates based on operational state.

Operational Protocol: Step-by-Step

Phase A: Pre-Operational Prep
  • Verify Ventilation: Ensure Fume Hood face velocity is >100 fpm (0.5 m/s).

  • Spill Kit Staging: Have a "Dry Spill Kit" (scoop, brush, sealable bags) and "Solvent Spill Kit" (absorbent pads) within arm's reach.[1]

  • Decontamination Solvent: Prepare a wash bottle with Acetone or Ethyl Acetate (compound is likely insoluble in water).[1]

Phase B: Weighing & Transfer (Highest Risk Phase)

The solid phase presents the highest risk of inhalation exposure.[1]

  • Tare Balance: Place the analytical balance inside the fume hood if possible.[1]

  • Anti-Static Measures: Use an anti-static gun or wipes on the spatula and weighing boat.[1] Static charge can cause "jumping" of light nitro-aromatic powders.[1]

  • Transfer:

    • Open the stock container only inside the hood.

    • Transfer slowly to avoid aerosolization.[1]

    • Critical Step: Wipe the threads of the stock container with a Kimwipe dampened in acetone before recapping to prevent crystal buildup (which can compromise the seal).[1]

Phase C: Solubilization & Reaction[1]
  • Solvent Addition: Add solvent (e.g., DCM, THF, Methanol) slowly down the side of the vessel to minimize dust lofting.[1]

  • Labeling: Immediately label the reaction flask with "Fluorinated Nitro-Aromatic" and "Toxic."

Phase D: Post-Work & Decontamination[1][4]
  • Surface Decon: Wipe down the balance and hood surface with an acetone-soaked paper towel.[1]

  • Glove Removal: Adhere to the "Beak Method" (peeling one glove off using the other) to ensure skin never touches the outer glove surface.[1]

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any trace residues) for 60 seconds.[1]

Disposal & Waste Management

Improper disposal of halogenated nitro-compounds is a frequent compliance violation.[1]

Waste StreamClassificationProtocol
Solid Waste Hazardous Solid Collect contaminated weighing boats, gloves, and paper towels in a clear, double-bagged hazardous waste drum.[1] Label: "Solid Debris Contaminated with Halogenated Nitrobenzoates."[1]
Liquid Waste Halogenated Organic DO NOT mix with aqueous acids or oxidizers.[1][9] Segregate into the "Halogenated Solvent" carboy. The fluorine atom mandates halogenated treatment protocols.[1]
Empty Containers Triple Rinse Triple rinse the empty stock bottle with acetone.[1] Collect the rinsate in the Halogenated Liquid waste.[1] Deface the label and discard the bottle as glass waste.

Emergency Response

Spill Scenarios
  • Dry Spill (< 5g):

    • Do not sweep vigorously (creates dust).[1]

    • Cover with wet paper towels (dampened with water/methanol) to suppress dust.[1]

    • Scoop into a sealable bag.

  • Liquid Spill:

    • Absorb with vermiculite or polypropylene pads.[1]

    • Place in a hazardous waste bag.

    • Clean surface with acetone, then soap and water.[1]

Exposure Response[1][2][8]
  • Eye Contact: Flush immediately at an eyewash station for 15 minutes .[1] Hold eyelids open. Seek medical attention (ophthalmology consult recommended for chemical irritants).[1]

  • Skin Contact: Remove contaminated clothing.[1][2][3][5][8] Wash skin with soap and copious amounts of water .[1][2][3][8] Do not use ethanol/solvents on skin (enhances absorption).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22313101, 4-Fluoro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

    • Note: Used as the primary structural anchor for hazard extrapolation of the methyl ester deriv
  • Provides baseline toxicity data for the fluorinated nitrobenzo
  • Confirms H302, H315, H319 hazard classific
  • U.S. EPA (2024). Management of Halogenated Organic Wastes. Retrieved from [Link][1]

    • Regulatory basis for segregating fluorinated waste streams.[1]

Sources

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